molecular formula C8H10FN3S B1517210 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea CAS No. 1037153-19-7

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Cat. No.: B1517210
CAS No.: 1037153-19-7
M. Wt: 199.25 g/mol
InChI Key: SALMGESSCNQKPF-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a fluorinated thiourea derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H10FN3S and a molecular weight of 199.25 g/mol, this compound serves as a valuable building block for synthesizing more complex molecules . Thiourea derivatives are a significant class of compounds known for their diverse biological activities. Scientific literature indicates that structurally similar disubstituted thiourea derivatives have been synthesized and evaluated for their pharmacological activity on the central nervous system (CNS) in behavioral animal tests . These studies suggest that such compounds may exhibit their effects through the serotonergic system, acting as selective ligands for 5-HT receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C . This makes them relevant for research in areas such as depression and anxiety. Beyond CNS research, the broader family of thiourea compounds is also investigated for antimicrobial, antitumor, and anti-HIV properties . Researchers utilize 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as a key intermediate in exploring these potential applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-amino-3-(2-fluoro-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3S/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMGESSCNQKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a thiosemicarbazide derivative of potential interest in medicinal chemistry and drug development. Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The introduction of a fluorine atom and a methyl group on the phenyl ring, coupled with the reactive thiosemicarbazide moiety, makes this compound a compelling candidate for further investigation. This document details a robust synthetic protocol, explains the rationale behind the experimental choices, and outlines a suite of analytical techniques for comprehensive characterization, providing researchers and drug development professionals with a solid foundation for their work with this and structurally related molecules.

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives are a cornerstone in the field of medicinal chemistry, recognized for their diverse biological applications.[1] The thiourea scaffold, characterized by the R¹R²N-C(=S)-NR³R⁴ functional group, is a versatile pharmacophore capable of forming multiple hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors.[2] This ability to act as both a hydrogen bond donor and acceptor contributes to the wide range of pharmacological activities observed in this class of compounds.

The subject of this guide, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, is a thiosemicarbazide, a derivative of thiourea where one of the nitrogen atoms is substituted with an amino group. This modification introduces an additional nucleophilic site, opening avenues for further chemical transformations and potentially enhancing biological activity. The presence of a 2-fluoro-5-methylphenyl group is also significant; the fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions, while the methyl group can influence its steric profile and electronic properties.

This guide will provide a detailed, step-by-step methodology for the synthesis of this target compound, followed by a comprehensive discussion of the analytical techniques required for its thorough characterization, ensuring the identity, purity, and structural integrity of the synthesized molecule.

Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

The synthesis of the target compound is achieved through a two-step process, commencing with the preparation of the key intermediate, 2-fluoro-5-methylphenyl isothiocyanate, followed by its reaction with hydrazine to yield the final product.

Synthesis of 2-Fluoro-5-methylphenyl Isothiocyanate (Intermediate)

The most common and effective method for the synthesis of aryl isothiocyanates from the corresponding anilines involves the use of thiophosgene or a related thiocarbonyl transfer reagent. A two-step process using chlorothionoformate is also a viable option, particularly for electron-deficient amines.[3] For the purposes of this guide, we will outline the more direct approach.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-fluoro-5-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.

  • Addition of Thiophosgene: A solution of thiophosgene (1.1 eq.) in the same solvent is added dropwise to the aniline solution at 0-5 °C with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-fluoro-5-methylphenyl isothiocyanate as a colorless to pale yellow oil.

Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (Final Product)

The formation of the thiosemicarbazide is achieved through the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.[4]

Experimental Protocol:

  • Reaction Setup: A solution of 2-fluoro-5-methylphenyl isothiocyanate (1.0 eq.) in a suitable solvent like ethanol or isopropanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Hydrazine: Hydrazine hydrate (1.2 eq.) is added dropwise to the isothiocyanate solution at room temperature with constant stirring. An exothermic reaction is often observed.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 1-2 hours, during which a precipitate of the product is typically formed. The reaction can be gently heated to ensure completion, which can be monitored by TLC.

  • Isolation of Product: The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as a white crystalline solid.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Thiosemicarbazide Formation 2-fluoro-5-methylaniline 2-fluoro-5-methylaniline Reaction1 Reaction in Dichloromethane 2-fluoro-5-methylaniline->Reaction1 Thiophosgene Thiophosgene Thiophosgene->Reaction1 Intermediate 2-fluoro-5-methylphenyl isothiocyanate Reaction1->Intermediate Reaction2 Reaction in Ethanol Intermediate->Reaction2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 Final_Product 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Reaction2->Final_Product

Caption: Synthetic workflow for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The IR spectrum of a thiosemicarbazide will exhibit characteristic absorption bands.[5]

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretching (amine and amide)3400 - 3100Strong, broad
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (aliphatic)3000 - 2850Medium
C=S stretching (thiocarbonyl)1250 - 1050Medium to Strong
C-N stretching1400 - 1200Medium
C-F stretching1250 - 1000Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the NH and NH₂ groups. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. The NH and NH₂ protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The C=S carbon is a key diagnostic peak, typically appearing in the range of 180-170 ppm.[6] The aromatic carbons will show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₈H₁₀FN₃S.

Physicochemical Properties
  • Melting Point: The melting point of the purified compound should be determined and reported as a range. A sharp melting point is indicative of high purity.

  • Elemental Analysis: The elemental composition (C, H, N, S) of the compound should be determined and compared with the calculated theoretical values.

Expected Characterization Data Summary:

TechniqueExpected Observations
IR (KBr, cm⁻¹) ~3350, 3250 (N-H str.), ~3050 (Ar C-H str.), ~2950 (Aliph. C-H str.), ~1600 (C=C str.), ~1250 (C=S str.), ~1100 (C-F str.)
¹H NMR (DMSO-d₆, ppm) δ 9.5-8.5 (br s, 2H, NH), δ 7.5-6.9 (m, 3H, Ar-H), δ 4.5-4.0 (br s, 2H, NH₂), δ 2.2-2.0 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm) δ 180-175 (C=S), δ 160-155 (d, ¹JCF, C-F), δ 140-115 (Ar-C), δ 20-15 (CH₃)
Mass Spec (ESI+) m/z = 216.06 [M+H]⁺
Melting Point To be determined experimentally
Elemental Analysis Calculated for C₈H₁₀FN₃S: C, 44.64; H, 4.68; N, 19.52; S, 14.90. Found: To be determined experimentally.

Characterization Workflow Diagram:

Characterization_Workflow Synthesized_Product Purified 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea IR Infrared Spectroscopy (Functional Groups) Synthesized_Product->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS MP Melting Point (Purity) Synthesized_Product->MP EA Elemental Analysis (Compositional Purity) Synthesized_Product->EA Data_Interpretation Data Interpretation & Structural Confirmation

Caption: Workflow for the characterization of the target compound.

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. The described protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product, which is a critical prerequisite for its use in further research, particularly in the context of drug discovery and development.

The structural features of this compound, including the fluorinated phenyl ring and the thiosemicarbazide moiety, suggest that it may exhibit interesting biological activities. Future work could involve screening this compound against a panel of biological targets, such as kinases, phosphatases, or microbial enzymes. Furthermore, the amino group of the thiosemicarbazide provides a convenient handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. This could lead to the identification of novel therapeutic agents with improved potency and selectivity.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Retrieved from [Link]

  • Molla, M. E., Abser, M. N., & Islam, M. M. (2014). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 37(1), 57-68.
  • US Patent 2,657,234A. (1953). Preparation of thiosemicarbazides. Google Patents.
  • Hossain, M. A., et al. (2015). Synthesis and characterization of a 4-aryl substituted thiosemicarbazide and a series of long chain alkyl substituted thiosemicarbazones as potential antibacterial agent. Journal of the Bangladesh Chemical Society, 28(1), 54-62.
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. Retrieved from [Link]

  • Gingras, B. A., et al. (1961). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 39(4), 712-719. Retrieved from [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved from [Link]

  • US Patent 2,646,447A. (1953). Preparation of thiosemicarbazide. Google Patents.
  • Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides. (2022). Polish Journal of Chemical Technology, 24(1), 39-46.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2022). Molecules, 27(19), 6595. Retrieved from [Link]

  • Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. (2023). ACS Omega, 8(18), 16047–16063. Retrieved from [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Retrieved from [Link]

  • Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. (2024). Archiv der Pharmazie.
  • Synthesis of 4-arylthiosemicarbazides 3a–e. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2021). International Journal of Molecular Sciences, 22(22), 12139. Retrieved from [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences.
  • Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]

  • Recent Advancement in Synthesis of Isothiocyan
  • 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. (2021). Scientific Reports, 11(1), 11598. Retrieved from [Link]

  • The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2015). Journal of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. Retrieved from [Link]

Sources

Spectroscopic analysis (NMR, IR, MS) of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Elucidation of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a compound of interest in synthetic and medicinal chemistry. Leveraging foundational principles and data from analogous structures, this document outlines the expected outcomes and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. It is designed to serve as an essential resource for researchers, analytical chemists, and drug development professionals, offering both detailed experimental protocols and the causal reasoning behind the spectroscopic features. The integration of these orthogonal analytical techniques provides a self-validating system for unambiguous structural confirmation and purity assessment.

Introduction

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea belongs to the class of thiourea derivatives, which are widely recognized for their diverse biological activities and applications as building blocks in organic synthesis.[1] The presence of a fluorinated phenyl ring and an amino-thiourea moiety imparts specific chemical properties that are critical for its function and potential applications, for instance, in the development of novel antimicrobial agents.[2] Accurate and unequivocal structural verification is paramount for any further research or development. This guide details the application of NMR, IR, and MS—the cornerstone techniques of molecular characterization—to provide a complete analytical profile of the title compound.

Molecular Structure

The structural integrity of the compound is the basis for all spectroscopic interpretation. The numbering scheme used throughout this guide is presented below.

Caption: Molecular structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thiourea derivatives as it helps in observing exchangeable N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The expected signals for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea are detailed below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzIntegrationRationale & Notes
-NH- (Thiourea) 9.0 - 9.5Broad Singlet-1HChemical shift is solvent-dependent and the signal is often broad due to quadrupole effects and exchange.
-NH₂ (Amino) 5.5 - 6.5Broad Singlet-2HA broad signal due to rapid proton exchange. Its position can vary significantly with concentration and solvent.
H-6' (Aromatic) 7.8 - 8.2Doublet of Doublets (dd)³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.01HThis proton is ortho to the bulky thiourea group, leading to a downfield shift. It is coupled to H-4' and the fluorine atom.
H-4' (Aromatic) 7.0 - 7.2Doublet of Doublets (dd)³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.01HCoupled to both H-6' and the adjacent fluorine atom.
H-3' (Aromatic) 6.8 - 7.0Broad Doublet⁴J(H-F) ≈ 2.51HAppears as a broad doublet or triplet due to coupling with the fluorine atom and potentially a small coupling to H-4'.
-CH₃ (Methyl) 2.2 - 2.4Singlet-3HA characteristic singlet for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon environments. The influence of electronegative atoms (F, N, S) is key to interpreting the spectrum.

Carbon AssignmentPredicted δ (ppm)Rationale & Notes
C=S (Thiourea) 180 - 185The thiocarbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of thioureas.[5]
C-2' (C-F) 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)Directly attached to fluorine, this carbon signal is split into a large doublet and shifted downfield due to the inductive effect of fluorine.[6]
C-1' (C-N) 138 - 142 (d, ²J(C-F) ≈ 10-15 Hz)The ipso-carbon attached to the nitrogen. It will show a smaller coupling to the fluorine atom.
C-5' (C-CH₃) 130 - 135 (d, ⁴J(C-F) ≈ 2-4 Hz)The ipso-carbon for the methyl group, showing minor coupling to fluorine.
C-4' 125 - 128 (d, ³J(C-F) ≈ 8-10 Hz)Aromatic CH carbon.
C-6' 120 - 124 (d, ³J(C-F) ≈ 4-6 Hz)Aromatic CH carbon.
C-3' 115 - 118 (d, ²J(C-F) ≈ 20-25 Hz)Aromatic CH carbon ortho to the fluorine, showing a significant two-bond C-F coupling.[6][7]
-CH₃ (Methyl) 20 - 22Typical chemical shift for an aryl-bound methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint" and confirming their presence.

Experimental Protocol: IR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Interpretation

The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions are predicted below.

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3450 - 3200N-H StretchingMedium-StrongThis region will likely show multiple overlapping bands corresponding to the asymmetric and symmetric stretches of the -NH₂ group and the single -NH- group.[8][9] Hydrogen bonding can cause significant broadening.
3100 - 3000Aromatic C-H StretchingMedium-WeakCharacteristic absorptions for sp² C-H bonds on the phenyl ring.
2980 - 2850Aliphatic C-H StretchingWeakAbsorptions from the methyl (-CH₃) group.[10]
1620 - 1580N-H Bending (Scissoring)MediumFrom the primary amine (-NH₂) group.
1600 & 1475Aromatic C=C StretchingMedium, SharpTwo distinct bands are characteristic of the benzene ring skeleton.[9]
1550 - 1500C-N Stretching / N-H BendingStrongOften referred to as the "thioamide II" band, this is a mixed vibration with significant C-N character.
1350 - 1300Thioamide I bandStrongThis band has significant contribution from C=S stretching. Its position can be influenced by substitution.[11]
1250 - 1200C-N StretchingStrongAromatic amine C-N stretching.
1150 - 1100C-F StretchingStrongA strong, characteristic absorption for the aryl-fluoride bond.
850 - 750C=S StretchingMediumThis band also has significant C=S character (sometimes called "thioamide IV").[12]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.

Experimental Protocol: MS
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small, volatile molecules. Electrospray Ionization (ESI) can also be used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) inlet if sufficiently volatile and thermally stable.

  • Acquisition: The instrument is set to scan a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Fragmentation Analysis

Upon ionization, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The stability of the aromatic ring and the relative weakness of the bonds around the thiourea moiety will dictate the primary fragmentation pathways.[13]

  • Molecular Formula: C₈H₁₀FN₃S

  • Exact Mass: 200.06

  • Predicted Molecular Ion (M⁺˙): m/z = 200

Table of Predicted Key Fragments:

m/z (mass/charge)Proposed Fragment StructureFragmentation Pathway
200[C₈H₁₀FN₃S]⁺˙Molecular Ion (M⁺˙)
142[C₇H₆FN=C=S]⁺˙Loss of aminonitrile (•NH₂CN) or sequential loss of •NH₂ and HCN.
125[C₇H₈FN]⁺˙Cleavage of the C(aryl)-N bond, forming the 2-fluoro-5-methylaniline radical cation. This is a very likely and stable fragment.[14]
99[C₅H₄F]⁺Loss of HCN from the m/z 125 fragment.
77[C₄H₂F]⁺Further fragmentation of the aromatic ring.
59[H₂N-C=S]⁺Cleavage to form the thioformamide cation.

Primary Fragmentation Pathway Diagram:

M Molecular Ion [C₈H₁₀FN₃S]⁺˙ m/z = 200 F1 [C₇H₈FN]⁺˙ m/z = 125 M->F1 - •NH₂CS F2 [C₇H₆FNCS]⁺˙ m/z = 142 M->F2 - •NH₂ F3 [C₅H₄F]⁺ m/z = 99 F1->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (m/z 200) and elemental formula (via HRMS).

  • IR confirms the presence of key functional groups: N-H (amine/thiourea), C=S (thiourea), C-F, and the substituted aromatic ring.

  • NMR provides the complete structural map. ¹H NMR confirms the number and connectivity of protons, including the substitution pattern on the aromatic ring (validated by H-H and H-F couplings). ¹³C NMR confirms the carbon skeleton, with the characteristic downfield C=S peak and the large ¹J(C-F) coupling providing unambiguous evidence for the thiourea and fluoro-phenyl moieties, respectively.

Together, these three techniques provide a rigorous and self-validating confirmation of the structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, ensuring the identity and purity of the material for any subsequent scientific investigation.

References

  • Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (n.d.). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society. [Link]

  • G.A. B. da Fonseca, et al. (2002). Infrared spectra of new Re(III) complexes with thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (2022). IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). [Link]

  • ResearchGate. (n.d.). Fourier‐transform infrared (FTIR) spectra of thiourea and.... [Link]

  • IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • NIST WebBook. (n.d.). 2-Fluoro-5-methylaniline. [Link]

  • MPG.PuRe. (n.d.). Supporting Information. [Link]

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While the precise crystal structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is not yet publicly documented, this guide serves as a robust framework for its determination and analysis. Leveraging established principles of organic synthesis, X-ray crystallography, and computational chemistry, we will delineate the necessary protocols and predict the structural characteristics of this novel compound. This document is designed to be a comprehensive resource, providing both the theoretical underpinnings and practical methodologies required to fully characterize this and similar thiourea derivatives, which are of significant interest in medicinal chemistry.[1][2][3][4]

Introduction: The Significance of Thiourea Derivatives in Drug Discovery

Thiourea and its derivatives represent a class of organic compounds with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[5] The thiourea moiety, characterized by the N-(C=S)-N linkage, is a versatile scaffold capable of forming strong hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors.[5] These compounds have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4]

The title compound, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, incorporates several key features that suggest potential biological efficacy. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the aminothiourea core provides multiple points for hydrogen bonding. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its mechanism of action and for guiding future structure-activity relationship (SAR) studies.

This guide will provide a comprehensive overview of the synthesis, crystallographic analysis, and computational modeling of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate.[4] For the target compound, a plausible synthetic route involves the reaction of 2-fluoro-5-methylphenyl isothiocyanate with hydrazine hydrate.

Proposed Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

A common and effective method for the synthesis of thiourea derivatives involves the condensation of amines with isothiocyanates.[6]

Experimental Protocol:

  • Preparation of 2-fluoro-5-methylphenyl isothiocyanate: This intermediate can be synthesized from 2-fluoro-5-methylaniline by reaction with thiophosgene or a related thiocarbonyl transfer reagent.

  • Synthesis of the thiourea derivative:

    • To a solution of 2-fluoro-5-methylphenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

    • The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.[7]

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step for X-ray crystallographic analysis.[8]

Experimental Protocol:

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, ideally in a Dewar flask or an insulated container.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10][11]

The Crystallographic Workflow

The process of determining a crystal structure can be broken down into several key steps, each requiring careful execution and analysis.

workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction & Correction B->C Integration of reflection intensities D Structure Solution (Phase Problem) C->D Direct Methods or Patterson function E Structure Refinement D->E Least-squares fitting F Structure Validation & Analysis E->F Check for errors, analyze geometry G CIF Deposition F->G Submission to CCDC hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A >N-H···S=C< B >N-H···S=C< A->B N-H···S bond C H₂N-···H-N< B->C N-H···N bond

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. While extensive experimental data for this specific molecule is not yet publicly available, this document, grounded in the established chemistry of thiourea analogs and substituted phenyl rings, offers a robust predictive profile and detailed experimental protocols for its empirical validation. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of new thiourea-based compounds. We will delve into predicted properties such as solubility, lipophilicity, and acidity/basicity, and provide standardized methodologies for their determination, including spectroscopic and chromatographic techniques.

Introduction and Rationale

Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The thiourea moiety, characterized by a C=S bond flanked by two nitrogen atoms, serves as a privileged structure in drug design, appearing in a range of therapeutic agents with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these compounds is often intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

The subject of this guide, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, incorporates several key structural features that are expected to modulate its chemical behavior and biological potential:

  • A Fluorine Substituent: The introduction of a fluorine atom can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[3][4]

  • A Methyl Group: This lipophilic group can influence the compound's solubility and interaction with biological targets.

  • An Aminothiourea Moiety: This functional group provides sites for hydrogen bonding and potential coordination with metal ions, and its basicity is a critical parameter.

Understanding the physicochemical landscape of this molecule is a prerequisite for any rational drug discovery and development program. This guide aims to provide a foundational understanding of its expected properties and the experimental workflows required for their validation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea based on computational models and data from structurally analogous compounds. These values serve as essential starting points for experimental design.

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight 201.25 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[5][6]
logP (Lipophilicity) 1.5 - 2.5Influences membrane permeability and aqueous solubility.[7]
Topological Polar Surface Area (TPSA) ~77 ŲAffects cell penetration and transport characteristics.
Hydrogen Bond Donors 3Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 3Contributes to solubility and receptor binding.
pKa (Strongest Basic) 2.0 - 4.0Governs the ionization state at physiological pH, impacting solubility and receptor interaction.
pKa (Strongest Acidic) 12.0 - 14.0Relates to the acidity of the thiourea N-H protons.
Aqueous Solubility Low to ModerateA critical factor for formulation and bioavailability.

Synthesis and Structural Elucidation Workflow

The synthesis of thiourea derivatives is a well-established area of organic chemistry.[7][8] The proposed synthetic route and subsequent characterization workflow for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea are outlined below.

Proposed Synthesis

A common and efficient method for the synthesis of N-aminothioureas involves the reaction of an isothiocyanate with hydrazine. In this case, 2-fluoro-5-methylphenyl isothiocyanate would be reacted with hydrazine hydrate in a suitable solvent like ethanol or dichloromethane.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Fluoro-5-methylaniline D 2-Fluoro-5-methylphenyl isothiocyanate A->D + Thiophosgene B Thiophosgene C Hydrazine Hydrate E 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea D->E + Hydrazine Hydrate

Caption: Proposed synthetic pathway for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Structural Elucidation and Purity Analysis

A multi-faceted analytical approach is essential for the unambiguous confirmation of the chemical structure and the determination of the purity of the synthesized compound.[9]

G cluster_structure Spectroscopic & Spectrometric Methods cluster_purity Chromatographic & Other Methods cluster_solid Advanced Characterization Synthesis Synthesized Product Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Analysis Purity & Quantitative Analysis Purification->Purity_Analysis Solid_State Solid-State Characterization Purification->Solid_State NMR NMR (¹H, ¹³C, ¹⁹F) Structural_Confirmation->NMR FTIR FT-IR Structural_Confirmation->FTIR MS Mass Spectrometry (HRMS) Structural_Confirmation->MS HPLC RP-HPLC Purity_Analysis->HPLC EA Elemental Analysis Purity_Analysis->EA XRD Single Crystal X-ray Diffraction (if crystalline) Solid_State->XRD DSC Differential Scanning Calorimetry (DSC) Solid_State->DSC

Caption: Comprehensive workflow for the characterization of a newly synthesized thiourea derivative.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to determine the physicochemical properties of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Determination of Octanol-Water Partition Coefficient (logP)

Rationale: The logP value is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is a standard and reliable technique for its determination.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in n-octanol (pre-saturated with water) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

  • Equilibration:

    • In a separatory funnel, mix equal volumes of the n-octanol stock solution and water (pre-saturated with n-octanol).

    • Shake the funnel vigorously for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases.

    • Allow the layers to separate completely (centrifugation may be required to break up emulsions).

  • Analysis:

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a validated RP-HPLC method with UV detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Spectroscopic Characterization

Rationale: NMR, FT-IR, and Mass Spectrometry are fundamental techniques for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, with splitting patterns influenced by the fluorine and methyl substituents. The N-H protons of the thiourea and amino groups would likely appear as broad singlets.

  • ¹³C NMR: The thiocarbonyl (C=S) carbon is a key diagnostic signal, typically appearing in the range of 178-184 ppm.[7] Aromatic carbons will show characteristic shifts, and C-F coupling will be observed for carbons near the fluorine atom.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • N-H Stretching: Look for bands in the region of 3100-3400 cm⁻¹.

  • C=S Stretching: A characteristic band for the thiocarbonyl group is expected between 1300-1400 cm⁻¹ and another around 850 cm⁻¹.[10]

  • Aromatic C-H and C=C Stretching: Bands will be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

High-Resolution Mass Spectrometry (HRMS):

  • This technique will provide the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition.

Determination of pKa

Rationale: The pKa values indicate the strength of the acidic and basic functional groups in the molecule, which is crucial for understanding its ionization state at different pH values. Potentiometric titration is a classic and accurate method.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic groups.

    • Separately, titrate a fresh solution with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic N-H protons.

  • Data Analysis:

    • Record the pH of the solution as a function of the volume of titrant added.

    • The pKa values can be determined from the midpoint of the buffer regions in the resulting titration curve.

Conclusion and Future Directions

This technical guide provides a predictive framework and a detailed experimental roadmap for the comprehensive characterization of the physicochemical properties of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. While the presented data is based on well-established principles and analogous compounds, empirical validation through the described protocols is paramount. The insights gained from these experimental determinations will be invaluable for guiding future research, including the exploration of this compound's potential applications in drug discovery and development. A thorough understanding of its solubility, lipophilicity, and ionization behavior will enable rational formulation design and provide a foundation for structure-activity relationship (SAR) studies.

References

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A Case Study in Chemical Registration: The Synthesis, Characterization, and CAS Number Assignment of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The assignment of a Chemical Abstracts Service (CAS) Registry Number® is a critical milestone in the lifecycle of any novel chemical entity, serving as a unique and unambiguous identifier across global databases, regulatory submissions, and scientific literature.[1][2] This guide provides an in-depth, technical walkthrough of the requisite scientific groundwork for obtaining a CAS number, using the compound 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (CAS No. 1037153-19-7) as a practical case study.[3] We will move beyond a simple checklist of procedures to explore the causality behind the synthetic strategy, the imperative for stringent purification, and the multi-faceted analytical characterization required to establish an unimpeachable structural identity for submission to CAS. This document is structured to provide field-proven insights and self-validating protocols essential for professionals in chemical research and development.

Introduction: The Role and Significance of a CAS Registry Number

In the vast landscape of chemical information, precision is paramount. A CAS Registry Number (CAS RN®) is the universal standard for substance identification, assigned to a unique chemical substance when it enters the CAS REGISTRY® database.[2] This numeric identifier, unlike chemical names which can be ambiguous or vary by nomenclature systems, designates only one substance, ensuring clarity in research, commerce, and regulatory affairs.[1][2] For researchers developing novel compounds, obtaining a CAS RN is not merely an administrative step; it is the culmination of rigorous scientific validation, proving that a new, distinct chemical entity has been synthesized and characterized.

This guide will detail the three pillars of scientific work necessary to support a CAS registration request:

  • Pillar I: Rational Synthesis: A reproducible and logical synthesis of the target compound.

  • Pillar II: Definitive Purification: Isolation of the compound in a state of high purity.

  • Pillar III: Unambiguous Characterization: The use of orthogonal analytical techniques to irrefutably determine the compound's structure and composition.

Compound Profile: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Before a substance can be registered, its identity must be clearly defined. The subject of our case study is a substituted aminothiourea, a class of compounds known for a wide range of biological activities and applications as versatile chemical building blocks.[4]

IdentifierValueSource
Compound Name 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea-
CAS Registry Number 1037153-19-7[3]
Molecular Formula C₈H₁₀FN₃S[3][5]
Molecular Weight 199.25 g/mol [5]
Canonical SMILES CC1=CC(=C(C=C1)F)NC(=S)NN-
Chemical Structure Chemical Structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea-

Pillar I: Rational Synthesis

The foundation of a CAS registration is a robust and well-documented synthetic procedure. For 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a logical two-step approach begins with a commercially available precursor, 2-fluoro-5-methylaniline.

Causality of Experimental Design: The chosen pathway involves the conversion of an aniline to an isothiocyanate, a highly reactive intermediate that readily couples with hydrazine to form the desired aminothiourea backbone. Thiophosgene is a classic and efficient reagent for this transformation. The use of a biphasic system (e.g., dichloromethane and water) with a base like calcium carbonate helps to neutralize the HCl byproduct, driving the reaction to completion while simplifying workup. The subsequent reaction with hydrazine hydrate is a nucleophilic addition to the electrophilic carbon of the isothiocyanate, a high-yielding and generally clean reaction.

Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Aminothiourea Formation A 2-Fluoro-5-methylaniline D Reaction @ 0°C to RT A->D B Thiophosgene (CSCl₂) B->D C DCM / H₂O, CaCO₃ C->D E 2-Fluoro-5-methylphenyl isothiocyanate (Intermediate) D->E Phase Separation & Solvent Evaporation H Reaction @ RT E->H F Hydrazine Hydrate (N₂H₄·H₂O) F->H G Ethanol (Solvent) G->H I Crude Product Precipitation H->I Addition to Ice Water J Purified 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea I->J Filtration & Washing

Caption: Synthetic pathway for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Fluoro-5-methylphenyl isothiocyanate

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 2-fluoro-5-methylaniline (1.0 eq) and dichloromethane (DCM, 100 mL).

  • In a separate beaker, prepare a solution of calcium carbonate (1.2 eq) in water (50 mL). Add this suspension to the reaction flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of thiophosgene (1.1 eq) in DCM (20 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel. Collect the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

  • Dissolve the crude 2-fluoro-5-methylphenyl isothiocyanate (1.0 eq) from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Add hydrazine hydrate (1.2 eq) dropwise. A white precipitate may begin to form immediately.

  • After addition, remove the ice bath and stir the suspension at room temperature for 2 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and a small amount of cold diethyl ether to facilitate drying.

  • Dry the crude product under vacuum.

Pillar II: Purification and Isolation

For CAS registration, the substance must be unique and characterizable, which necessitates high purity.[6] Impurities can confound analytical data, leading to an incorrect or rejected submission.

Causality of Experimental Design: Recrystallization is the chosen method for purification. It is a robust technique for crystalline solids that exploits differences in solubility between the compound and impurities in a given solvent at different temperatures. Ethanol is a suitable solvent as many organic compounds are soluble in hot ethanol but less soluble at room temperature or below, allowing for recovery of purified crystals upon cooling.

Experimental Protocol: Purification
  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and bring the mixture to a boil on a hot plate with stirring until all the solid dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for another 5 minutes before hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small volume of ice-cold ethanol.

  • Dry the crystals in a vacuum oven at 40-50 °C to a constant weight. The result should be a pure, crystalline solid.

Pillar III: Unambiguous Structural Characterization

This pillar is the core of the data package for a CAS submission. A combination of orthogonal analytical methods must be used to provide irrefutable evidence of the chemical structure.

Workflow for Analytical Characterization

Analytical Workflow cluster_methods Analytical Techniques Start Purified Crystalline Solid MS Mass Spectrometry (HRMS) Confirms Molecular Formula Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidates Covalent Structure Start->NMR IR FTIR Spectroscopy Identifies Functional Groups Start->IR EA Elemental Analysis (CHN) Confirms % Composition Start->EA Report Comprehensive Data Package for CAS Submission MS->Report NMR->Report IR->Report EA->Report

Caption: Orthogonal analytical approach for structural verification.

Anticipated Analytical Data

The following table summarizes the expected results from the characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This data collectively provides a unique "fingerprint" of the molecule.

Analysis TechniqueParameterExpected Result & Rationale
HRMS (ESI+) [M+H]⁺m/z 200.0601 . Rationale: Confirms the molecular formula C₈H₁₀FN₃S by providing a highly accurate mass measurement (Calculated for C₈H₁₁FN₃S⁺: 200.0607).
¹H NMR Chemical Shifts (δ)~2.3 ppm (s, 3H, -CH₃) ; ~4.7 ppm (br s, 2H, -NH₂) ; ~7.0-7.5 ppm (m, 3H, Ar-H) ; ~8.5 ppm (br s, 1H, Ar-NH) ; ~9.5 ppm (br s, 1H, CS-NH) . Rationale: Provides information on the number and chemical environment of protons, confirming the presence of methyl, aromatic, and multiple N-H groups.
¹³C NMR Chemical Shifts (δ)~20 ppm (-CH₃) ; ~115-135 ppm (Ar-C, showing C-F coupling) ; ~155 ppm (Ar-C-F, large ¹JCF coupling) ; ~182 ppm (C=S) . Rationale: Confirms the carbon skeleton, including the characteristic downfield shift for the thiocarbonyl carbon.
¹⁹F NMR Chemical Shift (δ)~ -120 to -130 ppm . Rationale: A single resonance confirms the presence of one fluorine atom in the expected aromatic environment.
FTIR Wavenumber (cm⁻¹)~3400-3200 cm⁻¹ (N-H stretching) ; ~3050 cm⁻¹ (Ar C-H stretching) ; ~2950 cm⁻¹ (Alkyl C-H stretching) ; ~1550 cm⁻¹ (N-H bending) ; ~1350 cm⁻¹ (C=S stretching) ; ~1250 cm⁻¹ (C-F stretching) . Rationale: Identifies key functional groups present in the molecule, consistent with the proposed structure.[7][8]
Elemental Analysis % CompositionC: 48.22%; H: 5.06%; N: 21.09% . Rationale: Provides experimental confirmation of the mass percentages of C, H, and N, which must match the theoretical values calculated from the molecular formula (C₈H₁₀FN₃S).

The CAS Registration Process

With a complete data package in hand, the final step is the submission to CAS. While researchers can submit directly, many organizations utilize services that specialize in this process.[9]

Key Submission Requirements:

  • Complete Chemical Identity: The submission must include the chemical structure, systematic name, and all supporting analytical data as outlined in Pillar III.[10]

  • Uniqueness: CAS scientists will search the entire CAS REGISTRY® database to ensure the substance is novel. If it is already registered, the existing CAS RN will be provided.[1]

  • Request Form: A CAS Registry Services consultation request must be completed, providing all relevant structural diagrams and descriptive information.[10]

Workflow for CAS Number Assignment

CAS Registration Process A Researcher Prepares Data Package (Synthesis, Purification, Characterization) B Complete CAS Registry Services Request Form A->B C Submit Request to CAS B->C D CAS Scientists Review Submission C->D E Search CAS REGISTRY® for Novelty D->E F Substance is Novel E->F Yes G Substance Exists E->G No H Assign New CAS RN® & Add to REGISTRY® F->H I Provide Existing CAS RN® G->I J Researcher Receives CAS RN® H->J I->J

Caption: The process flow for submitting a new chemical for CAS registration.

Conclusion

The registration of a CAS number is the formal introduction of a novel compound to the global scientific community. As demonstrated with the case study of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea , this process is fundamentally dependent on rigorous, well-documented, and unambiguous scientific evidence. By following the three pillars of rational synthesis, definitive purification, and unambiguous characterization, researchers can confidently establish the unique identity of their discoveries, ensuring their seamless integration into the world's most authoritative collection of disclosed chemical substance information.

References

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  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from CAS.org. [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from REACH24H. [Link]

  • CAS. (n.d.). CAS REGISTRY. Retrieved from CAS.org. [Link]

  • Proregulations. (n.d.). CAS Number Application. Retrieved from Proregulations. [Link]

  • Gomory, A., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. [Link]

  • Sokol, M., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules. [Link]

  • Popova, E., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. [Link]

  • PubChem. (n.d.). (3-Fluoro-5-methylphenyl)thiourea. Retrieved from PubChem. [Link]

  • Ng, S. W., et al. (2011). 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chu, S., et al. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]

  • Lee, J.-H., et al. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Polymers. [Link]

  • Raghu, M. S., et al. (2015). Design and synthesis of novel N-capped urea/thiourea and C-capped [3-(4-piperidyl)-6-fluoro-1-2-benzioxazole] linked amino acids as antiglycating agents. ResearchGate. [Link]

  • Thoreauchem. (n.d.). 3-amino-1-(2-fluoro-5-methylphenyl)thiourea-1037153-19-7. Retrieved from Thoreauchem. [Link]

  • Siddiqui, H. L., et al. (2009). 3-Acetyl-1-(2-methylphenyl)thiourea. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-1-[(2-ethyl-6-methylphenyl)methyl]thiourea. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-1-(2-ethyl-6-methylphenyl_methyl_thiourea]([Link]

  • Al-blewi, F. F., et al. (2020). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]

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A Technical Guide to the IUPAC Nomenclature of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise and unambiguous naming of chemical entities is a cornerstone of scientific communication, particularly within the fields of medicinal chemistry and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that ensures any given chemical structure corresponds to a single, globally understood name. This technical guide provides an in-depth analysis of the IUPAC nomenclature for the compound 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea . Authored for researchers, scientists, and drug development professionals, this document deconstructs the name into its fundamental components, explains the hierarchical rules governing its assembly, and provides a logical workflow for naming similarly complex molecules. By grounding the analysis in the authoritative principles of substitutive nomenclature, this guide serves as both a specific case study and a broader reference for applying IUPAC rules to complex substituted thiourea derivatives.

Introduction: The Imperative for Systematic Nomenclature in Drug Development

In the landscape of pharmaceutical research, the molecular formula is merely the starting point. The specific topology of a molecule—the precise arrangement of its atoms and functional groups—dictates its pharmacological activity. Consequently, an error in naming can lead to the synthesis of the wrong compound, invalidation of experimental data, and significant setbacks in the drug discovery pipeline. The IUPAC nomenclature system is a set of logical rules designed to prevent such ambiguity.[1] It provides a universal language that links a unique name to a unique structure, which is essential for patent applications, regulatory submissions, and scientific publications.[2] This guide will dissect the IUPAC name of a complex thiourea derivative to illuminate the logic and hierarchy inherent in this system.

Part 1: Core Principles of IUPAC Substitutive Nomenclature

Substitutive nomenclature, the primary method for naming organic compounds, treats a molecule as a parent structure (a parent hydride) with various functional groups attached.[2] The systematic name is constructed by following a hierarchical set of steps.[2][3]

  • Determine the Principal Characteristic Group : In a polyfunctional compound, one functional group is designated as the "principal" group based on a defined order of precedence.[4][5][6] This group defines the chemical class of the molecule and provides the suffix for its name.

  • Identify the Parent Hydride : The core structure to which the principal group is attached is the parent hydride.[7] For acyclic compounds, this is the longest continuous carbon chain containing the principal group; for others, it can be a ring system.

  • Name and Number the Parent : The parent structure is named and numbered according to specific rules to give the principal functional group the lowest possible locant (number).[1]

  • Identify and Name Substituents : All other functional groups and alkyl chains are treated as substituents and are named using prefixes.[8]

  • Assemble the Final Name : The substituents are listed in alphabetical order, each preceded by its locant.[7]

Part 2: Systematic Deconstruction of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

We will now apply these core principles to methodically deconstruct the name and reconstruct the corresponding molecule.

Step 1: Identifying the Principal Functional Group and Parent Hydride

The suffix of a name often indicates the principal functional group. In this case, the parent name is thiourea . Thiourea, with the formula SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, where the oxygen atom is replaced by a sulfur atom.[9][10] It is recognized by IUPAC as a parent compound.[2] Therefore, the thiourea moiety is the core of the molecule and dictates its primary chemical classification.

Step 2: Numbering the Thiourea Parent Structure

Thiourea has two nitrogen atoms to which substituents can be attached. By convention for ureas and thioureas, these nitrogen atoms are assigned the locants '1' and '3'. The structure is numbered as H₂N¹-C(=S)-N³H₂. This numbering system allows for the unambiguous placement of different substituents on the nitrogen atoms.

Step 3: Analyzing the Substituent at Position '1'

The name specifies a (2-fluoro-5-methylphenyl) group attached at the N¹ position. This is a complex substituent, and its name is enclosed in parentheses.

  • Phenyl : This indicates a benzene ring (C₆H₅) acting as a substituent. The point of attachment to the parent thiourea is designated as position 1 on the phenyl ring.

  • 2-fluoro : A fluorine atom is attached to the second carbon of the phenyl ring, adjacent to the point of attachment.

  • 5-methyl : A methyl group (-CH₃) is attached to the fifth carbon of the phenyl ring.

The numbering of the phenyl ring proceeds from the point of attachment to give the substituents the lowest possible locants.

Step 4: Analyzing the Substituent at Position '3'

The name indicates a 3-Amino group. This means an amino group (-NH₂) is attached to the N³ position of the thiourea parent structure.

Step 5: Assembling the Full Structure and Validating the Name

Combining these components yields the final structure. The name is constructed by citing the substituents alphabetically (Amino before fluoro...phenyl), but in the case of substituted ureas and thioureas, the substituents on the nitrogen atoms are listed with their N-locants.

  • Parent : Thiourea

  • Substituent on N¹ : 2-fluoro-5-methylphenyl

  • Substituent on N³ : Amino

The complete and systematic name is 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea .

Part 3: Methodologies and Data Presentation

Protocol for Naming Substituted Thiourea Derivatives

The process for systematically naming complex thiourea derivatives can be summarized in the following protocol.

StepActionRationale and Key Considerations
1 Identify the Thiourea Core Recognize the N-C(=S)-N backbone as the parent functional group. This will determine the suffix of the name.
2 Number the Nitrogen Atoms Assign locants '1' and '3' to the two nitrogen atoms of the thiourea moiety (N¹ and N³).
3 Identify all N-Substituents List all groups attached to the N¹ and N³ atoms.
4 Systematically Name Each Substituent For complex substituents (e.g., substituted aryl rings), name them as if they were separate molecules, following all IUPAC rules for numbering and prefixing.[11][12] The point of attachment to the thiourea nitrogen is always position '1' of the substituent.
5 Assemble the Full IUPAC Name Combine the substituent names as prefixes to the parent name "thiourea". Precede each substituent name with its locant (e.g., '1-' or '3-'). Enclose complex substituent names in parentheses.
Summary of Nomenclature Components
ComponentIUPAC DesignationLocant(s)Function in Name
Parent StructureThiourea-Suffix
Substituent 1Amino3Prefix
Substituent 2(2-fluoro-5-methylphenyl)1Prefix (Complex)
   ↳ PhenylPhenyl1Sub-parent
   ↳ FluoroFluoro2Sub-prefix
   ↳ MethylMethyl5Sub-prefix

Part 4: Visualization of Structure and Naming Logic

Diagrams are essential tools for clarifying complex molecular structures and logical processes. The following visualizations are rendered using Graphviz DOT language.

molecular_structure cluster_phenyl (2-fluoro-5-methylphenyl) N1 C_thio C N1->C_thio C1_ph N1->C1_ph attachment S S C_thio->S = N3 C_thio->N3 NH2 NH₂ N3->NH2 C2_ph C1_ph->C2_ph C3_ph C2_ph->C3_ph F F C2_ph->F C4_ph C⁴ C3_ph->C4_ph C5_ph C⁵ C4_ph->C5_ph C6_ph C⁶ C5_ph->C6_ph CH3 CH₃ C5_ph->CH3 C6_ph->C1_ph

Caption: Molecular structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

naming_workflow A Start: Chemical Structure B Step 1: Identify Principal Functional Group A->B C Result: Thiourea (Parent Name) B->C D Step 2: Number Parent (N¹ and N³) C->D E Step 3: Identify and Name Substituents D->E F Substituent at N¹: (2-fluoro-5-methylphenyl) E->F G Substituent at N³: Amino E->G H Step 4: Assemble Name (Locants + Prefixes + Parent) F->H G->H I Final IUPAC Name: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea H->I

Caption: Logical workflow for deriving the IUPAC name.

Conclusion

The systematic nomenclature of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a clear demonstration of the power and precision of the IUPAC system. By methodically identifying the principal functional group (thiourea), numbering its constituent atoms, and systematically naming each substituent based on a hierarchical set of rules, an unambiguous and universally understood name is generated. For professionals in drug development and chemical research, a mastery of these principles is not merely an academic exercise but a critical skill that underpins experimental reproducibility, intellectual property protection, and clear scientific communication.

References

  • Vertex AI Search. (2014). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach.
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A Technical Guide to the Thermal Stability and Decomposition of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. While this specific molecule is a novel compound with limited publicly available data, this document synthesizes established principles of thiourea and arylthiourea thermal decomposition to propose a theoretical framework for its analysis. This guide serves as a valuable resource for researchers in drug development and materials science by outlining detailed experimental protocols for thermal analysis, predicting potential decomposition products, and elucidating the underlying chemical principles governing its stability. The content is structured to provide both a high-level understanding for project leaders and detailed, actionable protocols for laboratory scientists.

Introduction: The Significance of Substituted Thioureas

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of applications, including in medicinal chemistry as antimicrobial, anti-HIV, and anticancer agents, as well as in materials science as corrosion inhibitors and in the synthesis of metal-polymer nanocomposites.[1][2] The biological activity and material properties of these compounds are intrinsically linked to their molecular structure and stability. The introduction of various substituents onto the phenyl ring and the thiourea backbone can significantly alter their chemical and physical properties, including their thermal stability.

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a unique molecule incorporating a fluorine atom and a methyl group on the phenyl ring, along with an amino group on the thiourea moiety. These substitutions are expected to influence the molecule's electronic properties, intermolecular interactions, and, consequently, its behavior upon heating. Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and potential degradation pathways, which is of paramount importance in pharmaceutical development and material applications.

Molecular Structure and Predicted Properties

The chemical structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is presented below.

Caption: Chemical structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

The key structural features that are anticipated to influence its thermal stability include:

  • Thiourea Core: The N-C=S backbone is known to be susceptible to thermal decomposition, often leading to the formation of isothiocyanates and amines.

  • Aromatic Ring: The phenyl group provides a degree of thermal stability.

  • Fluorine Substituent: The strong electron-withdrawing nature of the fluorine atom can affect the electron density distribution in the aromatic ring and the C-N bond, potentially influencing the decomposition pathway.[3]

  • Methyl Group: This electron-donating group can also modulate the electronic properties of the phenyl ring.

  • Amino Group: The terminal amino group adds another potential site for reaction and decomposition.

Proposed Thermal Decomposition Pathway

Based on the known thermal decomposition mechanisms of thiourea and its derivatives, a plausible decomposition pathway for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea can be proposed.[4] The decomposition is likely to initiate with the cleavage of the C-N bonds or the C=S bond.

Caption: Proposed thermal decomposition pathway.

Decomposition_Pathway A 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea B Heat C Isomerization B->C Initiation D Decomposition Products C->D Primary Decomposition E 2-Fluoro-5-methylphenyl isothiocyanate D->E F Hydrazine D->F G Further Decomposition E->G Secondary Decomposition F->G Secondary Decomposition H Volatile Fragments (e.g., H2S, NH3, CS2) G->H

The initial step in the thermal decomposition of thiourea is often an isomerization to ammonium thiocyanate.[4] For substituted thioureas, the decomposition can proceed through several routes, including dissociation into an isothiocyanate and an amine.

In the case of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, the primary decomposition products are hypothesized to be 2-fluoro-5-methylphenyl isothiocyanate and hydrazine . These initial products are likely unstable at elevated temperatures and would undergo further decomposition into smaller, volatile fragments such as hydrogen sulfide (H₂S), ammonia (NH₃), and carbon disulfide (CS₂).[4]

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability, or under an oxidative atmosphere (e.g., air) to assess its stability in the presence of oxygen. A flow rate of 20-50 mL/min is typical.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of decomposition is determined from the initial point of mass loss. The temperatures at which 5% and 50% mass loss occur (T₅ and T₅₀) are also important parameters for comparing thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The peak temperature and the area under the peak (enthalpy) should be determined for each thermal event.

Data Presentation and Interpretation

The data obtained from TGA and DSC experiments should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterValueUnitsMethod
Melting Point (Tₘ)To be determined°CDSC
Enthalpy of Fusion (ΔHₘ)To be determinedJ/gDSC
Onset of Decomposition (Tₒ)To be determined°CTGA
Temperature at 5% Mass Loss (T₅)To be determined°CTGA
Temperature at 50% Mass Loss (T₅₀)To be determined°CTGA
Decomposition Enthalpy (ΔHₔ)To be determinedJ/gDSC

The combination of TGA and DSC data provides a comprehensive picture of the thermal behavior. For instance, a sharp endotherm in the DSC curve that corresponds to a negligible mass loss in the TGA curve would indicate a melting event. Conversely, a sharp exotherm in the DSC curve accompanied by a significant mass loss in the TGA curve is indicative of a decomposition process.

Conclusion

This technical guide has provided a theoretical and methodological framework for assessing the thermal stability and decomposition of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. By leveraging the established knowledge of thiourea chemistry and employing standard thermal analysis techniques, researchers can obtain critical data to inform the development and application of this novel compound. The proposed decomposition pathway serves as a working hypothesis that can be further validated through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products. The protocols and insights presented herein are intended to empower researchers to conduct thorough and meaningful investigations into the thermal properties of this and other related thiourea derivatives.

References

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  • MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Retrieved from [Link]

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Solubility and Thermodynamic Analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate therapeutic efficacy. This guide provides a comprehensive framework for the systematic study of the solubility of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a novel thiourea derivative. We traverse the entire workflow, from theoretical solubility prediction using Hansen Solubility Parameters (HSP) to the empirical determination of thermodynamic solubility via the gold-standard shake-flask method.[1] This document details robust, self-validating experimental protocols for solubility measurement and subsequent quantitative analysis by UV-Vis spectrophotometry. Furthermore, it elucidates the application of the van't Hoff equation to derive essential thermodynamic parameters, including the enthalpy and entropy of dissolution, offering deep insights into the solute-solvent interactions that govern the dissolution process. This guide is intended for researchers, formulation scientists, and chemical engineers in the pharmaceutical industry who require a rigorous and practical approach to API characterization.

The Imperative of Solubility in Drug Development

In pharmaceutical research, the journey from a promising molecular entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, solubility stands out as a paramount parameter. Poor aqueous solubility can lead to inadequate absorption and low bioavailability, rendering an otherwise potent compound therapeutically ineffective.[2] Conversely, understanding an API's solubility profile in various organic solvents is crucial for synthesis, purification, crystallization, and the development of stable, effective dosage forms.[3]

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a compound of interest whose potential is intrinsically linked to these very properties. This guide, therefore, establishes a holistic methodology to thoroughly characterize its solubility, providing the foundational data necessary for informed decision-making in the subsequent stages of drug development.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Before embarking on extensive experimental work, a theoretical assessment can rationalize solvent selection and predict compatibility. The principle of "like dissolves like" is quantitatively expressed by Hansen Solubility Parameters (HSP), which deconstruct the total cohesion energy of a substance into three components.[4]

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonding forces.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The fundamental premise is that substances with closer HSP coordinates are more likely to be miscible.[5] The distance (Ra) between two substances (in this case, the solute and a solvent) in Hansen space is calculated as:

Ra = sqrt(4*(δd_solute - δd_solvent)^2 + (δp_solute - δp_solvent)^2 + (δh_solute - δh_solvent)^2)

A smaller Ra value signifies a higher affinity and, consequently, a higher predicted solubility. This theoretical screening is an invaluable tool for minimizing the experimental burden by prioritizing the most promising solvents.

Diagram: Hansen Solubility Space

The following diagram illustrates the concept of a solute's solubility sphere within the 3D Hansen space. Solvents whose coordinates fall within this sphere are predicted to be effective solvents for the solute.

Concept of Hansen Solubility Space cluster_0 Hansen Space cluster_1 Solubility Sphere (Radius R₀) Solute Solute (δd₁, δp₁, δh₁) GoodSolvent1 Solvent A Solute->GoodSolvent1 Small Ra (High Affinity) BadSolvent1 Solvent C Solute->BadSolvent1 Large Ra (Low Affinity) GoodSolvent2 Solvent B BadSolvent2 Solvent D

Caption: A solute's interaction sphere in Hansen space.

Table 1: Hansen Solubility Parameters of Common Organic Solvents
Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0
Water15.516.042.3

Note: The HSP for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea would need to be estimated using group contribution methods or determined experimentally.

Experimental Determination of Thermodynamic Solubility

While theoretical models provide guidance, empirical measurement is essential for obtaining definitive solubility data. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its robustness and direct measurement of equilibrium.[1]

Diagram: Shake-Flask Solubility Determination Workflow

Shake-Flask Method Workflow prep 1. Preparation - Add excess solute to solvent - Seal vials equil 2. Equilibration - Agitate at constant T - (e.g., 24-72 hours) prep->equil Incubation phase_sep 3. Phase Separation - Centrifuge or filter (0.45 µm) - Isolate supernatant equil->phase_sep Sampling solid 6. Solid Phase Analysis - Analyze remaining solid (DSC/XRPD) - Confirm no form change equil->solid Integrity Check analysis 4. Quantitative Analysis - Dilute supernatant - Measure concentration (UV-Vis/HPLC) phase_sep->analysis Analysis Prep data 5. Data Calculation - Calculate solubility (mg/mL or mol/L) analysis->data

Caption: Step-by-step workflow for the shake-flask solubility method.

Protocol 1: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea to a series of glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Sealing: Securely cap the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the vials for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. A preliminary kinetics study is required to establish this duration.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow solid particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids.[6] This step is critical to avoid overestimation of solubility.

  • Dilution: Immediately dilute the clear, saturated solution gravimetrically with a known mass of the same solvent to bring the concentration into the linear range of the analytical method.

  • Analysis: Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7]

  • Solid Phase Characterization: Recover the remaining solid from the vials and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This essential step verifies that the solute has not undergone a polymorphic transformation or solvation during the experiment.

Protocol 2: UV-Vis Spectrophotometric Quantification
  • Wavelength Determination: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λ_max).

  • Stock Solution Preparation: Accurately weigh a known mass of the compound and dissolve it in a known volume of the solvent to create a primary stock solution.

  • Calibration Curve: Prepare a series of at least five standard solutions of known concentrations by serial dilution of the stock solution.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λ_max.

  • Linear Regression: Plot a calibration curve of absorbance versus concentration. The resulting linear equation (y = mx + c) will be used to determine the concentration of the unknown samples. The correlation coefficient (R²) must be > 0.995 for the method to be considered valid.

  • Sample Analysis: Measure the absorbance of the diluted samples from the shake-flask experiment and use the calibration curve to calculate their concentrations. Account for the dilution factor to determine the final solubility value.

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be meticulously organized. The mole fraction solubility (x) is particularly useful for thermodynamic analysis.

Table 2: Experimental Solubility of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea at 298.15 K
SolventSolubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
Methanol[Experimental Value][Calculated Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value][Calculated Value]
Acetone[Experimental Value][Calculated Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value][Calculated Value]

Note: This table is a template for presenting the collected data.

Thermodynamic Modeling

The temperature dependence of solubility provides insight into the thermodynamics of the dissolution process. The van't Hoff equation relates the mole fraction solubility (x) to the temperature (T) and the standard molar enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of dissolution.[8]

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹). By plotting ln(x) against 1/T, a linear relationship is obtained.

  • The slope of the line is equal to -ΔH°_sol / R.

  • The intercept is equal to ΔS°_sol / R.

Diagram: Derivation of Thermodynamic Parameters

Thermodynamic Parameter Derivation cluster_0 Experimental Data cluster_1 Van't Hoff Analysis cluster_2 Calculated Parameters Data Solubility (x) at various Temperatures (T) Plot Plot ln(x) vs. 1/T Data->Plot Slope Slope = -ΔH°_sol / R Plot->Slope Intercept Intercept = ΔS°_sol / R Plot->Intercept Enthalpy Enthalpy of Solution (ΔH°_sol) Slope->Enthalpy Entropy Entropy of Solution (ΔS°_sol) Intercept->Entropy

Caption: From experimental data to thermodynamic insights.

A positive ΔH°_sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°_sol suggests that the system becomes more disordered upon dissolution, which is the primary driving force for the process.

Table 3: Thermodynamic Parameters of Dissolution
SolventΔH°_sol (kJ·mol⁻¹)ΔS°_sol (J·mol⁻¹·K⁻¹)R² of van't Hoff Plot
Methanol[Calculated Value][Calculated Value][Calculated Value]
Ethanol[Calculated Value][Calculated Value][Calculated Value]
Acetone[Calculated Value][Calculated Value][Calculated Value]
Ethyl Acetate[Calculated Value][Calculated Value][Calculated Value]
Acetonitrile[Calculated Value][Calculated Value][Calculated Value]

Conclusion

The systematic study of solubility is a cornerstone of modern drug development. This guide has outlined an integrated strategy for characterizing 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, beginning with the predictive power of Hansen Solubility Parameters and culminating in the precise experimental determination of solubility and its underlying thermodynamic drivers. The protocols described herein are designed to ensure data integrity and scientific rigor. By applying this comprehensive approach, researchers can generate the high-quality, fundamental data required to guide formulation strategies, optimize manufacturing processes, and ultimately accelerate the progression of new chemical entities through the development pipeline.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. Retrieved from [Link][9]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link][4]

  • Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link][5]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link][10]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link][1]

  • Sastry, C. S. P., et al. (n.d.). Indirect Spectrophotometric Determination of Thiourea & its Derivatives with Metol & Sulphanilamide 258. NISCAIR. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][11]

  • Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link][6]

  • Giménez-Santamarina, S., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link][12]

  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][3]

  • Wieder, O., et al. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link][13]

  • Preston, G. T., & Prausnitz, J. M. (1970). Thermodynamics of Solid Solubility in Cryogenic Solvents. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link][14]

  • Wang, S., et al. (2023). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. RSC Publishing. Retrieved from [Link][15]

  • Arab Chamjangali, M., et al. (2015). A new and sensitive reaction rate method for spectrophotometric determination of trace amounts of thiourea in different water samples based on an induction period. ResearchGate. Retrieved from [Link][16]

  • Matiichuk, V. V., & Tischenko, N. I. (2023). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved from [Link][8]

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Quantum chemical calculations for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Investigation of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. Thiourea derivatives are recognized for their wide spectrum of biological activities, and computational modeling provides a powerful, cost-effective lens to scrutinize their molecular properties before undertaking extensive experimental synthesis and testing.[1][2][3] This document, intended for researchers and drug development professionals, details a robust computational methodology using Density Functional Theory (DFT). We elucidate the rationale behind the selection of computational parameters and provide a step-by-step protocol for implementation. The guide focuses on the analysis of optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) to predict the molecule's stability, reactivity, and potential intermolecular interaction sites. By grounding theoretical calculations in established scientific principles, this whitepaper serves as a self-validating guide for researchers aiming to leverage computational chemistry for the rational design of novel therapeutic agents.[4][5]

Introduction: The Convergence of Thiourea Chemistry and Computational Science

Thiourea derivatives constitute a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[6][7][8][9] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets like enzymes and receptors.[3] The title compound, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, combines the versatile thiourea core with a substituted phenyl ring, offering a unique electronic and steric profile for investigation.

To unlock the therapeutic potential of such molecules, a deep understanding of their inherent chemical characteristics is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as an indispensable tool in modern drug discovery.[10][11] DFT offers a favorable balance between computational cost and accuracy, enabling the prediction of molecular properties such as electronic structure, reactivity, and spectroscopic signatures with high fidelity.[11][12] By modeling these features in silico, we can gain predictive insights into a molecule's behavior, guiding lead optimization and rational drug design efforts.[4][5] This guide details the application of DFT to comprehensively characterize 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

The Cornerstone of Predictive Accuracy: Computational Methodology

The reliability of any quantum chemical study hinges on the judicious selection of the computational method, a decision that directly influences the accuracy of the results. This section explains the causality behind the chosen level of theory for analyzing 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Software Selection: Gaussian Platform

The calculations outlined in this guide are designed for implementation using the Gaussian suite of programs, a robust and widely-used platform in computational chemistry.[13][14][15] Gaussian provides a comprehensive array of quantum mechanical methods and is particularly well-suited for the DFT calculations described herein, offering efficient algorithms for geometry optimization, frequency analysis, and the calculation of various electronic properties.[16]

Level of Theory: Density Functional Theory (DFT)

Density Functional Theory is the chosen methodology due to its proven efficacy in describing the electronic structure of medium-sized organic molecules.[10][11] Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electron correlation through a functional of the electron density, providing significant accuracy at a manageable computational cost.[11]

Functional and Basis Set: B3LYP/6-311++G(d,p)

The Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

The B3LYP hybrid functional is selected for this analysis. As a hybrid functional, it incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects compared to pure DFT functionals.[17] B3LYP has been extensively tested and validated for a vast range of organic molecules, demonstrating high accuracy in predicting geometries, vibrational frequencies, and electronic properties, making it a "gold standard" for systems of this nature.[18][19][20][21]

The Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and flexible choice for this molecule for the following reasons:[22][23][24]

  • 6-311G : This indicates a triple-zeta valence basis set. It uses three separate functions to describe each valence electron, allowing for greater flexibility in representing the electron distribution compared to smaller double-zeta sets.

  • ++ : The double plus sign indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[25] Diffuse functions are crucial for accurately describing species with lone pairs or regions of diffuse electron density, such as the sulfur and nitrogen atoms in the thiourea moiety, and for modeling non-covalent interactions.

  • (d,p) : This denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions).[25][26] These functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately representing the geometry of bonding in a molecule, particularly in strained or complex systems.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level, reliable, and well-documented theoretical model for the investigation of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Results and Discussion: A Molecular Portrait

Executing the DFT calculations with the B3LYP/6-311++G(d,p) level of theory yields a wealth of data. This section details the interpretation of these results to construct a comprehensive understanding of the title molecule.

Optimized Molecular Geometry

The first step in the analysis is to find the molecule's lowest energy conformation through geometry optimization. This process computationally determines the most stable arrangement of atoms, providing key bond lengths and angles. The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that this optimized structure is a true energy minimum on the potential energy surface.[13]

Table 1: Selected Optimized Geometrical Parameters for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

ParameterBond/AngleCalculated Value
Bond Lengths C=S~1.68 Å
C-N (Thiourea)~1.35 - 1.40 Å
N-N (Amino)~1.42 Å
C-F (Phenyl)~1.36 Å
Bond Angles N-C-N (Thiourea)~118°
C-N-C (Phenyl-Thiourea)~125°
S=C-N~120 - 122°
Dihedral Angles S=C-N-N~180° (planar)
C-N-C-C (Phenyl)Shows torsion

Note: These are representative values based on similar structures in the literature. Actual calculated values should be extracted from the output file.

The planarity of the thiourea backbone (S=C-N-N) suggests delocalization of electron density across these atoms, contributing to the molecule's stability. The torsion angle between the thiourea group and the phenyl ring is of particular interest as it defines the overall 3D shape of the molecule, which is critical for its interaction with a biological target's binding pocket.

Vibrational Frequency Analysis

Vibrational analysis not only confirms the stability of the optimized structure but also predicts the molecule's infrared (IR) spectrum.[27] Key vibrational modes can be assigned to specific functional groups, providing a theoretical fingerprint of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch-NH₂ and -NH-3300 - 3500
C-H StretchAromatic/Methyl2900 - 3100
C=S StretchThioamide700 - 850
C-N StretchThiourea/Phenyl1250 - 1350
C-F StretchFluoroaromatic1100 - 1200

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They may be scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for better comparison with experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[28] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[29] The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[29][30]

Visualization of FMOs:

  • HOMO: The HOMO is typically localized over the more electron-rich parts of the molecule. For this thiourea derivative, the electron density of the HOMO is expected to be concentrated on the thiourea moiety, particularly the sulfur and adjacent nitrogen atoms, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is generally found over the electron-deficient regions. In this case, the LUMO is likely distributed across the π-system of the 2-fluoro-5-methylphenyl ring, suggesting this area is susceptible to nucleophilic attack.

Table 3: Calculated Frontier Molecular Orbital Properties

ParameterValue (eV)Implication
E(HOMO)(Typical: -5 to -7 eV)Electron-donating ability
E(LUMO)(Typical: -1 to -2 eV)Electron-accepting ability
HOMO-LUMO Gap (ΔE) (Typical: 3 to 6 eV) Chemical Reactivity/Stability
Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electron density distribution on the molecule's surface, providing a powerful visual guide to its reactive behavior.[31][32] It is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions that are fundamental to drug-receptor binding.[28][33]

  • Red Regions (Negative Potential): These are electron-rich areas, indicating sites susceptible to electrophilic attack. For 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, the most negative potential is expected around the sulfur atom of the C=S group and the fluorine atom, making them prime hydrogen bond acceptor sites.

  • Blue Regions (Positive Potential): These are electron-poor areas, indicating sites for nucleophilic attack. The hydrogen atoms of the N-H groups will exhibit the most positive potential, highlighting their role as potent hydrogen bond donors.[34]

  • Green Regions (Neutral Potential): These areas, typically the carbon backbone of the phenyl ring, are less reactive.

The MEP map provides a clear rationale for how the molecule might orient itself within a protein's active site to maximize favorable electrostatic interactions.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for performing the quantum chemical calculations on 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea using the Gaussian software package.

Step 1: Molecule Construction

  • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

  • Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).

Step 2: Gaussian Input File Creation

  • Open the coordinate file in a text editor.

  • The input file must be structured as follows:

  • Causality of Keywords:

    • %nprocshared=8 %mem=16GB: Allocates computational resources (8 cores, 16 GB RAM). Adjust based on available hardware.

    • %chk=molecule_name.chk: Creates a checkpoint file to save calculation progress and data for visualization.

    • #p: Specifies "print" level for output verbosity.

    • B3LYP/6-311++G(d,p): Defines the chosen level of theory (functional and basis set).[18][23]

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm a true minimum (no imaginary frequencies) and to predict the IR spectrum.[27][35]

    • 0 1: Specifies the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).

Step 3: Execution and Analysis

  • Run the Gaussian calculation from the command line: g16 < input_file.gjf > output_file.log

  • Verification of Success: Open the output .log file and search for "Normal termination of Gaussian".

  • Geometry Optimization: Search for "Stationary point found" to confirm the optimization converged. The final optimized coordinates can be visualized using GaussView.

  • Vibrational Analysis: Search for "Frequencies --". Ensure all values are positive. Negative (imaginary) frequencies indicate a transition state, not a minimum, and the input geometry must be re-evaluated.

  • FMO Analysis: Scroll to the end of the file. The energies of the alpha occupied (HOMO) and virtual (LUMO) orbitals will be listed. The checkpoint file (.chk) can be used with GaussView to visualize the HOMO and LUMO surfaces.

  • MEP Analysis: Using the generated checkpoint file, create an MEP surface in GaussView to visualize the electrostatic potential.

Diagram of the Computational Workflow

G cluster_prep 1. Preparation cluster_input 2. Input File Generation cluster_calc 3. Quantum Calculation cluster_analysis 4. Data Analysis & Interpretation mol_build Construct 3D Molecular Structure (e.g., GaussView) pre_opt Pre-optimize with Molecular Mechanics (UFF) mol_build->pre_opt create_gjf Create Gaussian Input File (.gjf) pre_opt->create_gjf keywords Define Keywords: # B3LYP/6-311++G(d,p) Opt Freq create_gjf->keywords run_g16 Execute Calculation (Gaussian 16) create_gjf->run_g16 check_log Verify Normal Termination in Output File (.log) run_g16->check_log opt_geom Analyze Optimized Geometry (Bond Lengths, Angles) check_log->opt_geom freq_anal Confirm No Imaginary Frequencies check_log->freq_anal opt_geom->freq_anal fmo_anal Analyze HOMO/LUMO (Energy Gap, Surfaces) freq_anal->fmo_anal mep_anal Visualize Molecular Electrostatic Potential (MEP) fmo_anal->mep_anal

Caption: A flowchart of the quantum chemical calculation workflow.

Conclusion

This guide has established a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's structural, vibrational, and electronic properties. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides critical insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These theoretical findings are fundamental for understanding the structure-activity relationship and serve as a powerful predictive tool to guide the synthesis and experimental evaluation of this and related thiourea derivatives in drug discovery programs.

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An In-Depth Technical Guide for the Initial Toxicity Screening of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of the novel chemical entity, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. As a compound with potential pharmacological applications, a thorough and early assessment of its safety profile is paramount to justify further development. This document outlines a tiered, multi-faceted approach, beginning with in silico predictions to forecast potential liabilities, followed by a suite of in vitro assays to assess cytotoxicity and genotoxicity, and culminating in a preliminary in vivo study for acute oral toxicity. The methodologies detailed herein are grounded in established regulatory guidelines and scientific best practices, ensuring a robust and reliable preliminary safety evaluation. The causality behind experimental choices is elucidated, providing a logical pathway for researchers, scientists, and drug development professionals to follow.

Introduction: The Rationale for a Structured Toxicity Screening

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with safety being a primary hurdle. Early and comprehensive toxicity screening is not merely a regulatory requirement but a critical step in de-risking a compound and making informed decisions about its developmental trajectory.[1] 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a compound featuring a thiourea backbone, an aromatic amine, and a fluorinated phenyl ring, presents a unique toxicological profile that warrants careful investigation. Thiourea derivatives have a wide range of biological activities, but some have been associated with toxicity.[2][3] Similarly, aromatic amines are a class of compounds known for their potential mutagenic and carcinogenic properties.[4][5]

This guide is designed to provide a scientifically rigorous and efficient strategy for the initial toxicity assessment of this specific molecule. By integrating computational and experimental methods, we can build a comprehensive preliminary safety profile, identify potential hazards, and guide future non-clinical development.

Tier 1: In Silico Toxicity Prediction - A First Look at Potential Liabilities

Before embarking on resource-intensive experimental studies, in silico (computational) toxicology offers a rapid and cost-effective means to predict the potential toxicological properties of a molecule based on its chemical structure.[6][7] These predictive models leverage vast databases of existing toxicological data and sophisticated algorithms to identify structural alerts and forecast potential adverse effects.[8][9]

Objectives of In Silico Assessment
  • To predict the likelihood of mutagenicity, carcinogenicity, and other toxic endpoints.

  • To identify potential mechanisms of toxicity based on structural similarities to known toxicants.

  • To guide the selection of appropriate in vitro and in vivo assays.

Recommended In Silico Tools and Endpoints

A weight-of-evidence approach utilizing multiple software platforms is recommended to enhance the reliability of the predictions.[10]

Toxicity Endpoint Recommended Software/Model Types Rationale
Mutagenicity (Ames Test) Expert rule-based (e.g., Derek Nexus) and statistical-based (e.g., CASE Ultra, OECD QSAR Toolbox) systems.[10]Aromatic amine moieties are a known structural alert for mutagenicity.[4] Cross-referencing predictions from different model types provides a more robust assessment.
Carcinogenicity QSAR models trained on rodent carcinogenicity data.To assess the long-term cancer risk, which is often linked to mutagenicity.[11][12]
Hepatotoxicity Models trained on data from drug-induced liver injury (DILI).The liver is a primary site of metabolism and potential toxicity for many xenobiotics.
Cardiotoxicity (hERG liability) Models predicting inhibition of the hERG potassium channel.To identify potential risks of cardiac arrhythmias.
Interpretation of In Silico Data

The output from these models should be interpreted with caution. A positive prediction does not definitively confirm toxicity but rather flags a potential liability that requires experimental verification. Conversely, a negative prediction does not guarantee safety. The primary value of in silico assessment lies in its ability to prioritize compounds and inform the design of subsequent experimental studies.[10]

Tier 2: In Vitro Assessment - Mechanistic Insights into Cytotoxicity and Genotoxicity

In vitro assays provide the first experimental data on the biological activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea at the cellular level. These tests are crucial for understanding its potential to cause cell death and genetic damage.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to determining the concentration range at which a compound elicits cellular damage.[13] A multi-assay approach is recommended to capture different mechanisms of cell death.

Two widely used and complementary assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which indicates loss of membrane integrity.[14][15][16]

Cell Line Selection: A human hepatoma cell line (e.g., HepG2) is recommended due to the liver's central role in drug metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant from each well.

    • Use a commercial LDH assay kit to measure the amount of LDH released into the supernatant.[16]

    • Measure the absorbance according to the kit's instructions.

Data Analysis: Calculate the percentage of cell viability (for MTT) and cytotoxicity (for LDH) relative to controls. Determine the IC50 (half-maximal inhibitory concentration) value for each assay.

Assay Principle Endpoint Measured
MTT Mitochondrial reductase activity in viable cells converts MTT to a colored formazan product.[14]Cell viability
LDH Release of the cytoplasmic enzyme LDH from cells with damaged membranes.[13][16]Cell death (cytotoxicity)
Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a well-established method for identifying substances that can cause genetic mutations.[11][17][18] It is a regulatory requirement for the preclinical safety assessment of new chemical entities.[19]

The presence of an aromatic amine in 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea makes the Ames test particularly relevant, as this chemical class is known to contain mutagens.[20][21] The test evaluates the ability of the compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][22]

The Ames test should be conducted in compliance with the OECD 471 Guideline for the Testing of Chemicals.[12]

Bacterial Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations.

Metabolic Activation: The test must be performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenates. This is crucial because some chemicals only become mutagenic after being metabolized.

Step-by-Step Methodology:

  • Preparation: Prepare various concentrations of the test compound.

  • Exposure: In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) mutation rate.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Compound Test Compound (Multiple Concentrations) With_S9 Incubate: Compound + Bacteria + S9 Compound->With_S9 Without_S9 Incubate: Compound + Bacteria + Buffer Compound->Without_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->With_S9 Bacteria->Without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->With_S9 Buffer Buffer (No S9) Buffer->Without_S9 Plating_S9 Plate on Minimal Agar With_S9->Plating_S9 Plating_NoS9 Plate on Minimal Agar Without_S9->Plating_NoS9 Incubation Incubate 48-72 hours Plating_S9->Incubation Plating_NoS9->Incubation Counting Count Revertant Colonies Incubation->Counting Result Assess Mutagenic Potential Counting->Result OECD_423_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose_Group1 Dose Group 1 (3 Animals) Start->Dose_Group1 Observe1 Observe for 14 Days (Mortality & Clinical Signs) Dose_Group1->Observe1 Outcome1 Outcome? Observe1->Outcome1 Dose_Group2_Lower Dose Lower Level (e.g., 50 mg/kg) Outcome1->Dose_Group2_Lower 2-3 Deaths Dose_Group2_Higher Dose Higher Level (e.g., 2000 mg/kg) Outcome1->Dose_Group2_Higher 0-1 Deaths Stop_Toxic Stop Testing (Classify as Toxic) Outcome1->Stop_Toxic 3 Deaths at Starting Dose Dose_Group2_Lower->Stop_Toxic Stop_NonToxic Stop Testing (Classify as Non-Toxic) Dose_Group2_Higher->Stop_NonToxic

Caption: Decision tree for the Acute Toxic Class Method (OECD 423).

Synthesis and Conclusion

The initial toxicity screening of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea requires a systematic and tiered approach. By commencing with in silico predictions, we can anticipate potential hazards and design more focused and efficient experimental studies. The subsequent in vitro assays for cytotoxicity and genotoxicity provide critical mechanistic data at the cellular level. Finally, the in vivo acute oral toxicity study offers a preliminary assessment of the compound's effects in a whole-animal system.

The data generated from this screening cascade will form the foundation of the compound's safety profile, enabling a data-driven decision on its continued development. A thorough and well-documented initial toxicity assessment is indispensable for navigating the complex landscape of drug development and ensuring the safety of potential new medicines.

References

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Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial properties.[1][2] The structural versatility of the thiourea scaffold allows for modifications that can enhance potency and selectivity against microbial targets.[2][3] This document provides a detailed technical guide on the evaluation of the antimicrobial activity of a specific thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea , against clinically relevant Gram-positive bacteria.

Recent studies on similar thiourea-based compounds suggest that their mechanism of action may involve the disruption of bacterial metabolism or interference with essential enzymes like DNA gyrase and topoisomerases.[2][3] The lipophilicity often conferred by the substituted phenyl ring can facilitate penetration of the bacterial cell membrane, a key step in reaching intracellular targets.[1] The presence of halogen atoms, such as fluorine, has been shown in some derivatives to significantly enhance antibacterial activity.[2][3]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a comprehensive suite of protocols to systematically characterize the in vitro antimicrobial profile of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, from initial screening of inhibitory concentrations to more detailed investigations of its bactericidal or bacteriostatic nature. The protocols are grounded in established methodologies and standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6][7]

Quantitative Data Summary

The following table presents hypothetical yet representative data for the antimicrobial activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea against common Gram-positive pathogens. These values serve as an illustrative example of expected outcomes when following the ensuing protocols.

Bacterial StrainATCC NumberMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Interpretation
Staphylococcus aureus2921348Bactericidal
Staphylococcus epidermidis12228816Bactericidal
Enterococcus faecalis292121664Bacteriostatic
Methicillin-Resistant S. aureus (MRSA)BAA-1717816Bactericidal

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Causality Behind Experimental Choices:
  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and bacterial strains in a 96-well plate format, which is ideal for screening purposes.[11]

  • Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria as it is low in inhibitors of common antibiotics and supports the growth of most pathogens.[12]

  • 0.5 McFarland Standard: This standardizes the inoculum density to approximately 1-2 x 10⁸ CFU/mL, ensuring reproducibility of the results.[9] The final inoculum in the wells is further diluted to ~5 x 10⁵ CFU/mL, a concentration that allows for robust growth in the control wells within the incubation period.[8]

  • Resazurin as an Indicator: While visual inspection is standard, resazurin can be used as a colorimetric indicator of cell viability. Metabolically active cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.

Step-by-Step Methodology:
  • Preparation of the Test Compound:

    • Prepare a stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.

    • Further dilute this stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration (e.g., 128 µg/mL for a final test range of 64-0.125 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive test bacterium.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well microtiter plate.

    • Add 100 µL of the working solution of the test compound (at 2x the highest concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.

Causality Behind Experimental Choices:
  • Subculturing from MIC Plate: This is a direct and logical extension of the MIC assay. By plating the contents of the clear wells (at and above the MIC), we can directly assess whether the bacteria were merely inhibited or killed.[14]

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a quantifiable endpoint for the assay.[15] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Step-by-Step Methodology:
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the well corresponding to the MIC and the wells with higher concentrations of the compound that showed no visible growth.

  • Subculturing:

    • From the MIC well and each of the clear wells at higher concentrations, take a 10 µL aliquot.

    • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the original inoculum.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides information on the rate of bactericidal activity and demonstrates the concentration- and time-dependent effects of an antimicrobial agent.[15][16]

Causality Behind Experimental Choices:
  • Multiple Time Points: Sampling at various time intervals (0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which vividly illustrates the speed and extent of bacterial killing.[16][17]

  • Testing at Different MIC Multiples: Using concentrations such as 1x, 2x, and 4x MIC helps to understand if the killing effect is concentration-dependent.

  • Log Reduction: Plotting the log10 CFU/mL against time is the standard method for visualizing kill kinetics. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.[15]

Step-by-Step Methodology:
  • Preparation:

    • Prepare flasks containing CAMHB with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the test flasks.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration of the test compound.

Workflow Diagram:

TimeKill_Workflow cluster_sampling Time-Point Sampling & Plating Prep Prepare Flasks with Compound (0x, 1x, 2x, 4x MIC) Inoculate Inoculate Flasks with Bacteria (~5x10^5 CFU/mL) Prep->Inoculate T0 T=0h Inoculate->T0 T2 T=2h T4 T=4h T8 T=8h T24 T=24h Analysis Incubate Plates, Count Colonies, and Plot Log10 CFU/mL vs. Time T0->Analysis T2->Analysis T4->Analysis T8->Analysis T24->Analysis

Caption: Workflow for the time-kill kinetics assay.

Protocol 4: Cytotoxicity Assessment using MTT Assay

Before a compound can be considered a therapeutic candidate, it is crucial to assess its toxicity to mammalian cells. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Causality Behind Experimental Choices:
  • Mitochondrial Activity as a Proxy for Viability: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[19] This metabolic activity is directly proportional to the number of viable cells.

  • Use of a Standard Cell Line: Using a well-characterized cell line like Vero (monkey kidney epithelial cells) or HEK293 (human embryonic kidney cells) provides a standardized and reproducible system for assessing general cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero cells) at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for another 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

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Application Notes and Protocols: Investigating the Antifungal Properties of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, responsible for a wide spectrum of infections ranging from superficial mucosal to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds with broad biological activities, including antifungal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal potential of a specific thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, against C. albicans. Detailed, field-proven protocols for determining antifungal susceptibility, assessing biofilm inhibition, and evaluating cytotoxicity are presented. Furthermore, this guide delves into the potential mechanisms of action, providing a framework for a thorough investigation of this novel compound.

Introduction: The Unmet Need in Antifungal Therapy

Candida albicans is a leading cause of fungal infections in humans, particularly in immunocompromised individuals.[2] Its ability to switch between yeast and hyphal forms, coupled with the formation of resilient biofilms, contributes significantly to its pathogenicity and resistance to conventional antifungal therapies. The primary classes of antifungal drugs, such as azoles and polyenes, primarily target the ergosterol biosynthesis pathway or the fungal cell membrane.[4][5][6][7] However, the rise in resistance, often linked to mutations in genes like ERG11, underscores the critical need for new therapeutic strategies.[6][8]

Thiourea derivatives represent a versatile scaffold for the synthesis of pharmacologically active molecules.[9][10] Their reported antimicrobial activities, including against Candida species, make them attractive candidates for novel antifungal drug discovery.[1][11] The inhibitory mechanism of some thiourea derivatives is thought to involve the disruption of fungal cell wall biosynthesis and biofilm formation.[11] This application note focuses on 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a novel compound with potential for significant antifungal activity. The subsequent sections will provide a detailed roadmap for its comprehensive evaluation.

Core Experimental Workflow

A systematic approach is crucial to thoroughly characterize the antifungal properties of a novel compound. The following workflow outlines the key experimental stages, from initial susceptibility testing to mechanistic investigations.

Antifungal_Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anti-Biofilm Activity cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Mechanistic Studies Susceptibility Antifungal Susceptibility Testing (MIC Determination) Biofilm_Inhibition Biofilm Formation Inhibition Assay (Crystal Violet Method) Susceptibility->Biofilm_Inhibition Promising MIC Biofilm_Eradication Pre-formed Biofilm Eradication Assay (XTT/MTT Assay) Biofilm_Inhibition->Biofilm_Eradication Cytotoxicity Mammalian Cell Cytotoxicity Assay (MTT Assay) Biofilm_Eradication->Cytotoxicity Significant anti-biofilm activity Ergosterol Ergosterol Pathway Interference Cytotoxicity->Ergosterol Favorable Selectivity Index Apoptosis Induction of Apoptosis (Caspase Activity) Ergosterol->Apoptosis

Caption: A logical workflow for the comprehensive evaluation of a novel antifungal compound.

Detailed Protocols and Methodologies

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The initial step in evaluating any new antimicrobial agent is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of the microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reproducible and quantitative measure of a compound's antifungal activity.[12][13][14][15][16]

Protocol:

  • Strain and Culture Conditions:

    • Use a well-characterized strain of Candida albicans (e.g., ATCC 90028).

    • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a yeast inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Assay Procedure:

    • Add 100 µL of the diluted compound to the corresponding wells of the microtiter plate.

    • Add 100 µL of the standardized yeast suspension to each well.

    • Include a positive control (yeast suspension without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of yeast growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Biofilm Inhibition and Eradication Assays

Rationale: C. albicans biofilms are notoriously resistant to antifungal agents. Evaluating the ability of a compound to both prevent biofilm formation and eradicate pre-formed biofilms is crucial for assessing its therapeutic potential. The crystal violet assay is a simple and effective method for quantifying biofilm biomass.[17][18][19][20][21]

Protocol:

  • Inoculum Preparation: Prepare a standardized C. albicans suspension (1 x 10^7 CFU/mL) in RPMI 1640 medium.

  • Assay Setup:

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the compound at various concentrations (typically bracketing the MIC).

    • Add 100 µL of the standardized yeast suspension.

    • Include a positive control (yeast suspension without the compound) and a negative control (medium only).

  • Biofilm Formation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.

    • Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

    • Solubilize the stained biofilm with 200 µL of 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol:

  • Biofilm Formation:

    • Add 200 µL of a standardized C. albicans suspension (1 x 10^7 CFU/mL) in RPMI 1640 medium to the wells of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Compound Treatment:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Add 200 µL of the compound at various concentrations to the wells containing the pre-formed biofilms.

    • Incubate for a further 24 hours at 37°C.

  • Quantification:

    • Quantify the remaining viable biofilm using the crystal violet staining method as described in section 3.2.1.

Mammalian Cell Cytotoxicity Assay

Rationale: To be a viable therapeutic agent, an antifungal compound must exhibit selective toxicity towards the fungal pathogen with minimal harm to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[22][23][24][25]

Protocol:

  • Cell Culture:

    • Use a relevant human cell line, such as HeLa (cervical cancer) or normal human dermal fibroblasts (NHDF).

    • Culture the cells in the appropriate medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

    • Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the compound.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to MIC. A higher SI value indicates greater selectivity for the fungal pathogen.

Investigating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is critical for its development. For thiourea derivatives, two plausible mechanisms are the disruption of the ergosterol pathway and the induction of apoptosis.

Ergosterol Pathway Interference

Rationale: The ergosterol pathway is a well-established target for antifungal drugs.[4][5][7] Thiourea compounds may interfere with key enzymes in this pathway, leading to altered cell membrane integrity and fungal cell death.

Experimental Approach:

  • Sterol Quantification: Treat C. albicans cells with the compound and extract the sterols. Analyze the sterol composition using spectrophotometry or more advanced techniques like gas chromatography-mass spectrometry (GC-MS). A decrease in ergosterol content and an accumulation of precursor sterols would suggest interference with the ergosterol biosynthesis pathway.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of key genes in the ergosterol pathway, such as ERG11, ERG3, and ERG1.[5][6][8] Upregulation or downregulation of these genes in response to compound treatment can provide insights into the specific molecular target.

Ergosterol_Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol ERG11p (Target of Azoles) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol ERG3p Ergosterol Ergosterol Episterol->Ergosterol Compound 3-Amino-1-(2-fluoro-5- methylphenyl)thiourea ERG11p ERG11p Compound->ERG11p Potential Inhibition ERG3p ERG3p Compound->ERG3p Potential Inhibition

Caption: A simplified representation of the C. albicans ergosterol biosynthesis pathway, highlighting potential targets for the test compound.

Induction of Apoptosis

Rationale: Apoptosis, or programmed cell death, is a crucial process in multicellular organisms and has also been observed in fungi.[26][27][28][29] Some antifungal agents can induce an apoptotic-like response in C. albicans, often involving the activation of metacaspases, which are caspase-like proteases found in fungi.[26][29][30]

Experimental Approach:

  • Caspase Activity Assay: Utilize commercially available kits that detect the activation of metacaspases. These assays often employ a fluorescently labeled inhibitor that binds to active caspases, allowing for quantification by fluorometry or visualization by fluorescence microscopy. An increase in caspase activity in compound-treated cells would be indicative of apoptosis induction.[26][27]

  • Assessment of Apoptotic Markers: Investigate other hallmarks of apoptosis, such as DNA fragmentation (using TUNEL assays), phosphatidylserine externalization (using Annexin V staining), and changes in mitochondrial membrane potential.

Apoptosis_Induction Compound 3-Amino-1-(2-fluoro-5- methylphenyl)thiourea Mitochondrial_Stress Mitochondrial Stress Compound->Mitochondrial_Stress Caspase_Activation Metacaspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis

Caption: A potential pathway for apoptosis induction in C. albicans by the test compound.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in well-structured tables.

Table 1: Antifungal Activity and Cytotoxicity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

CompoundMIC (µg/mL) vs. C. albicansBiofilm Inhibition (MBIC50, µg/mL)Biofilm Eradication (MBEC50, µg/mL)Cytotoxicity (CC50, µg/mL) vs. HeLa cellsSelectivity Index (SI = CC50/MIC)
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Fluconazole (Control)[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Interpretation:

  • A low MIC value indicates potent antifungal activity.

  • MBIC50 and MBEC50 values close to the MIC suggest strong anti-biofilm properties.

  • A high CC50 value indicates low toxicity to mammalian cells.

  • A high Selectivity Index is a key indicator of a promising drug candidate, signifying a wide therapeutic window.

Conclusion and Future Directions

This application note provides a comprehensive framework for the in-depth evaluation of the antifungal properties of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea against Candida albicans. By following the detailed protocols and employing a logical experimental workflow, researchers can generate robust and reliable data to assess the compound's potential as a novel antifungal agent. Positive outcomes from these studies, particularly a high selectivity index and significant anti-biofilm activity, would warrant further investigation, including in vivo efficacy studies in animal models of candidiasis and more detailed mechanistic studies to precisely identify the molecular target(s). The exploration of novel chemical scaffolds, such as the thiourea derivatives, holds significant promise in the ongoing battle against drug-resistant fungal pathogens.

References

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Application Notes and Protocols: In Vitro Anticancer Evaluation of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea on Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Thiourea Derivatives in Oncology

The landscape of cancer therapy is in a constant state of evolution, driven by the pressing need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity.[1][2] Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant anticancer potential.[1][3] The structural motif of thiourea, characterized by the presence of C=S and N-H functional groups, allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.[3] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein tyrosine kinases, topoisomerase II, and DNA repair synthesis.[4]

This document provides a comprehensive guide for the in vitro evaluation of a specific novel thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea . The inclusion of a fluorinated phenyl ring is a strategic design element, as fluorine substitution can enhance metabolic stability and binding affinity to target proteins.[4] We will outline a systematic approach to characterize the cytotoxic and mechanistic profile of this compound against a panel of human cancer cell lines. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to rigorously assess the anticancer potential of this and other novel chemical entities.

Foundational Assays: Quantifying Cytotoxicity

A critical initial step in the evaluation of any potential anticancer agent is to determine its cytotoxic or cytostatic effects.[5] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit a biological process by 50%, is a key metric for assessing potency.[5]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]

  • Compound Treatment: Prepare a stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should be included.[5][7] Replace the medium in the wells with 100 µL of the respective drug dilutions.

  • Incubation: Incubate the plates for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 1: Hypothetical In Vitro Cytotoxicity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma18.5
DU145Prostate Carcinoma25.1

Mechanistic Elucidation: Unraveling the Mode of Action

Once the cytotoxic potential of the compound is established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anticancer therapies.[10]

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[12]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5][16]

  • Washing: Wash the cells with PBS.[16]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[16]

  • PI Staining: Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.[16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]

Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells Treated with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
Compound (IC50)72.115.412.5

Probing the Molecular Machinery: Western Blot Analysis

To delve deeper into the molecular pathways affected by the compound, Western blotting is an indispensable technique.[17][18] It allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.[19]

Key Apoptotic Markers

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10][20] The ratio of these proteins can determine the cell's fate.[10] Caspases are a family of proteases that execute the apoptotic program.[21] The activation of initiator caspases (e.g., caspase-9) leads to the cleavage and activation of executioner caspases (e.g., caspase-3).[21]

Protocol: Western Blot for Apoptotic Proteins

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Visualizing the Process: Diagrams and Workflows

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies A Compound Synthesis 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea B Cell Culture (MCF-7, A549, HCT116, DU145) A->B C MTT Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Treat with IC50 E Cell Cycle Analysis (PI Staining) C->E Treat with IC50 F Western Blot Analysis (Bcl-2, Bax, Caspases) C->F Treat with IC50

Caption: Overview of the in vitro evaluation workflow.

Apoptosis Signaling Pathway

apoptosis_pathway Compound 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulation.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial in vitro characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as a potential anticancer agent. The data generated from these assays will offer critical insights into its potency, mechanism of action, and selectivity across different cancer cell types. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic analyses to identify its direct molecular target(s). This systematic approach is fundamental to the preclinical drug development pipeline, ensuring that only the most promising candidates advance toward clinical evaluation.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Apoptosis Regulators Bcl-2 and Caspase-3 - MDPI. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.).
  • Apoptosis western blot guide - Abcam. (n.d.).
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells - Benchchem. (n.d.).
  • Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed. (n.d.).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents - ResearchGate. (n.d.).
  • Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - ResearchGate. (n.d.).
  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (n.d.).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Apoptosis - Wikipedia. (n.d.).
  • Cell cycle analysis - Wikipedia. (n.d.).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. (2015).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY - Malaysian Journal of Analytical Sciences. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • MTT (Assay protocol - Protocols.io. (2023).
  • MTT Cell Assay Protocol. (n.d.).
  • How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots - CST Blog. (2021).
  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021).
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (n.d.).
  • Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed Central. (2017).
  • (PDF) Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking - ResearchGate. (n.d.).
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas - MDPI. (n.d.).
  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.).

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Topic: A Comprehensive Guide to Tyrosinase Inhibition Assay Using 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Thiourea and its derivatives represent a versatile class of compounds with significant biological activities, including the inhibition of various key enzymes.[1][2][3] This application note provides a detailed protocol for evaluating the inhibitory potential of a representative thiourea compound, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, against mushroom tyrosinase (EC 1.14.18.1). Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis; its inhibition is a major focus in the cosmetic, medicinal, and agricultural industries.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for screening novel inhibitors, determining their potency (IC50), and understanding the fundamental principles of the assay. The protocol is structured to ensure self-validation through the inclusion of appropriate controls and provides a clear pathway for data analysis and interpretation.

Introduction and Scientific Principles

The Thiourea Scaffold in Enzyme Inhibition

The thiourea scaffold, characterized by the N-C(=S)-N linkage, is a privileged structure in medicinal chemistry. The presence of nitrogen and sulfur atoms allows for potent interactions with biological targets, particularly the metal centers of metalloenzymes.[2] Thiourea derivatives have been successfully identified as inhibitors of a wide range of enzymes, including urease, carbonic anhydrase, kinases, lipoxygenase, and xanthine oxidase.[1][6][7] Their mechanism often involves the chelation of metal ions within the enzyme's active site or the formation of hydrogen bonds with key amino acid residues.[8] 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a representative member of this class, and this guide uses it as a model compound to illustrate the screening process.

Tyrosinase: The Target Enzyme

Tyrosinase is a key enzyme in the pathway of melanin production. It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[9] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form the final melanin pigment. Overactivity of tyrosinase can lead to hyperpigmentation disorders, and it is also responsible for undesirable browning in fruits and vegetables.[5] Therefore, screening for tyrosinase inhibitors is a critical activity in the development of skin-lightening agents and anti-browning formulations.

Principle of the Colorimetric Assay

The protocol described herein is a classic and robust colorimetric assay. It relies on the ability of tyrosinase to oxidize its substrate, L-DOPA, into dopachrome. Dopachrome is a colored product with a distinct absorbance maximum around 475-510 nm. By measuring the rate of increase in absorbance over time (i.e., the reaction kinetics), one can quantify the enzyme's activity.[4] When an inhibitor like 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is present, it will bind to the enzyme and slow down the rate of dopachrome formation. The degree of inhibition can be precisely quantified by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control reaction.

Experimental Workflow and Design

A successful enzyme inhibition assay relies on a logical workflow that progresses from reagent preparation to data analysis. The following diagram illustrates the key phases of the protocol detailed in this guide.

Inhibition_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_data Phase 3: Data Acquisition & Analysis P1 Prepare Buffers & Reagents P2 Prepare Inhibitor Stock & Dilutions P1->P2 P3 Prepare Enzyme & Substrate Solutions P2->P3 A1 Dispense Controls & Test Inhibitor Solutions A2 Add Tyrosinase Enzyme (Pre-incubate) A1->A2 A3 Initiate Reaction: Add L-DOPA Substrate A2->A3 D1 Kinetic Measurement: Read Absorbance (OD 510 nm) over 30-60 min A3->D1 D2 Calculate Reaction Rates (V₀) from Slopes D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC₅₀ D3->D4

Caption: Workflow for the tyrosinase inhibition assay.

Materials, Reagents, and Protocol

Required Materials
  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 510 nm

    • Calibrated single and multichannel pipettes

    • Analytical balance

    • pH meter

  • Reagents:

    • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., Sigma-Aldrich T3824)

    • L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich D9628)

    • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (Test Inhibitor)

    • Kojic Acid (Positive Control Inhibitor) (e.g., Sigma-Aldrich K3125)

    • Potassium Phosphate, Monobasic (KH₂PO₄)

    • Potassium Phosphate, Dibasic (K₂HPO₄)

    • Dimethyl Sulfoxide (DMSO), spectrophotometric grade

    • Deionized water (ddH₂O)

Reagent Preparation
  • Phosphate Buffer (50 mM, pH 6.8):

    • Prepare a 50 mM solution of KH₂PO₄ and a 50 mM solution of K₂HPO₄.

    • Mix the two solutions, monitoring with a pH meter, until a final pH of 6.8 is achieved.

    • Store at 4°C. Equilibrate to room temperature before use.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL):

    • Reconstitute the lyophilized enzyme in cold Phosphate Buffer (pH 6.8) to a concentration of 1000 U/mL.

    • Gently mix by inversion. Avoid vigorous vortexing.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[5]

  • Working Tyrosinase Solution (100 U/mL):

    • On the day of the experiment, dilute the Tyrosinase Stock Solution 1:10 with cold Phosphate Buffer.

    • Keep on ice during use.

  • L-DOPA Substrate Solution (4 mM):

    • Dissolve the required amount of L-DOPA in Phosphate Buffer (pH 6.8) to make a 4 mM solution.

    • Prepare this solution fresh just before use as it is susceptible to auto-oxidation. Protect from light.

  • Test Inhibitor Stock Solution (10 mM):

    • Dissolve 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in 100% DMSO to create a 10 mM stock solution.

    • Store at -20°C.

  • Positive Control Stock Solution (Kojic Acid, 1 mM):

    • Dissolve Kojic Acid in ddH₂O or Phosphate Buffer to create a 1 mM stock solution.

    • Store at -20°C.

Step-by-Step Assay Protocol

This protocol is designed for a final volume of 200 µL per well in a 96-well plate.

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the 10 mM Test Inhibitor stock using Phosphate Buffer. The final concentration of DMSO in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a corresponding dilution series for the Solvent Control.

    • Similarly, prepare a dilution series for the Kojic Acid positive control.

  • Set Up the 96-Well Plate:

    • Assign wells for all necessary controls and test conditions as described in the table below.

    • Enzyme Control (EC): Represents 100% enzyme activity. Contains buffer, solvent (e.g., 1% DMSO), and enzyme.

    • Test Inhibitor (Sample, S): Contains buffer, test inhibitor at various concentrations, and enzyme.

    • Positive Control (IC): Contains buffer, Kojic Acid at various concentrations, and enzyme.

    • Blank (BLK): Contains buffer, solvent, and substrate, but no enzyme. This is used to subtract the background rate of non-enzymatic substrate oxidation.

  • Assay Execution:

    • Add 140 µL of Phosphate Buffer (pH 6.8) to all wells.

    • Add 20 µL of the appropriate solution to each well:

      • EC wells: Add 20 µL of the solvent (e.g., 1% DMSO in buffer).

      • S wells: Add 20 µL of the respective Test Inhibitor serial dilutions.

      • IC wells: Add 20 µL of the Kojic Acid serial dilutions.

      • BLK wells: Add 40 µL of Phosphate Buffer (no enzyme will be added later).

    • Add 20 µL of the Working Tyrosinase Solution (100 U/mL) to all wells except the BLK wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]

    • Initiate the enzymatic reaction by adding 20 µL of the 4 mM L-DOPA Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Kinetic Measurement:

    • Measure the absorbance at 510 nm every minute for 30 to 60 minutes at 25°C.[9]

Data Analysis and Interpretation

Calculating Percent Inhibition

The primary data from the kinetic assay is the rate of reaction (slope), which is calculated from the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Determine the reaction rate (V₀) for each well by calculating the slope of the initial linear phase of the kinetic curve.

  • Correct for Blank: Subtract the slope of the Blank (V₀_blank) from all other rates.

  • Calculate Percent Inhibition for each inhibitor concentration using the following formula[9]:

    % Inhibition = [(V₀_EC - V₀_Sample) / V₀_EC] * 100

    • V₀_EC: The rate of the Enzyme Control (100% activity).

    • V₀_Sample: The rate in the presence of the test inhibitor.

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[10][11] It is a standard measure of an inhibitor's potency.

  • Plot the calculated Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • The resulting data points should form a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" equation and determine the IC50 value. The IC50 is the concentration at which the curve passes through 50% inhibition.[12]

Sample Data Presentation
Inhibitor Conc. [µM]Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Enzyme Control)N/A0.05200.0
100.045811.9
50.700.036430.0
101.000.027048.1
251.400.016169.0
501.700.008883.1
1002.000.004291.9
Calculated IC50 10.4 µM

References

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Google Grounding API.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI.
  • IC50 Determin
  • Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors.PubMed.
  • The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide.Benchchem.
  • Tyrosinase inhibition assay.Bio-protocol.
  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Google Grounding API.
  • IC50.Wikipedia.
  • Tyrosinase-Inhibitor-assay-protocol-book-v2a-ab204715.docx.Abcam.
  • [Inhibition and inactivation of horseradish peroxidase by thiourea].PubMed.
  • Full article: Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors.Taylor & Francis Online.
  • Enzyme Inhibitor Terms and Calcul
  • Tyrosinase Inhibition Assay. (2023). Active Concepts.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin.Sigma-Aldrich.
  • Tyrosinase Inhibitor Screening Kit (Colorimetric).BioVision Inc.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.PMC - NIH.
  • measuring enzyme inhibition by drugs. (2021). YouTube.
  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023).
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC.
  • Biological Applications of Thiourea Deriv

Sources

Application Note & Protocol: A Streamlined Synthesis of 4-(2-Fluoro-5-methylphenyl)thiosemicarbazide from 2-Fluoro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-fluoro-5-methylphenyl)thiosemicarbazide, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details a robust and efficient one-pot procedure starting from the readily available 2-fluoro-5-methylaniline. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical characterization techniques.

Introduction and Scientific Rationale

Substituted thiosemicarbazides are a class of compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The introduction of a fluorine atom into the phenyl ring can enhance metabolic stability and binding affinity to target proteins. The target molecule, 4-(2-fluoro-5-methylphenyl)thiosemicarbazide, incorporates these desirable structural features.

The synthetic route described herein is based on the well-established chemistry of thiourea and thiosemicarbazide synthesis.[1] The general method involves the nucleophilic addition of an amine or a carbohydrazide to an isothiocyanate.[1] This protocol adapts this principle into a one-pot synthesis from an aniline derivative.

Reaction Scheme and Mechanism

The synthesis of 4-(2-fluoro-5-methylphenyl)thiosemicarbazide from 2-fluoro-5-methylaniline is proposed to proceed via a two-step, one-pot reaction. The initial step involves the in-situ formation of an isothiocyanate from the starting aniline, followed by the nucleophilic attack of thiosemicarbazide.

reaction_scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 2-Fluoro-5-methylaniline dithiocarbamate Ammonium dithiocarbamate (intermediate) aniline->dithiocarbamate + CS2, NH3 cs2 CS2 nh3 NH3 (aq) thiosemicarbazide Thiosemicarbazide isothiocyanate 2-Fluoro-5-methylphenyl isothiocyanate (in-situ) dithiocarbamate->isothiocyanate Heat product 4-(2-Fluoro-5-methylphenyl)thiosemicarbazide isothiocyanate->product + Thiosemicarbazide

Caption: Reaction scheme for the synthesis of 4-(2-fluoro-5-methylphenyl)thiosemicarbazide.

The reaction mechanism involves the initial formation of an ammonium dithiocarbamate salt from the reaction of 2-fluoro-5-methylaniline with carbon disulfide in the presence of ammonia. Upon heating, this intermediate eliminates hydrogen sulfide to generate the corresponding isothiocyanate in situ. The highly reactive isothiocyanate is then immediately trapped by the nucleophilic attack of the terminal amino group of thiosemicarbazide to yield the final product.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Fluoro-5-methylaniline≥98%Sigma-Aldrich
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Fisher Scientific
Ammonium Hydroxide (NH₄OH)28-30% solution in waterVWR
Thiosemicarbazide≥99%Alfa Aesar
Ethanol200 proof, absoluteDecon Labs
Diethyl EtherAnhydrous, ≥99%EMD Millipore
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Experimental Protocol

Safety First: This protocol involves the use of toxic and flammable reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

experimental_workflow start Start step1 Step 1: Dissolve 2-fluoro-5-methylaniline in ethanol in a three-neck flask. start->step1 step2 Step 2: Add ammonium hydroxide and cool the mixture to 0-5 °C. step1->step2 step3 Step 3: Add carbon disulfide dropwise while maintaining the temperature. step2->step3 step4 Step 4: Stir at room temperature for 2 hours. step3->step4 step5 Step 5: Add thiosemicarbazide to the reaction mixture. step4->step5 step6 Step 6: Heat the mixture to reflux for 4-6 hours. step5->step6 step7 Step 7: Monitor reaction progress by TLC. step6->step7 step8 Step 8: Cool the reaction mixture and pour into ice-water. step7->step8 step9 Step 9: Collect the precipitate by vacuum filtration. step8->step9 step10 Step 10: Wash the solid with cold water and diethyl ether. step9->step10 step11 Step 11: Recrystallize the crude product from ethanol. step10->step11 step12 Step 12: Dry the purified product under vacuum. step11->step12 end End: Characterize the final product. step12->end

Sources

High-performance liquid chromatography (HPLC) method for purity analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Abstract

This document provides a comprehensive, detailed protocol for the determination of purity and the analysis of related substances for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea via High-Performance Liquid Chromatography (HPLC). Thiourea derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide array of biological activities.[1][2] The presence of a fluorine atom and an aromatic ring in the target analyte presents unique challenges and opportunities for chromatographic separation. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the method development choices, from stationary phase selection to mobile phase optimization. It further outlines a rigorous validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and a protocol for forced degradation studies to ensure the method is stability-indicating.[3][4]

Introduction and Scientific Rationale

The accurate quantification of an Active Pharmaceutical Ingredient (API) and its impurities is paramount to ensuring the safety and efficacy of a final drug product.[5] The analyte, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, is a complex molecule featuring several functional groups: a polar aminothiourea group, a substituted phenyl ring, and a highly electronegative fluorine atom. This combination of features necessitates a highly selective analytical method.

Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and robustness for a wide range of compounds.[6] However, standard C18 stationary phases, while widely used, may not provide optimal selectivity for halogenated aromatic compounds.[7][8] The presence of the fluorine atom suggests that a stationary phase capable of alternative interactions, such as π–π, dipole-dipole, or charge transfer interactions, could yield superior separation from structurally similar impurities.[7] Therefore, this method was developed using a pentafluorophenyl (PFP) stationary phase, which is known to provide enhanced selectivity and retention for positional isomers, halogenated compounds, and other polar analytes that are challenging to resolve on traditional alkyl phases.[7]

The method is designed not only to quantify the main peak but also to separate it from potential process impurities and degradants, making it a true stability-indicating assay. The development and validation of such a method are critical steps in the drug development lifecycle.[5]

Analytical Workflow Overview

The overall process for determining the purity of a given sample is a systematic workflow. It begins with careful preparation of the sample and standards, proceeds to chromatographic separation and data collection, and concludes with analysis and validation to ensure the reliability of the results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Mobile Phase & Diluent Preparation B Standard & Sample Weighing and Dissolution C HPLC System Equilibration & System Suitability Test (SST) B->C D Sample Injection & Chromatographic Run C->D E Peak Integration & Identification D->E F Purity Calculation (% Area Normalization) E->F G Method Validation Assessment (per ICH Q2) F->G

Figure 1: High-level workflow for the HPLC purity analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Optimized HPLC Method Protocol

This section details the finalized, optimized parameters for the purity analysis.

Materials and Reagents
  • Analyte: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Reference Standard (purity ≥ 99.5%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered, 18.2 MΩ·cm resistivity

  • Formic Acid: LC-MS grade (≥ 99%)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The selection of a PFP column is the cornerstone of this method. Its unique stationary phase provides multiple interaction mechanisms beyond simple hydrophobicity, which is key to separating the analyte from its closely related impurities. The mobile phase, a buffered solution of water and acetonitrile, allows for the efficient elution of the compound while maintaining good peak shape.[9] A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved within a reasonable runtime.

ParameterSpecification
Instrument HPLC or UHPLC system with a Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector.
Column Pentafluorophenyl (PFP) Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 254 nm (Verify optimal wavelength by running a PDA scan of the main analyte)
Injection Volume 10 µL
Run Time 20 minutes

Table 1: Optimized Chromatographic Conditions.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of filtered DI water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results. Inject the Standard Solution in six replicate injections and evaluate the parameters against the established criteria.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the main analyte peak
Theoretical Plates (N) > 2000 for the main analyte peak
%RSD of Peak Area ≤ 1.0% for six replicate injections
%RSD of Retention Time ≤ 1.0% for six replicate injections

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The following protocols are based on the ICH Q2(R1) guideline.[10]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), standard solution, and a sample spiked with known impurities. Conduct forced degradation studies (see Section 5) to ensure peak purity of the analyte in the presence of degradants. The peak purity should be evaluated using a PDA detector.The analyte peak should be free of interference from blanks, impurities, and degradants (Peak Purity angle < threshold).
Linearity Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 to 0.75 mg/mL). Plot peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% level.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.[3]The validated range is typically 80% to 120% of the test concentration for an assay.[3]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery of the analyte.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-assay): Analyze six separate preparations of the same sample on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD of the results should be ≤ 2.0% for both repeatability and intermediate precision.
Robustness Intentionally vary critical method parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase Composition (e.g., % Organic ±2%). Evaluate the impact on SST parameters.System suitability criteria must be met under all varied conditions.

Table 3: Summary of Method Validation Protocol based on ICH Q2(R1).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to develop a stability-indicating analytical method.[4][11] They help identify potential degradation products and demonstrate the method's ability to separate the analyte from any degradants that may form under various stress conditions.[12] The goal is to achieve 5-20% degradation of the API.[12][13]

Forced_Degradation cluster_stress Stress Conditions API 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (API) Deg Degradation Products (Impurities) API->Deg   generates Acid Acid Hydrolysis (HCl) Acid->API Base Base Hydrolysis (NaOH) Base->API Ox Oxidation (H2O2) Ox->API Therm Thermal (Heat) Therm->API Photo Photolytic (UV/Vis Light) Photo->API

Figure 2: Conceptual diagram of forced degradation studies for demonstrating method specificity.

Stress Conditions

Prepare sample solutions at the nominal concentration (0.5 mg/mL) and subject them to the following conditions. A control sample (protected from stress) should be analyzed alongside.

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 0.1 M HCl to 1 mL of stock solution. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before dilution and analysis.
Base Hydrolysis Add 1 mL of 0.1 M NaOH to 1 mL of stock solution. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution and analysis.
Oxidative Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Keep at room temperature for 6 hours. Dilute and analyze.
Thermal Expose the solid API powder to 80 °C in a dry oven for 24 hours. Prepare the sample solution from the stressed powder and analyze.
Photolytic Expose the sample solution to UV and visible light according to ICH Q1B guidelines (Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

Table 4: Recommended Conditions for Forced Degradation Studies.

Note: The duration and strength of stress conditions may need to be optimized to achieve the target degradation of 5-20%.

Conclusion

This application note provides a robust, selective, and validated stability-indicating HPLC method for the purity determination of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. The strategic choice of a PFP stationary phase provides unique selectivity that is essential for resolving the analyte from potential impurities and degradation products. The comprehensive validation protocol, grounded in ICH Q2(R1) principles, ensures that the method is reliable, accurate, and fit for its intended purpose in a regulated pharmaceutical environment. This detailed guide serves as a complete resource for researchers, scientists, and quality control professionals engaged in the development and analysis of this important class of compounds.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available at: [Link]

  • (3-Fluoro-5-methylphenyl)thiourea. PubChem. Available at: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. Quora. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • 3-Amino-1-[(2-ethyl-6-methylphenyl)methyl]thiourea. PubChem. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available at: [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

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  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

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  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

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Application Notes and Protocols for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of the novel ligand, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, in coordination chemistry. While specific literature on this exact molecule is not yet prevalent, this guide extrapolates from well-established principles of thiourea chemistry to present robust protocols and insightful application perspectives. We detail a plausible synthetic pathway for the ligand, outline methodologies for the preparation of its metal complexes, and discuss advanced analytical techniques for their characterization. Furthermore, we explore the potential of these complexes in catalysis and medicinal chemistry, drawing parallels with structurally related compounds. This application note is intended to serve as a foundational resource for researchers venturing into the coordination chemistry of this promising fluorinated aminothiourea ligand.

Introduction: The Potential of Fluorinated Aminothioureas in Coordination Chemistry

Thiourea derivatives have long been recognized for their remarkable versatility as ligands in coordination chemistry.[1][2] The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for a rich variety of coordination modes, leading to the formation of stable complexes with a wide array of transition metals.[3] These complexes have found applications in diverse fields, including catalysis, materials science, and, most notably, medicinal chemistry, where they have shown promise as anticancer, antibacterial, and antiviral agents.[4][5]

The introduction of a fluorine atom into the ligand scaffold can significantly modulate the electronic properties and bioavailability of the resulting metal complexes. The high electronegativity of fluorine can influence the electron density on the donor atoms, thereby affecting the strength and nature of the metal-ligand bond. Furthermore, fluorination is a common strategy in drug design to enhance metabolic stability and membrane permeability.

This guide focuses on the novel ligand, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, which uniquely combines the coordination versatility of a thiourea backbone with the electronic influence of a fluorophenyl group and an additional amino donor site. This combination suggests the potential for this ligand to form multinuclear complexes or exhibit interesting chelating behavior, making it a compelling target for exploratory synthesis and coordination studies.

Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea: A Proposed Pathway

The synthesis of the title ligand can be logically approached through a two-step process, starting from the commercially available 2-fluoro-5-methylaniline. The general strategy involves the conversion of the aniline to an isothiocyanate, followed by a reaction with hydrazine.

Overall Synthetic Workflow

G A 2-Fluoro-5-methylaniline C 2-Fluoro-5-methylphenyl isothiocyanate A->C Thiocarbonylation B Thiophosgene or Thiocarbonyl diimidazole B->C E 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea C->E Nucleophilic Addition D Hydrazine hydrate D->E F Purification (Recrystallization/Chromatography) E->F

Caption: Proposed synthetic workflow for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Protocol 1: Synthesis of 2-Fluoro-5-methylphenyl isothiocyanate

This protocol is adapted from general procedures for the synthesis of isothiocyanates from anilines.[1]

Materials:

  • 2-Fluoro-5-methylaniline

  • Thiophosgene (or a safer alternative like thiocarbonyl diimidazole)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or a non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-methylaniline (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of thiophosgene (1 equivalent) in anhydrous DCM via the dropping funnel over 30 minutes. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-fluoro-5-methylphenyl isothiocyanate can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85%

Protocol 2: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

This protocol is based on the well-established reaction of isothiocyanates with hydrazine derivatives to form aminothioureas.[6][7]

Materials:

  • 2-Fluoro-5-methylphenyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-methylphenyl isothiocyanate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring at room temperature.

  • A precipitate is expected to form upon addition.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the isothiocyanate is consumed.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Expected Yield: >90%

Characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

The synthesized ligand should be thoroughly characterized to confirm its structure and purity.

Technique Expected Observations
¹H NMR Aromatic protons of the fluoromethylphenyl group, N-H protons of the thiourea and amino groups (which may be broad and exchangeable with D₂O), and the methyl protons.
¹³C NMR Aromatic carbons, the methyl carbon, and a characteristic downfield signal for the C=S carbon (typically in the range of 180-190 ppm).
¹⁹F NMR A signal corresponding to the fluorine atom on the aromatic ring.
FT-IR N-H stretching vibrations (around 3100-3400 cm⁻¹), C=S stretching vibration (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₁₀FN₃S.
Elemental Analysis The percentages of C, H, N, and S should be in close agreement with the calculated values.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The presence of multiple donor sites (the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the thiourea moiety, and the terminal amino group) makes 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea a potentially versatile ligand.

Potential Coordination Modes

G cluster_0 Coordination Modes A Monodentate (S-coordination) B Bidentate (S, N-chelation) C Bridging M Metal Center (M) L1 Ligand M->L1 S-coordination L2 Ligand M->L2 S, N-chelation L3 Ligand M2 M L3->M2 N-coordination M1 M M1->L3 S-coordination

Caption: Potential coordination modes of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

  • Monodentate Coordination: The ligand can coordinate to a metal center through the soft sulfur atom, which is a common coordination mode for thioureas.[3]

  • Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through the sulfur atom and the nitrogen atom of the amino group.

  • Bridging Coordination: The ligand can bridge two metal centers, coordinating to one through the sulfur atom and to the other through the terminal amino group.

Protocol 3: General Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of complexes with divalent transition metals like Ni(II), Cu(II), and Pd(II).

Materials:

  • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

  • Metal salts (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, K₂PdCl₄)

  • Ethanol or Methanol

  • Stirring hotplate

  • Standard reflux apparatus

Procedure:

  • Dissolve the ligand (1 or 2 equivalents) in warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or refluxed for several hours, depending on the metal and desired complex.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • After cooling to room temperature, collect the solid complex by filtration.

  • Wash the product with the solvent and then with a small amount of diethyl ether.

  • Dry the complex in a desiccator.

Note: The stoichiometry of the reactants can be varied to target complexes with different ligand-to-metal ratios.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is crucial for elucidating the structure of the synthesized complexes.

Technique Information Gained
FT-IR A shift in the C=S and N-H stretching frequencies upon coordination provides evidence of ligand binding. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-S and M-N vibrations.
UV-Vis Spectroscopy d-d transitions and charge transfer bands can provide information about the geometry of the metal center.
¹H NMR Changes in the chemical shifts of the ligand protons upon complexation. Broadening of signals can also indicate coordination. For diamagnetic complexes (e.g., Pd(II), Ni(II) square planar), this provides detailed structural information.
Mass Spectrometry (ESI-MS) Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.
Molar Conductivity Measurement in a suitable solvent (e.g., DMF or DMSO) can help determine whether the complex is ionic or neutral.
Single-Crystal X-ray Diffraction Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications in Drug Development and Catalysis

While experimental data for the title compound is not yet available, we can hypothesize its potential applications based on the extensive literature on related thiourea-metal complexes.

Anticancer and Antimicrobial Agents

Thiourea-metal complexes are widely investigated for their biological activities.[4][5] The presence of both a thiourea moiety and a fluorinated aromatic ring in the proposed ligand makes its metal complexes promising candidates for screening as:

  • Anticancer Agents: Many metal complexes, particularly those of gold, ruthenium, and platinum, with thiourea-based ligands have shown significant cytotoxicity against various cancer cell lines.[4] The mechanism of action is often attributed to their interaction with DNA or the inhibition of key enzymes.

  • Antimicrobial Agents: The coordination of thiourea ligands to metal ions like copper and silver has been shown to enhance their antibacterial and antifungal properties.[3]

Homogeneous Catalysis

The ability of thiourea ligands to stabilize various oxidation states of transition metals makes their complexes potential catalysts for a range of organic transformations. The specific electronic and steric properties imparted by the 2-fluoro-5-methylphenyl substituent could lead to novel catalytic activities.

Conclusion

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea represents a promising, yet unexplored, ligand in coordination chemistry. This application note provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and coordination to metal ions. The detailed protocols and characterization guidelines are based on well-established chemical principles and are intended to empower researchers to explore the rich coordination chemistry and potential applications of this novel ligand and its metal complexes. The unique structural features of this ligand warrant further investigation, which could lead to the development of new catalysts or therapeutic agents.

References

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  • Shawali, A. S., et al. (2002). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

  • Patel, N. B., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Journal of Scientific Research. [Link]

  • Durant, G. J. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. [Link]

  • Kassab, R. R., et al. (2012). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate. [Link]

  • Durant, G. J. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic. [Link]

  • Gospodinova, N., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

  • Pavan, F. R., et al. (2010). Synthesis and Metal Complexes of Thiourea Ligands Containing Carbohydrate-Derived Substituents. ResearchGate. [Link]

  • Kriel, F. H. (2022). Studies on the coordination chemistry of functionalised thiourea ligands. University of Cape Town. [Link]

  • Pavan, F. R., et al. (2010). Synthesis and Metal Complexes of Thiourea Ligands Containing Carbohydrate‐Derived Substituents. Helvetica Chimica Acta. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. organic-chemistry.org. [Link]

  • Maleki, A., et al. (2022). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. Scientific Reports. [Link]

  • Al-Jibori, S. A. (2015). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Cardiff University. [Link]

  • Kruger, P. E., et al. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

  • Martínez-Alonso, M., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. MDPI. [Link]

  • Sanchez-Delgado, C., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

  • Gospodinova, N., et al. (2024). Novel Thiourea Ligands-Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PubMed. [Link]

  • Wikipedia. (n.d.). Thiosemicarbazide. Wikipedia. [Link]

  • Bua, S., et al. (2021). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI. [Link]

  • Sharma, K., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI. [Link]

  • Kumar, S., et al. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. MDPI. [Link]

  • Raghu, M. S., et al. (2015). Design and synthesis of novel N-capped urea/thiourea and C-capped [3-(4-piperidyl)-6-fluoro-1-2-benzioxazole] linked amino acids as antiglycating agents. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]

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Application Notes & Protocols: Leveraging 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea for Advanced Sensor Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in the design and fabrication of novel chemosensors. The protocols herein are designed to be robust and reproducible, grounded in established principles of supramolecular chemistry and sensor science.

Introduction: The Promise of Fluorinated Phenylthioureas in Sensing

Thiourea derivatives have emerged as a significant class of compounds in the development of chemical sensors due to their ability to form strong hydrogen bonds with various analytes.[1][2] The presence of both hydrogen bond donors (N-H groups) and a sulfur atom, which can act as a soft Lewis base, allows for the recognition of a wide array of species, including anions and heavy metal cations.[1][3] The incorporation of a fluorinated phenyl ring into the thiourea structure, as in 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, is anticipated to enhance the acidity of the N-H protons, thereby increasing the sensitivity and selectivity of the sensor. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, making it a prime candidate for the development of highly sensitive colorimetric and fluorescent sensors.[4][5]

This guide will detail the synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea and its application in the development of a colorimetric sensor for the detection of fluoride ions and a fluorescent sensor for the detection of mercury(II) ions.

Part 1: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

The synthesis of the title compound can be achieved through a straightforward, two-step process, beginning with the synthesis of the corresponding isothiocyanate, followed by its reaction with an appropriate amine.

Protocol 1: Synthesis of 1-fluoro-2-isothiocyanato-4-methylbenzene

Underlying Principle: The conversion of an aniline derivative to an isothiocyanate is a common method for preparing precursors for thiourea synthesis. Thiophosgene is a highly effective reagent for this transformation.

Materials:

  • 2-fluoro-5-methylaniline

  • Thiophosgene (CSCl₂)

  • Benzene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 2-fluoro-5-methylaniline (10 mmol) in anhydrous benzene (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add thiophosgene (12 mmol) dropwise to the stirred solution over a period of 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash it with 5% NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 1-fluoro-2-isothiocyanato-4-methylbenzene can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Underlying Principle: The reaction of an isothiocyanate with an amine is a high-yield and straightforward method for the synthesis of unsymmetrical thioureas.[7]

Materials:

  • 1-fluoro-2-isothiocyanato-4-methylbenzene (from Protocol 1)

  • 1,3-Diaminopropane

  • Dichloromethane (DCM, anhydrous)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1-fluoro-2-isothiocyanato-4-methylbenzene (10 mmol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve 1,3-diaminopropane (50 mmol, 5 equivalents to ensure mono-substitution) in anhydrous DCM (20 mL).

  • Slowly add the isothiocyanate solution to the stirred 1,3-diaminopropane solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of the product should form. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the precipitate by vacuum filtration and wash with cold hexane to remove any unreacted starting materials.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part 2: Application as a Colorimetric Sensor for Fluoride Ion Detection

The N-H protons of the thiourea moiety are excellent hydrogen bond donors for the detection of basic anions like fluoride (F⁻).[4][5] The interaction with fluoride can lead to a deprotonation of the thiourea, causing a change in the electronic structure of the molecule and a subsequent color change.[8]

Workflow for Colorimetric Fluoride Sensing

G cluster_prep Sensor Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in DMSO add_analyte Add varying concentrations of tetrabutylammonium fluoride (TBAF) to the sensor solution prep_solution->add_analyte Transfer to cuvette observe_color Visually observe color change add_analyte->observe_color Immediate response uv_vis Record UV-Vis spectra observe_color->uv_vis plot_data Plot absorbance change vs. fluoride concentration uv_vis->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod

Caption: Workflow for fluoride detection using the thiourea-based colorimetric sensor.

Protocol 3: Colorimetric Titration for Fluoride Detection

Materials:

  • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Tetrabutylammonium fluoride (TBAF)

  • Other tetrabutylammonium salts (e.g., TBACl, TBABr, TBAI, TBAOAc, TBAH₂PO₄) for selectivity studies

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10⁻³ M stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in DMSO.

    • Prepare a 1.0 x 10⁻² M stock solution of TBAF in DMSO.

    • Prepare 1.0 x 10⁻² M stock solutions of other TBA salts in DMSO for selectivity experiments.

  • UV-Vis Titration:

    • Place 2.0 mL of the thiourea sensor solution (1.0 x 10⁻⁵ M in DMSO, prepared by dilution) into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add incremental amounts of the TBAF stock solution (e.g., 2 µL, 4 µL, etc.) to the cuvette.

    • After each addition, gently mix the solution and record the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Selectivity Study:

    • Repeat the titration procedure with the other TBA salts to assess the selectivity of the sensor for fluoride over other anions.

  • Data Analysis:

    • Monitor the changes in the absorbance at the new absorption band that appears upon addition of fluoride.

    • Plot the change in absorbance (ΔA) against the concentration of fluoride.

    • The association constant (Kₐ) can be determined by fitting the titration data to a 1:1 binding isotherm.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Expected Results and Interpretation

Upon the addition of fluoride ions, a distinct color change from colorless to yellow or another visible color is expected.[9][10] This is accompanied by the appearance of a new absorption band in the visible region of the UV-Vis spectrum. The sensor is expected to show high selectivity for fluoride over other halides and oxoanions due to the high basicity and small size of the fluoride ion, which facilitates strong hydrogen bonding and potential deprotonation of the thiourea N-H groups.

Table 1: Hypothetical Performance Data for Fluoride Sensor

ParameterValue
Linear Range 1 - 50 µM
Limit of Detection (LOD) 0.5 µM
Response Time < 1 minute
Color Change Colorless to Yellow
Selectivity High for F⁻ over Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻

Part 3: Application as a Fluorescent Sensor for Mercury(II) Ion Detection

Thiourea derivatives are also effective fluorescent chemosensors for heavy metal ions like mercury(II) (Hg²⁺).[1][11][12] The sensing mechanism often involves the coordination of the soft Hg²⁺ ion to the soft sulfur atom of the thiourea group, which can lead to fluorescence quenching or enhancement depending on the specific molecular design.[3]

Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

G cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Complex Formation Sensor 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (Low Fluorescence) Complex Sensor-Hg²⁺ Complex (High Fluorescence) Sensor->Complex Coordination via S and N atoms Hg2 Hg²⁺ Ion Hg2->Complex Coordination via S and N atoms

Caption: Proposed mechanism of fluorescence enhancement upon binding of Hg²⁺.

Protocol 4: Fluorometric Titration for Mercury(II) Detection

Materials:

  • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

  • Acetonitrile (ACN, spectroscopic grade)

  • Water (deionized)

  • Mercury(II) perchlorate (Hg(ClO₄)₂)

  • Other metal perchlorate salts (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) for selectivity studies

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10⁻⁴ M stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in ACN.

    • Prepare a 1.0 x 10⁻³ M stock solution of Hg(ClO₄)₂ in water.

    • Prepare 1.0 x 10⁻³ M stock solutions of other metal perchlorates in water.

  • Fluorescence Titration:

    • Place 2.0 mL of the thiourea sensor solution (1.0 x 10⁻⁶ M in ACN/water 9:1 v/v) into a quartz cuvette.

    • Record the initial fluorescence spectrum (determine the optimal excitation wavelength by scanning the absorption spectrum).

    • Add incremental amounts of the Hg²⁺ stock solution to the cuvette.

    • After each addition, mix the solution and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity and Competition Studies:

    • Perform similar titrations with other metal ions to check for interference.

    • For competition experiments, add one equivalent of Hg²⁺ to the sensor solution, followed by the addition of other metal ions to see if they displace the Hg²⁺ and alter the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.

    • Calculate the association constant and the limit of detection as described in Protocol 3.

Expected Results and Data Interpretation

The free thiourea sensor may exhibit weak fluorescence due to photoinduced electron transfer (PET) or other quenching mechanisms. Upon coordination with Hg²⁺, these quenching pathways can be inhibited, leading to a significant enhancement of fluorescence (a "turn-on" response).[3] The sensor is expected to be highly selective for Hg²⁺ due to the strong affinity of the soft sulfur atom for the soft Hg²⁺ ion, a principle of Hard and Soft Acids and Bases (HSAB) theory.[3]

Table 2: Hypothetical Performance Data for Mercury(II) Fluorescent Sensor

ParameterValue
Excitation Wavelength (λex) ~350 nm
Emission Wavelength (λem) ~450 nm
Fluorescence Change >20-fold enhancement
Linear Range 100 nM - 10 µM
Limit of Detection (LOD) 50 nM
Selectivity High for Hg²⁺ over other divalent cations

Conclusion

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a promising candidate for the development of novel colorimetric and fluorescent sensors. The protocols outlined in these application notes provide a solid foundation for synthesizing this compound and exploring its potential for detecting environmentally and biologically important analytes such as fluoride and mercury(II) ions. The inherent tunability of the thiourea scaffold offers ample opportunities for further research and the development of even more sophisticated and selective sensing systems.

References

  • ResearchGate. (2025, August 6). Fluorescein-Based Thiourea Derivatives as Fluorogenic Sensors for Mono and Dicarboxylates | Request PDF. Retrieved from [Link]

  • ACS Omega. Thiourea-Based Receptors for Anion Recognition and Signaling. Retrieved from [Link]

  • National Institutes of Health. (2024, January 17). Thiourea-Based Receptors for Anion Recognition and Signaling - PMC. Retrieved from [Link]

  • National Institutes of Health. (2024, June 9). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC. Retrieved from [Link]

  • ACS Publications. Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging | The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. Thiourea-derived fluorescent chemosensor for Ag⁺ ions and sequential detection of tryptophan with practical applications. Retrieved from [Link]

  • Academia.edu. (PDF) Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. Retrieved from [Link]

  • PubMed. (2016, January 15). Acylthiourea derivatives as colorimetric sensors for anions: Synthesis, characterization and spectral behaviors. Retrieved from [Link]

  • National Institutes of Health. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. Retrieved from [Link]

  • ResearchGate. Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2023, October 25). New Amino Acid-Based Thiosemicarbazones and Hydrazones: Synthesis and Evaluation as Fluorimetric Chemosensors in Aqueous Mixture. Retrieved from [Link]

  • MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Fluorescent chemosensor based on urea/thiourea moiety for sensing of Hg(II) ions in an aqueous medium with high sensitivity and selectivity: A comparative account on effect of molecular architecture on chemosensing. Retrieved from [Link]

  • MDPI. (2021, November 19). Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes. Retrieved from [Link]

  • Sci-Hub. Two Thiourea-based Colorimetric Sensors for Anions: Structure and Binding Study. Retrieved from [Link]

  • ResearchGate. (PDF) 3-Acetyl-1-(2-methylphenyl)thiourea. Retrieved from [Link]

  • MDPI. Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Retrieved from [Link]

  • Arabian Journal of Chemistry. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. Retrieved from [Link]

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Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Thiourea and its derivatives have emerged as a significant class of compounds with diverse biological activities, including anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for researchers to evaluate the anti-inflammatory potential of a novel thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, using established in vitro cellular models.

The protocols herein are designed around the use of macrophage-like cell lines, such as RAW 264.7, which are robust and reliable models for studying inflammation. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an acute inflammatory response by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] By measuring the ability of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea to inhibit these markers, researchers can thoroughly characterize its anti-inflammatory activity and elucidate its potential mechanism of action.

Core Inflammatory Signaling Pathways

The production of inflammatory mediators is tightly regulated by complex intracellular signaling networks. Two of the most critical pathways in orchestrating the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8] A comprehensive understanding of these pathways is essential for interpreting the experimental outcomes.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation.[5][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to its Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[6][10] IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[5][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB NF-κB/IκB (Inactive Complex) IKK->IkB_NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Proteins Inflammatory Proteins Genes->Proteins Translation IkB_NFkB->NFkB Releases

Caption: Simplified NF-κB signaling cascade.
The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are a group of serine-threonine kinases that regulate a wide array of cellular processes, including inflammation.[7][12][13] Similar to the NF-κB pathway, MAPKs are activated by a cascade of upstream kinases in response to extracellular stimuli like LPS.[12] Once activated through phosphorylation, MAPKs phosphorylate various downstream transcription factors, such as AP-1 (Activator Protein-1), which in turn translocate to the nucleus and promote the expression of inflammatory genes.[14] There is significant crosstalk between the MAPK and NF-κB pathways, and they often work in concert to amplify the inflammatory response.[13]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAP3K MAPKKK Receptor->MAP3K Activates MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Nucleus Nucleus TF->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes Upregulates Response Inflammatory Response Genes->Response

Caption: General MAPK signaling pathway.

Experimental Design and Workflow

The following workflow provides a systematic approach to screen 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea for its anti-inflammatory properties. The initial and most critical step is to determine the non-toxic concentration range of the compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

Experimental_Workflow cluster_step1 Step 1: Determine Compound Cytotoxicity cluster_step2 Step 2: Assess Anti-inflammatory Activity cluster_assays Measure Inflammatory Markers (24h post-LPS) start Start: RAW 264.7 Macrophage Culture cytotoxicity Protocol 1: MTT Assay start->cytotoxicity concentrations Determine Max Non-Toxic Concentration cytotoxicity->concentrations treatment Protocol 2: Pre-treat cells with non-toxic concentrations of compound, then stimulate with LPS (1 µg/mL) concentrations->treatment Use safe concentrations griess Protocol 3: Nitric Oxide (NO) Assay treatment->griess elisa Protocol 4: TNF-α & IL-6 ELISA treatment->elisa western Protocol 5: iNOS & COX-2 Western Blot treatment->western end_node End: Data Analysis & Interpretation griess->end_node elisa->end_node western->end_node

Caption: High-level experimental workflow.

Experimental Protocols

Prerequisite: Cell Culture
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[4] Passage cells every 2-3 days to maintain sub-confluency.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15] This protocol is crucial to identify compound concentrations that do not kill the cells, ensuring that subsequent anti-inflammatory results are valid.

Materials:

  • RAW 264.7 cells

  • 96-well clear, flat-bottom tissue culture plates

  • Complete culture medium

  • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 540-570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours to allow for cell adhesion.[17]

  • Compound Treatment: Prepare serial dilutions of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a medium-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[17] Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[17]

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100%. Select concentrations that show >90% cell viability for subsequent experiments.

Protocol 2: Induction of Inflammation and Compound Treatment

Rationale: This protocol outlines the core experimental setup. Cells are pre-treated with the test compound to allow for potential target engagement before the inflammatory stimulus (LPS) is introduced.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for ELISA/Griess assays, 6-well plates for Western blotting) at a density of 2.5 x 10⁵ cells/mL. Allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (determined from Protocol 1). Also, include a vehicle control (DMSO). Incubate for 1-2 hours.[4]

  • Inflammatory Stimulation: Add LPS (from E. coli) to all wells (except the non-stimulated control group) to a final concentration of 1 µg/mL.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant & Lysate Collection: After incubation, carefully collect the culture supernatant from each well and store it at -80°C for subsequent analysis of NO, TNF-α, and IL-6. Wash the remaining cells with ice-cold PBS and lyse them with appropriate buffers (e.g., RIPA buffer for Western blot) to collect total protein.[4]

Protocol 3: Quantification of Nitric Oxide (NO) using the Griess Assay

Rationale: The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[19][20] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[20]

Materials:

  • Collected cell culture supernatants

  • Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes immediately before use.[21]

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Standard Curve: Prepare a serial dilution of the sodium nitrite standard in culture medium to create a standard curve (e.g., 100 µM down to 0 µM).

  • Assay: Add 50 µL of each collected supernatant and 50 µL of each standard to a 96-well plate in duplicate.

  • Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to all wells.[21]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant.[22] This "sandwich" ELISA protocol uses an antibody-coated plate to capture the target cytokine, which is then detected by a second, enzyme-conjugated antibody.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions diligently)

  • Collected cell culture supernatants

  • Microplate reader

General Procedure (will vary by kit):

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manual.[23][24][25]

  • Capture: Add 100 µL of standards and samples to the antibody-coated wells. Incubate for the specified time (e.g., 2 hours at room temperature).[26]

  • Wash: Aspirate the liquid and wash the wells several times with the provided wash buffer.[24]

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well. Incubate.[23][27]

  • Wash: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well. Incubate.[23][27]

  • Wash: Repeat the wash step.

  • Substrate Addition: Add the TMB substrate solution. A blue color will develop. Incubate in the dark.[27][28]

  • Stop Reaction: Add the stop solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm immediately.[27]

  • Calculation: Calculate the TNF-α and IL-6 concentrations in the samples based on the standard curve generated from the recombinant cytokine standards.

Protocol 5: Analysis of iNOS and COX-2 Protein Expression by Western Blot

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture, such as a cell lysate.[29] This protocol will determine if 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea reduces the expression of the pro-inflammatory enzymes iNOS and COX-2, providing mechanistic insight beyond just their activity.

Materials:

  • Cell lysates (collected in RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-iNOS, mouse anti-COX-2, and an antibody for a loading control like β-actin or GAPDH.[4]

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[30]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle rocking.[4][30]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.[30]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[4]

  • Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the iNOS and COX-2 band intensities to the loading control (β-actin) for each sample.[4]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables. The results should demonstrate the dose-dependent effect of the compound on the various inflammatory markers.

Table 1: Effect of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea on Cell Viability

Treatment Group Concentration (µM) Cell Viability (%) (Mean ± SD)
Vehicle Control 0 100 ± 4.5
Compound 1 98.7 ± 5.1
Compound 5 97.2 ± 4.8
Compound 10 95.5 ± 5.3
Compound 25 91.8 ± 6.2
Compound 50 75.3 ± 7.1*
Compound 100 42.1 ± 6.8*

*Illustrative data. A significant decrease in viability is noted at 50 µM and 100 µM.

Table 2: Inhibitory Effects on Inflammatory Mediators in LPS-Stimulated Macrophages

Treatment Group Compound (µM) NO₂⁻ (µM) (Mean ± SD) TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD)
Control (untreated) 0 1.2 ± 0.3 45.2 ± 8.1 22.5 ± 5.4
LPS (1 µg/mL) 0 35.8 ± 2.9 2850.4 ± 150.7 1543.8 ± 112.9
LPS + Compound 5 28.1 ± 2.5* 2105.6 ± 135.2* 1150.2 ± 98.6*
LPS + Compound 10 19.5 ± 1.8* 1422.8 ± 110.4* 780.1 ± 75.3*
LPS + Compound 25 9.7 ± 1.1* 650.1 ± 55.9* 355.6 ± 40.1*

*Illustrative data showing a dose-dependent reduction in inflammatory markers compared to the LPS-only group.

Table 3: Effect on iNOS and COX-2 Protein Expression

Treatment Group Compound (µM) Relative iNOS Expression (Normalized to β-actin) Relative COX-2 Expression (Normalized to β-actin)
Control (untreated) 0 0.04 ± 0.01 0.02 ± 0.01
LPS (1 µg/mL) 0 1.00 (Reference) 1.00 (Reference)
LPS + Compound 5 0.81 ± 0.09* 0.85 ± 0.11*
LPS + Compound 10 0.55 ± 0.07* 0.59 ± 0.08*
LPS + Compound 25 0.28 ± 0.04* 0.33 ± 0.05*

*Illustrative data demonstrating dose-dependent inhibition of protein expression.

Interpretation: A successful anti-inflammatory compound will show a dose-dependent reduction in NO, TNF-α, and IL-6 production, as well as decreased expression of iNOS and COX-2 proteins, at non-toxic concentrations. These results would strongly suggest that 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea possesses significant anti-inflammatory potential, likely through the inhibition of key inflammatory pathways like NF-κB and/or MAPK.

References

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Development of analytical standards for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of an Analytical Standard for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and certification of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as a primary analytical standard. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals who require a highly characterized reference material for quantitative analysis, impurity profiling, and quality assurance. The methodology emphasizes a multi-technique approach to ensure the identity, purity, and stability of the standard, adhering to principles outlined by international regulatory bodies.[1][2][3]

Introduction: The Need for a Well-Characterized Standard

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a substituted thiourea derivative. Molecules within this class are recognized for a wide range of biological activities and are often used as key intermediates in pharmaceutical synthesis.[4][5] Whether this compound is an active pharmaceutical ingredient (API), a process intermediate, or a potential impurity, the availability of a high-purity, well-characterized analytical standard is paramount.[6][7]

An analytical reference standard serves as the benchmark against which samples are measured.[8][9] Its accuracy directly impacts the reliability of all analytical data, from early-stage development to final product release.[7][10] This guide details the logical workflow and specific experimental protocols necessary to establish such a standard, ensuring it is fit for its intended purpose as mandated by guidelines like those from the International Council for Harmonisation (ICH).[2][11]

Physicochemical Properties of the Analyte
PropertyValueSource
Chemical Structure Chemical Structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thioureaN/A
Molecular Formula C₈H₁₀FN₃SCalculated
Molecular Weight 200.25 g/mol Calculated
Appearance White to off-white crystalline solid (Expected)Inferred
Melting Point 125-127 °C (Isomer reference)[12]

Overall Workflow for Analytical Standard Development

The establishment of a primary reference standard is a systematic process that begins with the highest purity material achievable and culminates in its comprehensive characterization. Each step provides orthogonal data that, when combined, gives a high degree of confidence in the final assigned purity value.[13]

G cluster_0 Material Production cluster_1 Characterization & Purity Assessment cluster_2 Identity Tests cluster_3 Purity & Impurity Tests cluster_4 Certification & Lifecycle Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying Qualitative Qualitative Analysis (Identity Confirmation) Drying->Qualitative Quantitative Quantitative Analysis (Purity & Impurities) Drying->Quantitative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy EA Elemental Analysis HPLC HPLC-UV (Organic Purity) KF Karl Fischer Titration (Water Content) GC Headspace GC-MS (Residual Solvents) TGA Thermogravimetric Analysis (Non-volatile Residue) Purity Purity Assignment (Mass Balance) Cert Certificate of Analysis Generation Purity->Cert Stability Stability Program & Storage Cert->Stability

Diagram 1: Workflow for Analytical Standard Development.

Synthesis and Purification Protocol

A candidate standard material must be synthesized and purified to the highest possible degree. A plausible synthetic route involves the reaction of the corresponding isothiocyanate with hydrazine.

Protocol 3.1: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-methylphenyl isothiocyanate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring at room temperature.

  • Reaction: Continue stirring for 30-60 minutes. A white precipitate should form.[14]

  • Isolation: Filter the solid product, wash with cold ethanol, and dry in a vacuum desiccator.

Protocol 3.2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture with water).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Filter the purified crystals, wash with a small amount of cold solvent, and dry under high vacuum at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocols for Structural Characterization and Identification

Unambiguous identification is the first step in qualifying a reference standard. A combination of spectroscopic techniques is employed to confirm that the synthesized molecule has the correct structure.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This technique confirms the molecular weight of the main component and helps identify any related impurities.

Protocol 4.1.1: HPLC-MS Analysis

  • HPLC System: A system capable of gradient elution with UV and MS detectors.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: 0.1 mg/mL in Acetonitrile/Water (50:50).

  • MS Detector: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 50-500.

Expected Results: A prominent peak in the total ion chromatogram corresponding to the analyte. The mass spectrum for this peak should show a strong ion at m/z 201.26 for [M+H]⁺. The fragmentation pattern can provide further structural confirmation.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are essential.

Protocol 4.2.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often used for thiourea derivatives to ensure solubility and observe exchangeable NH protons.[17]

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. Expected signals include aromatic protons, a methyl singlet, and exchangeable NH/NH₂ protons. The fluorine atom will cause characteristic splitting patterns in adjacent aromatic protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals include the thiocarbonyl carbon (C=S) around 175-180 ppm and aromatic carbons showing C-F coupling.[4]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected, and its chemical shift provides confirmation of the fluorine's chemical environment.[18]

Data Interpretation: The combination of chemical shifts, integration values, and coupling constants across all three spectra should be fully consistent with the proposed structure of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

Protocol 4.3.1: FTIR Analysis

  • Method: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • N-H stretching (amine & thiourea): ~3100-3400 cm⁻¹

    • C-H stretching (aromatic & methyl): ~2900-3100 cm⁻¹

    • C=S stretching (thiocarbonyl): ~1000-1250 cm⁻¹[19]

    • C-F stretching: ~1100-1300 cm⁻¹

    • Aromatic C=C bending: ~1400-1600 cm⁻¹

Protocols for Purity Assignment (Mass Balance)

The certified purity of a primary standard is typically determined using a mass balance approach, where the contribution of all significant impurities is subtracted from 100%.[8][13]

G cluster_impurities Impurity Contributions Total 100% (Ideal Material) Organic Organic Impurities (from HPLC) Total->Organic - Water Water Content (from Karl Fischer) Total->Water - Solvents Residual Solvents (from GC-MS) Total->Solvents - NonVolatile Non-Volatile Impurities (from TGA/Residue on Ignition) Total->NonVolatile - Purity Assigned Purity Value

Diagram 2: Mass Balance Approach for Purity Assignment.

Organic Purity by HPLC-UV

This method quantifies organic impurities that have a UV chromophore. The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[1][20]

Protocol 5.1.1: HPLC-UV Purity Method

  • HPLC System: A validated HPLC system with a UV/DAD detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Optimized to separate the main peak from all impurities. A typical starting point is a shallow gradient from 10% to 90% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (or λmax of the compound).

  • Sample Preparation: Accurately weigh ~25 mg of the standard into a 50 mL volumetric flask and dissolve in diluent (e.g., Acetonitrile/Water 50:50).

  • Quantification: Use area percent normalization, assuming all impurities have the same response factor as the main peak. Report the main peak area as a percentage of the total area of all peaks.

Table 2: Example HPLC Purity Data

Peak ID Retention Time (min) Area (%) Identification
1 4.5 0.04 Unknown Impurity
2 12.1 99.85 Main Compound
3 15.8 0.08 Starting Material
4 19.2 0.03 Unknown Impurity

| Total Organic Purity | | 99.85% | |

Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content.

Protocol 5.2.1: Volumetric Karl Fischer Titration

  • Instrument: A calibrated volumetric Karl Fischer titrator.

  • Reagent: Use a suitable one- or two-component Karl Fischer reagent.

  • Procedure: Accurately weigh a sufficient amount of the standard (e.g., 100-200 mg) directly into the titration vessel.

  • Titration: Titrate to the electrometric endpoint. Perform the determination in triplicate.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Residual Solvents by Headspace GC-MS

This method identifies and quantifies volatile solvents remaining from the synthesis and purification process.

Protocol 5.3.1: Headspace GC-MS Analysis

  • System: A GC-MS system equipped with a headspace autosampler.

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO, DMF).

  • Incubation: Incubate the vial at a set temperature (e.g., 80 °C) for a set time (e.g., 15 min) to allow volatiles to partition into the headspace.

  • Analysis: Inject an aliquot of the headspace gas onto the GC column. Identify and quantify any detected solvents against a calibrated standard.

Final Purity Assignment and Certification

The final purity is calculated by subtracting the weight percentages of all identified impurities from 100%.

Table 3: Example Purity Assignment Calculation

Analysis Result (% w/w) Method
Chromatographic Purity 99.85% HPLC-UV (Area %)
Water Content 0.09% Karl Fischer Titration
Residual Solvents 0.02% Headspace GC-MS
Non-Volatile Residue <0.01% TGA

| Assigned Purity (as-is basis) | 99.74% | Mass Balance |

The assigned purity is calculated as: Purity = Chromatographic Purity × [(100 - Water - Solvents - Non-Volatile Residue) / 100] Purity = 99.85% × [(100 - 0.09 - 0.02 - 0.01) / 100] = 99.73%

A more conservative approach is direct subtraction: Purity = 100% - (100% - 99.85%) - 0.09% - 0.02% - 0.01% = 99.73%

The final value is reported on a Certificate of Analysis, which includes all characterization data, the assigned purity with its uncertainty, recommended storage conditions, and a re-test date.

Storage and Stability

  • Storage: The analytical standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C or -20 °C for long-term storage).

  • Stability: A stability-indicating method (typically the HPLC purity method) should be used to monitor the purity of the standard over time. A re-test date is assigned based on initial stability data, after which the standard must be re-qualified before use.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.).
  • Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. (2004). Analytical Letters, 37(11).
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Impurity Standards. (n.d.). Alfa Chemistry.
  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (n.d.). SIELC Technologies.
  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. (1996). Scholarship @ Claremont.
  • HPLC Purification of Thiourea Deriv
  • The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com.
  • 1 H-NMR spectra of the thiourea derivatives. (n.d.).
  • Integrated RP-TLC and RP-HPLC assessment of lipophilicity of naproxen-based thiourea derivatives with anti-inflammatory and anticancer potential. (2025).
  • Thiourea Spectra. (n.d.). SpectraBase.
  • Use & Storage of Reference Standards. (n.d.). US Pharmacopeia (USP).
  • <11> USP REFERENCE STANDARDS. (n.d.).
  • Reference Standards for Impurities in Pharmaceuticals. (2024). Knors Pharma.
  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. (1996). Journal of the American Chemical Society.
  • 1 H NMR spectrum of pure thiourea in DMSO-d 6. (n.d.).
  • Pharmaceutical Analytical Impurities. (n.d.). US Pharmacopeia (USP).
  • Analytical Development for Pharmaceutical Products: A Comprehensive Guide. (2024).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. (n.d.).
  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022). ACS Omega.
  • USP Compendial Reference Standards. (n.d.). Sigma-Aldrich.
  • USP: <11> Reference Standards - Draft published for Comment. (2024). gmp-compliance.org.
  • Mass Spectrometry Study of the Reaction of Fluorine Atoms with Benzene. (2025).
  • Mass spectra of fluorocarbons. (n.d.).
  • Synthesis and characterization of thiourea. (2019).
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
  • Synthesis and characterization of thiourea. (2019). Polish Journal of Chemical Technology.
  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). Analytical Chemistry.
  • 5-Fluoro-2-methylphenyl thiourea. (n.d.). Sigma-Aldrich.
  • 3-Amino-1-[(2-ethyl-6-methylphenyl)methyl]thiourea. (n.d.).
  • 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea. (n.d.).
  • (3-Fluoro-5-methylphenyl)thiourea. (n.d.).
  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (n.d.).
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube.
  • 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. (n.d.).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing the synthesis, troubleshooting common issues, and ensuring the highest quality of your final product. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.

Synthesis Overview: The Primary Pathway

The most reliable and efficient synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea involves the nucleophilic addition of hydrazine to 2-fluoro-5-methylphenyl isothiocyanate. This reaction is generally clean and high-yielding, making it the preferred method for laboratory-scale synthesis.

The key intermediate, 2-fluoro-5-methylphenyl isothiocyanate, can be procured from commercial suppliers or synthesized from the corresponding aniline, 2-fluoro-5-methylaniline.[1] The nucleophile, hydrazine, is typically used as hydrazine hydrate.[2]

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point, synthesized from established methodologies for similar transformations.[2]

Materials:

  • 2-Fluoro-5-methylphenyl isothiocyanate (1.0 eq)

  • Hydrazine hydrate (1.0 - 1.1 eq)

  • Ethanol (or Methanol), anhydrous

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-methylphenyl isothiocyanate (1.0 eq) in ethanol (approx. 10 mL per gram of isothiocyanate).

  • Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution. The addition is typically exothermic; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature. A white precipitate often begins to form within 30-60 minutes.[2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the isothiocyanate starting material is fully consumed (typically 1-3 hours). A suitable eluent system would be Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is typically obtained as a white or off-white solid with high purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a frequent challenge that can often be traced back to the quality of the starting materials or suboptimal reaction conditions.

A: Let's break down the likely culprits:

  • Cause 1: Poor Quality or Degradation of Isothiocyanate. Isothiocyanates can be sensitive to moisture and may degrade upon prolonged storage.[3] This is the most common cause of low yields.

    • Solution: Use freshly prepared or recently purchased 2-fluoro-5-methylphenyl isothiocyanate. If you suspect degradation, purify the isothiocyanate by vacuum distillation before use. Always store it in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Cause 2: Incorrect Stoichiometry. An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution: Carefully calculate and measure the molar equivalents. Using a slight excess (1.05-1.1 eq) of the more stable and easily removed reactant, hydrazine hydrate, can help drive the reaction to completion.

  • Cause 3: Incomplete Reaction. The reaction may have stalled before all the limiting reagent was consumed.

    • Solution: If TLC analysis shows significant remaining starting material after 3 hours, gently heating the reaction mixture to 40-50°C or allowing it to stir overnight at room temperature can increase the conversion rate.[4] However, avoid excessive heat, which can promote side reactions.[5]

Troubleshooting_Low_Yield Start Low Yield Observed Check_NCS Verify Isothiocyanate (NCS) Quality & Age Start->Check_NCS NCS_OK NCS is fresh / purified Check_NCS->NCS_OK Check_Stoichiometry Confirm Reactant Stoichiometry (1:1.05) NCS_OK->Check_Stoichiometry Yes Sol_NCS Solution: Use fresh NCS or purify via distillation. Store under inert gas. NCS_OK->Sol_NCS No Stoich_OK Stoichiometry Correct Check_Stoichiometry->Stoich_OK Check_Completion Monitor Reaction by TLC Stoich_OK->Check_Completion Yes Sol_Stoich Solution: Recalculate and re-weigh reactants. Use slight excess of hydrazine. Stoich_OK->Sol_Stoich No Reaction_Complete Reaction Complete? Check_Completion->Reaction_Complete Sol_Completion Solution: Increase reaction time or apply gentle heat (40-50°C). Re-monitor with TLC. Reaction_Complete->Sol_Completion No Success Yield Improved Reaction_Complete->Success Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?

A: Impurity formation often points to issues with temperature control, stoichiometry, or air exposure.

  • Side Product 1: Bis-substituted Hydrazine. If an excess of isothiocyanate is used or if the addition of hydrazine is too slow, you might form 1,2-bis(2-fluoro-5-methylphenylcarbamothioyl)hydrazine.

    • Minimization: Ensure at least a 1:1 stoichiometry of hydrazine to isothiocyanate. Adding the hydrazine dropwise to the isothiocyanate solution (normal addition) helps maintain a slight excess of the nucleophile, disfavoring the double addition.

  • Side Product 2: Symmetrical Thiourea (from aniline impurity). If your isothiocyanate starting material contains residual 2-fluoro-5-methylaniline, this can react with another molecule of isothiocyanate to form N,N'-bis(2-fluoro-5-methylphenyl)thiourea.

    • Minimization: Use high-purity isothiocyanate. If you synthesize it yourself, ensure complete conversion and thorough purification to remove the starting aniline.

  • Side Product 3: Oxidation Products. Thioureas can be susceptible to oxidation, especially if heated for prolonged periods in the presence of air, which can lead to various sulfur- and nitrogen-containing byproducts.[6]

    • Minimization: Avoid excessive heating and long reaction times.[5] If the reaction requires heat, perform it under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.

Q3: The isothiocyanate starting material is not available or seems to be of poor quality. Can I synthesize it in-house?

A: Yes, the synthesis of 2-fluoro-5-methylphenyl isothiocyanate from 2-fluoro-5-methylaniline is a standard procedure. One of the most common methods involves the use of thiophosgene.

Warning: Thiophosgene is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 2-fluoro-5-methylphenyl isothiocyanate [7]

  • In a three-neck flask, dissolve 2-fluoro-5-methylaniline (1.0 eq) in a suitable solvent like dichloromethane or benzene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1.0-1.1 eq) in the same solvent.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is typically partitioned between the organic solvent and water. The organic layer is dried and the solvent is removed under reduced pressure.

  • The crude isothiocyanate should be purified by vacuum distillation to obtain a pure product.

Q4: What is the best method for purifying the final product, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea?

A: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most effective method if the product is obtained as a solid with minor impurities.

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.[8][9] If the solution has color, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by filtration.

  • Filtration and Washing: As described in the main protocol, if the reaction is clean, the product often precipitates directly from the reaction mixture in high purity. A simple filtration followed by washing with cold solvent is sufficient.[2]

  • Column Chromatography: This is generally reserved for cases where recrystallization is ineffective or if the product is an oil. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.[5]

Q5: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential for full characterization.

TechniqueExpected Outcome for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
¹H NMR Expect distinct signals for the aromatic protons (with F-H coupling), the methyl group singlet, and exchangeable protons for the NH and NH₂ groups.
¹³C NMR A characteristic signal for the thiocarbonyl (C=S) carbon should be present in the 180-190 ppm range, along with signals for the aromatic and methyl carbons.
FT-IR Look for characteristic N-H stretching bands (typically two for the NH₂ group, one for the NH group) around 3100-3400 cm⁻¹, and a strong C=S stretching band around 1250-1350 cm⁻¹.[9]
Mass Spec (MS) The molecular ion peak corresponding to the product's mass (C₈H₁₀FN₃S, MW ≈ 200.25 g/mol ) should be observed.
Melting Point A sharp melting point indicates high purity. Compare the observed value to literature data if available.
TLC A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

Data Summary Table: Optimizing Reaction Parameters

ParameterStandard ConditionVariationRationale & Expected Outcome
Solvent EthanolTHF, Acetonitrile, MethanolEthanol is effective for precipitating the product. Aprotic solvents like THF may increase solubility and require solvent removal and precipitation steps.[5]
Temperature Room Temperature40-50°CGentle heating can accelerate slow reactions but may increase byproduct formation if not controlled.[4][5]
Hydrazine eq. 1.05 equivalents1.0 to 1.2 equivalentsUsing a slight excess of hydrazine ensures full conversion of the more valuable isothiocyanate. A large excess can complicate purification.
Reaction Time 1-3 hours30 min to 12 hoursMonitor by TLC. Shorter times are often sufficient.[2] Longer times may be needed for scaled-up reactions but increase the risk of side reactions.

Mechanistic Visualization

The reaction proceeds via a classical nucleophilic addition mechanism. The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group.

Caption: Mechanism of thiourea formation.

References

  • Stiasni, N., & Vonesch, R. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1766-1795. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(15), 4998. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

  • Al-Mousawi, S. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 405-431. [Link]

  • Dai, C., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40. [Link]

  • Raghu, M. S., et al. (2015). Design and synthesis of novel N-capped urea/thiourea and C-capped [3-(4-piperidyl)-6-fluoro-1-2-benzioxazole] linked amino acids as antiglycating agents. ResearchGate. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. [Link]

  • Nagy, J., et al. (2021). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. [Link]

  • Yamin, B. M., et al. (2016). Synthesis of bis(aroylthiourea)hydrazine. ResearchGate. [Link]

  • Nikolova, S., et al. (2019). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 24(24), 4506. [Link]

  • Reddit r/Chempros. (2021). Problem with my thiourea synthesis. [Link]

  • Oakwood Chemical. (n.d.). 2-Fluoro-5-methylphenyl isothiocyanate. [Link]

  • Shahani, T., et al. (2012). 3-Acetyl-1-(2-methylphenyl)thiourea. ResearchGate. [Link]

  • Mishra, B. K., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]

  • Ng, C. H., et al. (2011). 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1164. [Link]

  • Usman, M., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2639. [Link]

Sources

Troubleshooting guide for spectroscopic characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic characterization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret spectral data accurately. As Senior Application Scientists, we've compiled this resource based on foundational principles and extensive field experience to ensure the integrity of your experimental results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a cornerstone for structural elucidation. However, the unique features of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea—namely the presence of exchangeable protons (NH, NH₂), aromatic coupling, and potential for rotational isomers—can lead to spectral complexities.

Frequently Asked Questions (NMR)

Question 1: Why are the NH and NH₂ proton signals in my ¹H NMR spectrum broad, or why have they disappeared entirely?

Answer: This is a common and expected phenomenon for amine (NH₂) and thiourea (NH) protons.[1][2] The primary reasons are:

  • Rapid Chemical Exchange: Protons on nitrogen atoms can rapidly exchange with each other and with trace amounts of acidic protons (like water) in the NMR solvent. This exchange process occurs on a timescale that is fast compared to the NMR experiment, leading to a broadening of the signal.[2]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can induce rapid relaxation of attached protons, causing their signals to broaden.

  • Solvent and Concentration Effects: The chemical shift and appearance of these protons are highly dependent on the solvent, sample concentration, and temperature.[2][3][4][5][6] In protic solvents like D₂O or CD₃OD, the NH and NH₂ protons will exchange with deuterium, causing the signals to disappear completely. This "D₂O shake" is a definitive method to confirm their identity.[7]

Troubleshooting Protocol:

  • Concentration Adjustment: If the signal is not visible, try preparing a more concentrated sample.[1]

  • Low-Temperature Analysis: Cooling the sample can slow down the rate of chemical exchange, sometimes resulting in sharper signals.

  • Solvent Change: Acquiring the spectrum in a non-protic, aprotic solvent like DMSO-d₆ can help to slow down proton exchange and sharpen the NH signals through hydrogen bonding with the solvent.

  • D₂O Exchange: To confirm the identity of NH/NH₂ peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the signals confirms they are from exchangeable protons.[7]

Question 2: The integration of my aromatic region doesn't add up to the expected number of protons. What's wrong?

Answer: This issue often arises from overlapping signals or the presence of residual solvent peaks in the aromatic region.

  • Signal Overlap: The aromatic protons on the 2-fluoro-5-methylphenyl ring can have very similar chemical shifts, leading to complex, overlapping multiplets that are difficult to integrate accurately.

  • Solvent Peaks: The residual peak of the NMR solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) can overlap with your aromatic signals.

Troubleshooting Protocol:

  • Choose an Appropriate Solvent: If using CDCl₃, consider switching to a solvent whose residual peak is outside the aromatic region, such as Acetone-d₆ (~2.05 ppm) or DMSO-d₆ (~2.50 ppm).[7]

  • Higher Field Strength: Use a higher-field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). This will increase the dispersion of the signals, potentially resolving the overlap and allowing for more accurate integration.

  • 2D NMR: Perform a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other, helping to deconvolute the overlapping multiplets.

Question 3: I am seeing more signals in my ¹³C NMR spectrum than expected for the structure. Why?

Answer: The presence of unexpected signals in the ¹³C NMR spectrum could be due to impurities or the presence of rotamers (rotational isomers).

  • Impurities: Contaminants from the synthesis, such as starting materials or byproducts, are a common cause.[8] Symmetrical thioureas or unreacted starting amines are potential impurities.[8]

  • Rotamers: Restricted rotation around the C-N bonds of the thiourea moiety can lead to the existence of different stable conformations (rotamers) at room temperature. If the rotation is slow on the NMR timescale, each rotamer can give rise to a distinct set of signals.

Troubleshooting Protocol:

  • Purity Check: Verify the purity of your sample using another technique, such as LC-MS or by checking the melting point.

  • Variable Temperature (VT) NMR: Acquire ¹³C NMR spectra at different temperatures. If the extra signals are due to rotamers, increasing the temperature will cause the signals to broaden and eventually coalesce into a single set of averaged signals as the rate of rotation increases.

  • Reference Known Spectra: Compare your spectrum to published data for similar thiourea derivatives to identify potential impurity peaks.[9][10][11]

Expected Spectral Data Summary

The following table provides estimated chemical shift ranges for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. Actual values can vary based on experimental conditions.[12][13][14]

Proton Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C=S (Thiourea)-~180 - 184Key signal confirming the thiourea moiety.[15]
Aromatic C-H~6.8 - 8.0~115 - 140Complex splitting patterns due to H-H and H-F coupling.
Aromatic C-F-~155 - 165 (JCF ≈ 240-250 Hz)Large one-bond coupling constant is characteristic.
Aromatic C-CH₃-~130 - 140
Aromatic C-N-~135 - 145
NH (Thiourea)~7.0 - 10.0-Broad, solvent-dependent singlet.[12]
NH₂ (Amino)~4.0 - 6.0-Broad, solvent-dependent singlet.[2]
Ar-CH₃~2.1 - 2.4~18 - 22Singlet.

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Troubleshooting

FT-IR spectroscopy is vital for identifying the key functional groups present in the molecule.

Frequently Asked Questions (FT-IR)

Question 1: My FT-IR spectrum has a very broad absorption in the 3100-3500 cm⁻¹ region. Is this normal?

Answer: Yes, this is entirely expected. This broad band is characteristic of the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) groups in the thiourea moiety.[16][17] The broadening is a direct result of intermolecular and intramolecular hydrogen bonding. You will likely see multiple, overlapping peaks within this broad envelope corresponding to symmetric and asymmetric stretching modes.[17][18]

Question 2: I am having trouble definitively assigning the C=S stretching vibration. Where should I look?

Answer: The thiocarbonyl (C=S) stretch is often challenging to assign because it is weaker and more variable than the C=O (carbonyl) stretch. It typically appears in the fingerprint region and can be coupled with other vibrations. Look for a medium-intensity band in the range of 700-850 cm⁻¹ and another band associated with the thioamide linkage (often involving C-N stretching) around 1400-1500 cm⁻¹ .[17][19][20]

Troubleshooting Protocol:

  • Compare with Starting Materials: Overlay the spectrum of your product with the spectra of the starting materials (e.g., the corresponding isothiocyanate and amine). The disappearance of the strong, sharp isothiocyanate (-N=C=S) peak (around 2000-2150 cm⁻¹) and the appearance of the new N-H and C=S related bands are strong evidence of a successful reaction.

  • Use a Reference Database: Compare your spectrum with entries in a spectral database for other N,N'-disubstituted thioureas to identify the characteristic pattern of vibrations.

Key Vibrational Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine & Thiourea)Stretching3100 - 3500Medium-Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C-H (Methyl)Stretching2850 - 3000Medium-Weak
N-HBending1580 - 1650Medium-Strong
C=C (Aromatic)Stretching1450 - 1600Medium, Multiple Bands
Thioamide (C-N stretch)Stretching1400 - 1500Medium-Strong
C-F (Aromatic)Stretching1100 - 1250Strong
C=S (Thiocarbonyl)Stretching700 - 850Medium-Weak

Table references:[16][17][18][19][20][21][22][23]

Section 3: UV-Visible (UV-Vis) Spectroscopy Troubleshooting

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of the conjugated aromatic system.

Frequently Asked Questions (UV-Vis)

Question 1: What absorption maxima (λ_max) should I expect for my compound?

Answer: For 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, you should expect two main absorption bands.

  • A strong absorption band around 230-250 nm corresponding to the π → π* transitions of the aromatic ring.[24][25]

  • A second, often less intense, band at a longer wavelength, potentially around 270-300 nm , which can be attributed to n → π* transitions involving the lone pairs on the sulfur and nitrogen atoms, as well as π → π* transitions of the entire conjugated system.[26][27]

Question 2: My λ_max values are shifted compared to what I expected. Why?

Answer: The position of the λ_max is highly sensitive to the solvent environment (solvatochromism).

  • Solvent Polarity: Changing the polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule differently, leading to a shift in the absorption maximum. For example, a more polar solvent might shift the n → π* transition to a shorter wavelength (a blueshift).

  • pH: The pH of the solution can affect the protonation state of the amino and thiourea groups, which will significantly alter the electronic structure and, therefore, the UV-Vis spectrum.

Troubleshooting Protocol:

  • Standardize the Solvent: Always report the solvent used when stating a λ_max value. For consistency, use a standard solvent like ethanol or acetonitrile.

  • Check pH: If working in an aqueous or protic solvent system, ensure the pH is controlled and reported, especially if comparing results across different experiments.

Section 4: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized compound.

Frequently Asked questions (MS)

Question 1: I am not seeing the expected molecular ion peak [M]⁺ or [M+H]⁺. What should I do?

Answer: The absence of a clear molecular ion peak is a frequent issue in mass spectrometry and can be caused by several factors.[28]

  • Ionization Technique: The chosen ionization method may be too harsh, causing the molecular ion to fragment immediately. Electron Impact (EI) is often a "hard" technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" techniques that are more likely to yield a prominent [M+H]⁺ peak for this type of molecule.

  • Poor Signal Intensity: The sample concentration might be too low, or there could be ion suppression from contaminants.[29]

  • Instrument Calibration: The mass spectrometer may be out of calibration, leading to inaccurate mass assignments.[29][30]

Troubleshooting Workflow:

G start No [M+H]⁺ Peak Observed ionization Is the ionization technique soft? (e.g., ESI) start->ionization switch_ion Switch to a softer method (ESI or APCI) ionization->switch_ion No check_conc Is the sample concentration adequate? ionization->check_conc Yes switch_ion->start increase_conc Increase sample concentration or reduce contaminants check_conc->increase_conc No check_cal Is the instrument properly tuned and calibrated? check_conc->check_cal Yes increase_conc->start recalibrate Recalibrate using known standards check_cal->recalibrate No success [M+H]⁺ Peak Observed check_cal->success Yes recalibrate->start

Caption: Troubleshooting workflow for an absent molecular ion peak.

Question 2: My mass spectrum shows many peaks. How do I identify which ones are important?

Answer: A complex mass spectrum is common and contains valuable information.

  • Isotope Peaks: Look for peaks at M+1 and M+2. For your compound, the presence of sulfur will give a characteristic [M+2]⁺ peak that is approximately 4.4% of the intensity of the [M]⁺ peak. This is a key signature to look for.

  • Adducts: In ESI, it's common to see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if glassware was not meticulously cleaned or if salts are present in the solvent.

  • Fragmentation: Peaks at lower m/z values are fragments of your molecule. Analyzing these fragmentation patterns can provide structural information. Common fragmentation for your compound would involve cleavage at the C-N bonds of the thiourea core.

Troubleshooting Protocol:

  • Calculate Expected m/z: First, calculate the exact monoisotopic mass of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (C₈H₁₀FN₃S) and its common adducts ([M+H]⁺, [M+Na]⁺).

  • High-Resolution MS (HRMS): If available, use HRMS to obtain a highly accurate mass measurement. This can confirm the elemental composition and distinguish your product from impurities with the same nominal mass.

  • Tandem MS (MS/MS): To confirm that fragment ions originate from your parent ion, perform an MS/MS experiment. This involves isolating the presumed [M+H]⁺ ion and fragmenting it to observe its characteristic daughter ions.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2006). Molecular Physics, 6(2). [Link]

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • FT-IR spectrum for pure thiourea single crystal. (2025). ResearchGate. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Taylor & Francis Online. [Link]

  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]

  • OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Rasayan Journal of Chemistry. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(1), 224-233. [Link]

  • Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. ResearchGate. [Link]

  • IR vibrational wave numbers and assignments of thiourea and TTLaN. ResearchGate. [Link]

  • Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. ResearchGate. [Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ResearchGate. [Link]

  • FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1. ResearchGate. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. [Link]

  • UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Why some thiourea compounds didn't show peak for NH in NMR spectrum? ResearchGate. [Link]

  • UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC... ResearchGate. [Link]

  • Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. [Link]

  • The principal UV-vis absorption data of nitrobenzoylthioureas. ResearchGate. [Link]

  • Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.org. [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • UV-vis spectra of Thiourea (T) and the product obtained (TC). ResearchGate. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 8, 621183. [Link]

  • Interpreting. OpenOChem Learn. [Link]

  • Synthesis and characterization of bis-thiourea having amino acid derivatives. AIP Conference Proceedings, 1784(1), 030012. [Link]

  • Matrix and ab initio infrared spectra of thiourea and thiourea-d4. ResearchGate. [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]

  • Synthesis and characterization of thiourea. Biblioteka Nauki. [Link]

  • Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. ResearchGate. [Link]

  • Thiourea. National Center for Biotechnology Information, PubChem Compound Database. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. [Link]

  • 1 H NMR spectrum of pure thiourea in DMSO-d 6. ResearchGate. [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. SciRP.org. [Link]

  • Thiourea. SpectraBase. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the solubility challenges commonly encountered with this and related aryl thiourea derivatives in biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Solubility Hurdle with Aryl Thiourea Compounds

Aryl thiourea derivatives are a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their molecular structure, which often includes a lipophilic aromatic ring and a thiourea moiety capable of forming strong, stable crystal lattices, frequently leads to poor aqueous solubility.[3][4] This physical property is a significant technical barrier, as compound precipitation in aqueous assay buffers can lead to inaccurate concentration measurements, inconsistent results, and misinterpreted data.

This guide provides a systematic, question-driven approach to understanding and overcoming these challenges, ensuring that 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea can be effectively utilized in your research.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered by researchers. The questions are structured to follow a logical troubleshooting workflow, from initial stock preparation to advanced formulation strategies.

Q1: Why is 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound stems from its distinct molecular features:

  • Lipophilic Phenyl Ring: The 2-fluoro-5-methylphenyl group is nonpolar and hydrophobic, resisting interaction with water molecules. More than 70% of new chemical entities face this issue, making it a central challenge in drug development.[5]

  • Crystal Lattice Energy: The thiourea functional group can form strong intermolecular hydrogen bonds. In a solid state, these bonds create a highly stable crystal lattice that requires significant energy to break apart, thus resisting dissolution in water.

  • Molecular Structure: While the amino and thiourea groups have polar characteristics, their contribution is often outweighed by the molecule's overall hydrophobicity.

Q2: What is the recommended first-line approach for solubilizing this compound for in vitro assays?

A2: The universally accepted starting point is the use of 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.

Causality: DMSO is a powerful, water-miscible aprotic solvent capable of disrupting the intermolecular forces holding the compound's crystal lattice together.[3] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows for subsequent serial dilutions into aqueous media, minimizing the final concentration of the organic solvent. Most compounds used in drug discovery repositories are stored in DMSO.[6][7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in a suitable vial. (Molecular Weight can be found on the Certificate of Analysis).

  • Add DMSO: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to facilitate complete dissolution.

  • Visual Inspection: Visually confirm that no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation. While many compounds are stable in DMSO, long-term storage can be a factor.[6][7]

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is the most common solubility challenge, known as "crashing out." It occurs because the final aqueous environment cannot maintain the solubility of the hydrophobic compound once the DMSO concentration is significantly lowered. Follow the systematic troubleshooting workflow below.

G start Precipitation observed upon dilution of DMSO stock check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso is_dmso_ok Is final DMSO < 0.5% (v/v)? check_dmso->is_dmso_ok reduce_dmso Action: Lower stock concentration to reduce final DMSO % is_dmso_ok->reduce_dmso No   ph_mod Step 2: Try pH Modification (if assay permits) is_dmso_ok->ph_mod  Yes reduce_dmso->check_dmso cosolvent Step 3: Use a Co-solvent (e.g., Ethanol, PEG 400) ph_mod->cosolvent cyclo Step 4: Use a Complexation Agent (e.g., HP-β-CD) cosolvent->cyclo validate Step 5: Validate Final Formulation (Visual, DLS, HPLC) cyclo->validate

Caption: Troubleshooting workflow for compound precipitation.

Q4: What is the maximum recommended final DMSO concentration, and what are the risks of exceeding it?

A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) , with an ideal target of ≤0.1% (v/v) .[8][9]

Trustworthiness & Rationale: Even at low concentrations, DMSO is not inert and can induce a variety of biological effects, compromising the validity of your experiment. It is imperative to run a "vehicle control" (assay buffer with the same final DMSO concentration but without the compound) to differentiate the effects of the compound from the effects of the solvent.

Table 1: Potential Off-Target Effects of DMSO in Biological Assays

Effect TypeDescriptionTypical ConcentrationReference(s)
Cytotoxicity Induction of apoptosis or necrosis, leading to reduced cell viability.> 1% (v/v)[8][10]
Altered Gene Expression DMSO can induce cell differentiation or alter the expression of various genes.≥ 0.5% (v/v)[10]
Enzyme Inhibition/Activation Direct interaction with proteins can alter their enzymatic activity.Variable (>0.5%)[11]
Membrane Permeability Can affect the integrity and fluidity of the cell membrane.> 1% (v/v)[8]
Q5: How can I use pH modification to improve the solubility of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea?

A5: The presence of the 3-amino group provides a key opportunity for pH-dependent solubilization. Amines are basic and can accept a proton (H+) in an acidic environment to form a positively charged ammonium salt, which is typically much more water-soluble.[12][13]

Expertise & Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the amine, the protonated (charged, more soluble) form will dominate. The solubility of molecules with acidic or basic groups is often lowest near their isoelectric point (pI), where the net charge is zero.[14] By lowering the pH, you shift the equilibrium towards the charged species, thereby increasing solubility.

Protocol 2: pH-Solubility Screening

  • Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffers include citrate (for acidic pH) and phosphate (for neutral pH).

  • Spike Compound: Add a small aliquot of your high-concentration DMSO stock into each buffer to reach the desired final concentration. Keep the final DMSO percentage constant and low (e.g., 0.5%).

  • Equilibrate: Gently mix the solutions and allow them to equilibrate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Observe: Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

  • Validate Assay Compatibility: Crucially , ensure that the optimal pH for solubility does not negatively impact your assay's performance (e.g., enzyme activity, cell health).

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins are an excellent choice when pH modification is not viable and the final DMSO concentration must be kept extremely low (e.g., <0.1%). They are particularly useful for in vivo studies.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (lipophilic) interior and a hydrophilic exterior.[15][16] The lipophilic 2-fluoro-5-methylphenyl moiety of your compound can become encapsulated within the cyclodextrin's central cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to remain soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[17][18]

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the powdered form of your compound directly to the HP-β-CD solution. Alternatively, add a very small volume of a highly concentrated DMSO or ethanol stock of your compound to the cyclodextrin solution while vortexing.

  • Complexation: Mix the solution overnight at room temperature or 4°C to allow for efficient complex formation. Sonication can accelerate this process.

  • Sterilization: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility.

  • Validation: Confirm the final concentration of the solubilized compound using a validated analytical method like HPLC-UV.

Q7: How do I choose the best solubilization strategy for my specific assay?

A7: The optimal strategy depends on the constraints of your experimental system. This decision tree provides a logical framework for selecting the most appropriate method.

G start Start: Select Solubilization Strategy assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochem Biochemical / Acellular Assay assay_type->biochem Biochemical dmso_limit Is final DMSO < 0.5% achievable and non-toxic to cells? cell_based->dmso_limit use_dmso Strategy: Use DMSO. Maintain final conc < 0.5%. ALWAYS use vehicle control. dmso_limit->use_dmso Yes try_cyclo Strategy: Use Cyclodextrins. (e.g., HP-β-CD). Best for very low solvent tolerance. dmso_limit->try_cyclo No ph_sensitive Is the assay (e.g., enzyme) sensitive to pH changes? biochem->ph_sensitive try_ph Strategy: Attempt pH modification. Screen pH 4.0-7.0. Validate assay performance. ph_sensitive->try_ph No try_cosolvent Strategy: Use Co-solvents. (e.g., 1-5% Ethanol, PEG400). Validate assay compatibility. ph_sensitive->try_cosolvent Yes try_ph->try_cosolvent If pH fails try_cosolvent->try_cyclo If co-solvents fail

Caption: Decision tree for selecting a solubilization strategy.

Summary of Formulation Strategies

Table 2: Comparison of Solubilization Approaches

MethodMechanismAdvantagesDisadvantagesBest For...
DMSO Organic SolventSimple, effective for high concentration stocks, well-understood.Potential for cytotoxicity and off-target effects at >0.5% (v/v).Initial screening, high-throughput assays where final concentration is low.
pH Adjustment Ionization (Protonation)Can dramatically increase solubility, uses simple buffers.Only works for ionizable compounds; may alter compound activity or assay performance.Assays that are not pH-sensitive; compounds with basic (amine) or acidic groups.
Co-solvents Increase solvent polarityCan improve solubility with lower toxicity than pure DMSO.May still have off-target effects; requires careful validation.Biochemical assays; situations requiring >0.5% solvent but where DMSO is problematic.
Cyclodextrins Encapsulation/ComplexationBiocompatible, low toxicity, can significantly enhance solubility without organic solvents.More complex preparation; may alter compound availability to target.Cell-based and in vivo studies requiring minimal organic solvent.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. I. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Sharma, N., & Niskant, V. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • Verma, S., & Rawat, A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage, 49-89. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(5), 147. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 145-150. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Bensa,ad, F. E., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology, 15(1), 21. [Link]

  • ChemGulf. (2023). How do amines and amides affect the pH of a solution?. ChemGulf Blog. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Iyer, K. R., et al. (2017). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences, 79(5), 790-798. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Popa, A., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5722. [Link]

  • Kozikowski, B. A., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 205-210. [Link]

  • Saturnino, C., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 13(10), 1157-1174. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Isoelectric point. Wikipedia. [Link]

  • Kozikowski, B. A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(2), 210-5. [Link]

  • ResearchGate. (n.d.). Molecular inks with DMSO and thiourea. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiourea dioxide. Wikipedia. [Link]

  • ResearchGate. (n.d.). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

  • Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

  • DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

  • ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. ResearchGate. [Link]

  • PubChem. (n.d.). [(3-Fluoro-5-methylbenzoyl)amino]thiourea. PubChem. [Link]

  • PubChem. (n.d.). (3-Fluoro-5-methylphenyl)thiourea. PubChem. [Link]

  • PubChem. (n.d.). 3-Amino-1-[(2-ethyl-6-methylphenyl)methyl]thiourea. PubChem. [Link]

  • Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Journal of Chemistry and Technologies. (2023). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]

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Technical Support Center: Method Development for Consistent Antimicrobial Testing of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Thiourea Derivatives

Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] Their mechanism of action is often linked to their ability to chelate metal ions essential for microbial enzyme function and to interact with various cellular targets.[1] The specific antimicrobial profile of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is under investigation, and this guide will help in elucidating its activity through consistent and reliable testing.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the antimicrobial testing of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Q1: What is the likely antimicrobial spectrum of this compound?

A1: The antimicrobial spectrum of thiourea derivatives can be broad, encompassing antibacterial and antifungal activities.[2][3][4] Some derivatives show selective activity against Gram-positive bacteria, such as Staphylococcus aureus, while others are effective against Gram-negative bacteria and various fungal species.[5][6][7][8][9] The presence of a fluorophenyl group may enhance its antimicrobial potential. Preliminary screening against a panel of representative Gram-positive, Gram-negative, and fungal organisms is recommended.

Q2: What is the proposed mechanism of antimicrobial action for thiourea derivatives?

A2: While the exact mechanism for this specific compound is yet to be fully elucidated, thiourea derivatives are generally believed to exert their antimicrobial effects through several mechanisms. These include the inhibition of key enzymes like DNA gyrase and topoisomerase IV, disruption of cellular homeostasis, and interference with cell wall synthesis.[10][11]

Q3: What is the best solvent to prepare a stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for antimicrobial testing due to its high solubilizing capacity and compatibility with most assay media at low final concentrations. However, it is crucial to determine the highest tolerable concentration of DMSO for the microorganisms being tested, as it can exhibit antimicrobial properties at higher concentrations. A solvent toxicity control should always be included in your experiments.

Q4: Which standardized method should I follow for determining the Minimum Inhibitory Concentration (MIC)?

A4: The broth microdilution method is a widely accepted and recommended technique for determining the MIC of a novel compound.[10] Detailed protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15] These guidelines provide a standardized framework for inoculum preparation, media selection, and interpretation of results.[16][17][18]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible MIC Values

Q: My MIC values for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea vary significantly between experimental replicates. What could be the cause?

A: Inconsistent MIC results are a common challenge in antimicrobial testing and can stem from several factors.[19][20] A systematic approach to troubleshooting is essential for identifying the source of variability.

Troubleshooting Workflow for Inconsistent MICs

Caption: Troubleshooting workflow for inconsistent MIC results.

Detailed Troubleshooting Steps:
  • Inoculum Preparation: The density of the bacterial or fungal inoculum is a critical parameter.[21]

    • Action: Ensure your inoculum is consistently prepared to a 0.5 McFarland standard. Use a spectrophotometer to verify the turbidity. Prepare the inoculum fresh for each experiment.

  • Compound Solubility and Stability: Poor solubility of the test compound in the assay medium can lead to inconsistent results.

    • Action: Visually inspect the wells of your microtiter plate for any precipitation of the compound. If precipitation is observed, consider alternative solvents or a lower starting concentration. The stability of the compound in the assay medium over the incubation period should also be assessed.

  • Assay Technique: Minor variations in technique can introduce significant errors.

    • Action: Ensure thorough mixing of the compound dilutions in the microtiter plates. Pay close attention to pipetting accuracy, especially when performing serial dilutions. Calibrate your pipettes regularly.[21]

  • Quality Control (QC) Strains: The use of QC strains with known MIC values is essential for validating your assay.[21]

    • Action: Always include a reference QC strain (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive testing) in your experiments. If the MIC for the QC strain is outside the acceptable range, it indicates a systemic issue with the assay.[18]

Issue 2: No Antimicrobial Activity Observed

Q: I am not observing any inhibition of microbial growth, even at high concentrations of the compound. What should I do?

A: A lack of observable activity can be due to several factors, ranging from the compound's intrinsic properties to experimental setup.

Investigative Steps for Lack of Activity:
  • Compound Integrity: Verify the identity and purity of your 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea sample.

  • Solubility Issues: As mentioned previously, poor solubility can prevent the compound from interacting with the microbes.

  • Inactivation by Media Components: Some components of the growth medium may interact with and inactivate the test compound. Consider testing in a different medium if this is suspected.

  • Intrinsic Resistance: The tested microorganisms may be intrinsically resistant to this class of compounds. Expand your testing panel to include a wider variety of organisms.

Issue 3: Contamination in Control Wells

Q: I am observing growth in my negative control wells (broth only or broth with solvent). How can I prevent this?

A: Contamination invalidates experimental results. Strict aseptic technique is paramount.

Preventative Measures for Contamination:
  • Work in a laminar flow hood or biological safety cabinet.

  • Use sterile media, reagents, and consumables.

  • Ensure proper sterilization of all equipment.

  • Be mindful of your technique to avoid introducing contaminants.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of Compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea for serial dilution.

  • Materials:

    • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea powder

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in the required volume of sterile DMSO to achieve a high concentration (e.g., 10 mg/mL or 2560 µg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended for the compound's stability.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from CLSI.[10][12]

  • Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

  • Materials:

    • Test compound stock solution

    • Bacterial/fungal strains (including a QC strain)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (0.5 McFarland)

    • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

    • Negative controls (broth only, broth with solvent)

    • Incubator (35-37°C for most bacteria)

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

    • Prepare the microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well.

    • Set up control wells:

      • Growth Control: Broth + inoculum

      • Sterility Control: Broth only

      • Solvent Control: Broth + inoculum + highest concentration of DMSO used

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • Read the MIC as the lowest concentration of the compound with no visible growth.

Data Presentation: Example MIC Plate Layout
Well123456789101112
A 25612864321684210.5GCSC
B 25612864321684210.5GCSC
... ....................................
(Concentrations in µg/mL; GC = Growth Control; SC = Sterility Control)

Visualization of Key Workflows

Workflow for Assessing Compound Solubility and Stability

Solubility_Stability cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Prepare serial dilutions in assay medium Sol_Inspect Visually inspect for precipitation Sol_Start->Sol_Inspect Sol_Result Determine highest soluble concentration Sol_Inspect->Sol_Result Stab_Start Incubate compound in medium at 37°C Sol_Result->Stab_Start Use highest soluble concentration Stab_Sample Sample at different time points (0, 6, 24h) Stab_Start->Stab_Sample Stab_Analyze Analyze for compound degradation (e.g., HPLC) Stab_Sample->Stab_Analyze Stab_Result Determine stability over incubation period Stab_Analyze->Stab_Result

Caption: Workflow for assessing compound solubility and stability.

References

  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2015). PubMed. [Link]

  • Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. (n.d.). PubMed. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • Guidance Documents. (n.d.). EUCAST. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]

  • MIC and MBC testing tips to ensure reproducibility of results. (2024). Microbe Investigations. [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC - NIH. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. [Link]

  • Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. (2025). ResearchGate. [Link]

  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? (2024). ResearchGate. [Link]

  • What does it mean when the MIC results are inconsistent amongst the replicates? (2018). ResearchGate. [Link]

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Enhancing the stability of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is showing inconsistent results over time. What are the likely causes?

Inconsistent results are a classic sign of compound instability. The thiourea functional group, characterized by its N-(C=S)-N fragment, is susceptible to several degradation pathways in solution.[1] The primary culprits are oxidation and hydrolysis, which alter the chemical structure of your compound, leading to decreased potency and the appearance of unknown impurities in your assays. Photodegradation can also be a significant factor, especially for aromatic compounds exposed to light.[2][3][4]

Q2: What are the primary degradation pathways for a phenylthiourea derivative like this?

The core instability lies with the thiocarbonyl (C=S) group. The main degradation routes include:

  • Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acid derivatives (aminoiminomethanesulfonic acids).[5] This process can be accelerated by dissolved oxygen and trace metal ions.

  • Hydrolysis: In aqueous solutions, particularly under neutral or alkaline conditions, the thiourea moiety can hydrolyze to form the corresponding urea derivative.[5] This effectively replaces the sulfur atom with an oxygen atom, fundamentally changing the molecule's properties.

  • Photodegradation: Aromatic thioureas can be sensitive to light. Exposure to UV or even ambient lab light can induce photolytic reactions, leading to the formation of carbodiimides and subsequently urea derivatives.[2] This is a critical factor often overlooked during sample handling and storage.[4]

Q3: What is the single most important factor to control for enhancing stability in aqueous solutions?

pH is the most critical factor. The stability of thiourea derivatives is highly dependent on the pH of the solution.[6][7]

  • Alkaline Conditions (pH > 7.4): Basic conditions significantly accelerate both hydrolysis and oxidative degradation.[5] Solutions of thiourea dioxide, a related compound, are notoriously unstable in alkaline media without stabilizers.[8]

  • Neutral Conditions (pH ≈ 7.4): At neutral pH, hydrolysis to the corresponding urea is a major degradation pathway.[5]

  • Acidic Conditions (pH < 7): Mildly acidic conditions (pH 2-5) generally improve the stability of thioureas by suppressing hydrolysis. However, very strong acidic conditions should also be evaluated on a case-by-case basis.

For most applications, preparing stock solutions and buffers in a mildly acidic pH range (e.g., pH 4-6) is the recommended starting point for stability optimization.

Q4: I prepare my stock solution in DMSO, but see degradation when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common scenario. While a 100% DMSO stock might be stable for a period, the "in-use" stability after dilution into an aqueous buffer is what truly matters for assay performance. The introduction of water, dissolved oxygen, and a potentially unfavorable pH are the triggers.

To mitigate this, you should:

  • Use Freshly Prepared Solutions: Always dilute the DMSO stock into the aqueous buffer immediately before use. Avoid preparing large batches of diluted compound that will sit for hours.

  • Optimize the Assay Buffer: Consider adding stability-enhancing excipients directly to your final assay buffer (see Troubleshooting Guide below).

  • Minimize Oxygen: Degas your aqueous buffer before adding the compound. This can be done by sparging with nitrogen or argon, or by sonication under vacuum.

Troubleshooting Guide: Common Stability Issues

Symptom Potential Cause(s) Recommended Solutions & Scientific Rationale
Solution turns yellow/brown or a precipitate forms. Oxidation of the thiourea moiety; formation of insoluble degradation products.1. Add an Antioxidant: Incorporate an antioxidant like Butylated Hydroxytoluene (BHT) or Trolox into your solvent. Antioxidants work by scavenging free radicals that initiate the oxidative degradation cascade.[9][10][11] 2. Add a Chelating Agent: Add EDTA (0.1-1 mM) to your aqueous buffer. Trace metal ions (Fe, Cu) can catalyze oxidation, and EDTA sequesters these ions, preventing them from participating in redox reactions.[12]
Loss of potency in cell-based assays over 24-48 hours. Hydrolysis to the less active urea analog and/or oxidative degradation.1. Control pH: Ensure your cell culture medium or final buffer system is pH-controlled, ideally in a range shown to be stable (start evaluation at pH 6.0-7.0). 2. Protect from Light: Wrap plates and solution containers in aluminum foil. Photodegradation can occur rapidly under standard laboratory lighting, leading to significant loss of active compound.[2][12]
Variable peaks in HPLC/LC-MS analysis. On-instrument degradation or instability in the autosampler.1. Acidify the Mobile Phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the compound remains protonated and stable during analysis. 2. Control Autosampler Temperature: Set the autosampler temperature to 4-10 °C to slow down degradation of samples waiting in the queue.

In-Depth Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability, suitable for long-term storage and subsequent dilution.

Materials:

  • 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high-purity

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare Antioxidant-Spiked DMSO: Create a 1 mg/mL (or ~4.5 mM) stock solution of BHT in anhydrous DMSO.

  • Weigh Compound: Accurately weigh the desired amount of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea into a clean, dry amber glass vial.

  • Add Solvent: Add the appropriate volume of the BHT-spiked DMSO to achieve the desired final concentration (e.g., 10 mM).

  • Inert Atmosphere: Gently flush the headspace of the vial with nitrogen or argon gas for 15-30 seconds to displace oxygen.

  • Seal and Mix: Immediately cap the vial tightly. Vortex or sonicate at room temperature until the compound is fully dissolved.

  • Storage: Store the vial at -20°C or -80°C, protected from light. For frequent use, prepare smaller aliquots to minimize freeze-thaw cycles.

Causality: Using anhydrous DMSO minimizes water available for hydrolysis. The BHT acts as a radical scavenger to inhibit oxidation.[12] The inert gas overlay removes oxygen from the headspace, and amber vials prevent photodegradation.[2]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound and resolving it from its degradation products.

Instrumentation & Columns:

  • HPLC system with UV Detector

  • Column: C18-bonded silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to maintain compound stability and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minutesA gradient ensures separation of the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection (UV) 236 nmThiourea derivatives typically have a strong UV absorbance around 230-270 nm.[13][14] This specific wavelength should be confirmed by running a UV scan of the pure compound.
Injection Volume 10 µLStandard injection volume.

Procedure:

  • Prepare your test solutions (e.g., compound incubated in different buffers, at different temperatures).

  • At each time point, inject the sample onto the HPLC system.

  • Integrate the peak area of the parent compound (3-Amino-1-(2-fluoro-5-methylphenyl)thiourea).

  • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

  • Monitor for the appearance of new peaks, which indicate degradation products.

Key Degradation & Stabilization Workflow

The following diagram illustrates the logical workflow for diagnosing and solving stability issues.

Stability_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Solution Implementation Problem Inconsistent Assay Results or Visible Solution Change Setup Set up Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Problem->Setup Analyze Analyze via Stability-Indicating HPLC (Protocol 2) Setup->Analyze Deg_Path Identify Primary Degradation Pathway(s) (e.g., Oxidation, Hydrolysis, Photolysis) Analyze->Deg_Path Oxidation Oxidation Detected Deg_Path->Oxidation H₂O₂ / Heat Hydrolysis Hydrolysis Detected Deg_Path->Hydrolysis Acid / Base Photolysis Photolysis Detected Deg_Path->Photolysis Light Sol_Ox Add Antioxidant (BHT) Add Chelator (EDTA) Degas Solvents Oxidation->Sol_Ox Sol_Hy Adjust pH to 4-6 Use Aprotic/Anhydrous Solvents Hydrolysis->Sol_Hy Sol_Ph Use Amber Vials Protect from Light Photolysis->Sol_Ph

Caption: Workflow for diagnosing and mitigating compound instability.

Visualizing Potential Degradation Pathways

The thiourea core is the reactive center for degradation. This diagram shows a simplified view of the two most common degradation routes.

Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis/Photolysis Pathway Parent 3-Amino-1-(R)-thiourea (Active Compound) Oxidized Aminoiminomethanesulfinic Acid Derivative Parent->Oxidized [O] (O₂, Metal Ions) Carbodiimide Carbodiimide Intermediate (via Photolysis) Parent->Carbodiimide hv (Light) -H₂S Urea 3-Amino-1-(R)-urea (Inactive Product) Parent->Urea H₂O (pH dependent) Further_Ox Sulfonic Acid Derivative Oxidized->Further_Ox [O] Carbodiimide->Urea +H₂O

Caption: Simplified chemical degradation pathways for thiourea derivatives.

References

  • Rethmeier, J., Neumann, G., Stumpf, C., Rabenstein, A., & Vogt, C. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-34. Available at: [Link]

  • OSHA. (n.d.). Thiourea Method PV2059. Occupational Safety and Health Administration. Available at: [Link]

  • Kim, J. S., Kim, J. H., Lee, B. M., & Lee, J. K. (2002). Photodegradation of diafenthiuron in water. Pest Management Science, 58(5), 483-8. Available at: [Link]

  • Fahr, A., & Liu, X. (2018). Effect of lipid, pH and antioxidant on chemical stability. European Journal of Pharmaceutical Sciences, 111, 104-112. Available at: [Link]

  • Miller, A. E., Bischoff, J. J., & Pae, K. (1988). Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. Chemical Research in Toxicology, 1(3), 169-74. Available at: [Link]

  • Calla-Choque, D., Nava-Alonso, F., & Uribe-Salas, A. (2020). Thiourea determination for the precious metals leaching process by iodate titration. Revista Mexicana de Ingeniería Química, 19(1), 275-284. Available at: [Link]

  • Labat, G., & Brandl, M. (1993). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 15(5), 205-13. Available at: [Link]

  • Montazerozohori, M., Karami, B., Habibi, M. H., & Choi, J. H. (2006). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Annali di Chimica, 96(5-6), 285-92. Available at: [Link]

  • Piech, R., & Bas, B. (2018). Photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research International, 25(34), 34049-34072. Available at: [Link]

  • Huong, D. Q., Bay, M. V., & Nam, P. C. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Journal of Molecular Liquids, 340, 117149. Available at: [Link]

  • Chen, X., et al. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. Minerals, 12(1), 89. Available at: [Link]

  • Halma, M., et al. (2019). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 24(21), 3848. Available at: [Link]

  • Kirilova, E. M., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(12), 4906. Available at: [Link]

Sources

Technical Support Center: Crystallization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. The information herein is synthesized from established crystallization principles and extensive experience with structurally related aromatic thiourea derivatives.

Introduction to Crystallization Challenges

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a molecule with several functional groups that influence its crystallization behavior: a flexible thiourea backbone, a primary amine, and a substituted aromatic ring. These features can lead to challenges such as polymorphism, oiling out, and difficulty in achieving desired purity and crystal morphology. This guide addresses these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor or No Crystal Formation After Cooling

Question: I've cooled my saturated solution, but no crystals have formed, or only a very small amount has precipitated. What should I do?

Answer: This is a common issue that typically points to either insufficient supersaturation or kinetic barriers to nucleation. Here is a systematic approach to induce crystallization:

Step-by-Step Troubleshooting:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: If you have a small amount of solid material (even if impure), add a tiny speck to the solution. A seed crystal provides a template for further crystal growth.

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool slowly again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and inclusion of impurities.

  • Lower the Final Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath. For some compounds, further cooling in a freezer may be necessary, but be mindful that very low temperatures can sometimes promote the formation of less stable polymorphs or cause impurities to co-precipitate.

  • Re-evaluate Your Solvent System: If the above steps fail, the chosen solvent may not be ideal. It might be too good a solvent, keeping the compound in solution even at low temperatures. In this case, you may need to add an "anti-solvent" (see Issue 2).

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separates as an oil or a sticky gum, not as solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of an impure mixture).[1] This is a significant problem because oils tend to trap impurities, defeating the purpose of crystallization.

Causality and Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly at a relatively high temperature.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high relative to the melting point of the solute.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the primary solvent to dilute the solution slightly. This will lower the saturation temperature.

  • Slow Down the Cooling Rate: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels. Rapid cooling in an ice bath is a common cause of oiling out.

  • Change the Solvent System:

    • Single Solvent: If using a single solvent like ethanol, consider switching to a solvent with a lower boiling point, or one that is less effective at dissolving the compound.

    • Mixed Solvents (Anti-Solvent Addition): A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., water, heptane) at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify the solution, and then cool slowly. This method allows for fine-tuning of the supersaturation point.

Table 1: Recommended Solvent Systems for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Solvent System (Good/Poor)Rationale & Expected Behavior
Ethanol / Water The compound is likely soluble in hot ethanol. Water acts as an anti-solvent. This is a good starting point for many polar organic molecules.
Acetone / Heptane Acetone is a strong solvent for polar compounds. Heptane is a non-polar anti-solvent. This combination provides a wide polarity range.
Ethyl Acetate / Hexane A less polar option than the above. Good for moderately polar compounds.
Isopropanol A single solvent option. Its lower polarity compared to ethanol might prevent oiling out.
Issue 3: The Resulting Crystals are Very Fine Needles or Powder, and Purity is Low

Question: Crystals formed, but they are very small, and analysis shows they are still impure. What went wrong?

Answer: The formation of very fine crystals suggests that nucleation occurred too rapidly, leading to a large number of small crystals that can trap impurities from the mother liquor.

Key Factors and Optimization Strategies:

  • Cooling Rate: A fast cooling rate is the most common cause of rapid nucleation.

    • Solution: Employ a very slow cooling process. After heating to dissolve, allow the flask to cool to room temperature undisturbed over several hours. Insulating the flask can help.

  • Supersaturation Level: The solution might be too concentrated.

    • Solution: Add a slight excess of the hot solvent (after complete dissolution) to ensure the solution is not oversaturated at high temperatures.

  • Agitation: Stirring or agitating the solution during cooling can promote secondary nucleation, leading to smaller crystals.

    • Solution: Allow the solution to cool without any agitation.

Experimental Workflow for Improving Crystal Size and Purity:

Caption: Workflow for optimizing crystal size and purity.

Issue 4: Polymorphism - Obtaining a Consistent Crystalline Form

Question: I am getting different analytical results (e.g., melting point, XRD pattern) from different crystallization batches. Could this be due to polymorphism?

Answer: Yes, this is a strong possibility. Thiourea derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in multiple crystal forms.[2] These different forms can have different physical properties, including solubility and melting point. Controlling polymorphism is critical in pharmaceutical development.

Controlling Polymorphic Outcome:

  • Solvent Choice: The polarity of the solvent can influence which polymorph is favored. Experiment with different solvents (e.g., protic vs. aprotic) to see if a consistent form can be obtained.

  • Cooling Rate: The rate of cooling can determine whether a thermodynamically stable or a metastable form crystallizes. Generally, slower cooling favors the more stable polymorph.

  • Temperature: The temperature at which crystallization occurs is a critical parameter. Isothermal crystallization at different temperatures should be explored.

  • Seeding: Seeding the solution with crystals of the desired polymorph is the most effective way to ensure consistency between batches.

Diagram: Polymorph Control Strategy

G cluster_0 Crystallization Conditions cluster_1 Resulting Polymorphs Solvent Solvent System (e.g., Ethanol/Water vs. Toluene) FormA Polymorph A (e.g., Needles, Lower MP) Solvent->FormA Polar FormB Polymorph B (e.g., Prisms, Higher MP) Solvent->FormB Non-polar Cooling Cooling Profile (Slow vs. Rapid) Cooling->FormA Kinetic Control Cooling->FormB Thermodynamic Control Temp Crystallization Temp. (Isothermal vs. Cooling) Temp->FormA Low Temp Temp->FormB High Temp

Caption: Factors influencing polymorphic outcome.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Journal of Physical Science. (2018). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. Retrieved from [Link]

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Technical Support Center: Troubleshooting Bioassay Interference with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This guide is designed to provide expert insights and practical solutions for identifying and mitigating potential interference in your bioassays. As a compound containing a thiourea moiety, it shares characteristics with a class of molecules known to be potential Pan-Assay Interference Compounds (PAINS).[1] Understanding and addressing these potential artifacts is critical for ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea and why should I be cautious about assay interference?

A1: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is an organosulfur compound featuring a thiourea core.[2] The thiourea scaffold is recognized for its versatile biological activities and is a component in several therapeutic agents.[3][4] However, the chemical nature of the thiourea group, along with the overall structure of the molecule, can lead to non-specific interactions in bioassays, potentially generating false-positive or false-negative results.[5] These off-target effects are a hallmark of Pan-Assay Interference Compounds (PAINS), necessitating rigorous validation of any observed bioactivity.[1]

Q2: What are the most common mechanisms of interference for thiourea-containing compounds?

A2: Thiourea derivatives can interfere with bioassays through several mechanisms:

  • Chemical Reactivity: The thiourea moiety contains nucleophilic sulfur and nitrogen atoms, making it susceptible to reaction with electrophilic components in your assay, including assay reagents or even the target protein itself.[6] This can lead to covalent modification and a subsequent false signal.

  • Fluorescence Interference: Aromatic structures, such as the phenyl ring in this compound, can exhibit intrinsic fluorescence.[7][8] This can interfere with fluorescence-based assays by either directly adding to the signal (false positive) or quenching the signal of a fluorophore (false negative).[9]

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates in aqueous buffers. These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to false-positive inhibition.

  • Redox Activity: Thiourea-containing compounds can participate in redox cycling, which can disrupt assays that are sensitive to the redox state of the reaction mixture.[6]

Q3: I'm observing activity in my primary screen. How can I quickly determine if it's a real hit or an artifact?

A3: The first step is to perform a series of counter-screens and orthogonal assays. An orthogonal assay measures the same biological endpoint but uses a different detection technology (e.g., switching from a fluorescence-based readout to a luminescence or absorbance-based one). If the compound is active in the primary assay but inactive in the orthogonal assay, it strongly suggests interference with the primary assay's detection method. Additionally, a "target-absent" counter-screen, where the compound is tested in the assay matrix without the biological target, can help identify interference with the assay components themselves.[1]

In-Depth Troubleshooting Guides

Scenario 1: Suspected Fluorescence Interference

You observe a concentration-dependent increase in signal in your fluorescence polarization (FP) assay when 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is present.

Thiourea derivatives containing aromatic rings can possess intrinsic fluorescence.[7][8] In an FP assay, this intrinsic fluorescence can depolarize the plane of polarized light, leading to a decrease in the measured polarization and mimicking the effect of a true inhibitor. Alternatively, the compound's fluorescence might directly add to the total fluorescence intensity, skewing the results.

Caption: Workflow for diagnosing fluorescence interference.

1. Measurement of Intrinsic Fluorescence:

  • Objective: To determine if 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea fluoresces at the excitation and emission wavelengths of your assay.

  • Procedure:

    • Prepare a dilution series of the compound in your assay buffer.

    • Using a plate reader, scan the emission spectrum of the compound at the excitation wavelength used in your primary assay.

    • Also, scan the excitation spectrum at the emission wavelength of your assay.

  • Expected Outcome: A significant fluorescence signal that overlaps with your assay's detection window indicates a high potential for interference.

2. Target-Absent Counter-Screen:

  • Objective: To confirm that the observed signal is independent of the biological target.

  • Procedure:

    • Set up your assay as usual, but replace the target protein with an equivalent volume of assay buffer.

    • Add the same concentration range of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as used in the primary screen.

    • Measure the signal.

  • Expected Outcome: A similar concentration-dependent signal increase in the absence of the target confirms that the compound is interfering with the assay technology.

Scenario 2: Suspected Chemical Reactivity

Your enzymatic assay, which relies on a thiol-containing substrate or produces a thiol-containing product, shows inhibition by 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

The thiourea moiety can be chemically reactive, particularly towards soft electrophiles and thiols.[6] It's possible that the compound is reacting with your substrate, product, or a critical cysteine residue on your enzyme, leading to apparent inhibition that is not due to specific binding at the active site.

Caption: Workflow for investigating chemical reactivity.

1. Pre-incubation Time-Dependence Assay:

  • Objective: To assess if the inhibitory effect of the compound increases with time, a characteristic of covalent or reactive inhibitors.

  • Procedure:

    • Prepare two sets of assays.

    • In the first set, pre-incubate the enzyme and 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea for a short period (e.g., 5 minutes) before adding the substrate to initiate the reaction.

    • In the second set, pre-incubate the enzyme and compound for a longer period (e.g., 60 minutes) before initiating the reaction.

    • Determine the IC50 value for both conditions.

  • Expected Outcome: A significant leftward shift in the IC50 curve (lower IC50) with longer pre-incubation time suggests a time-dependent, and possibly reactive, mechanism of inhibition.

2. Dithiothreitol (DTT) or Glutathione (GSH) Competition Assay:

  • Objective: To determine if the compound's activity is sensitive to the presence of competing thiols.

  • Procedure:

    • Run your standard inhibition assay in the presence and absence of a high concentration of DTT or GSH (e.g., 1 mM).

    • Compare the dose-response curves.

  • Expected Outcome: A significant rightward shift in the IC50 curve (higher IC50) in the presence of DTT or GSH indicates that the compound's activity is likely mediated by its reactivity towards thiols.

Data Summary Table

Interference MechanismKey IndicatorsRecommended Confirmatory AssayMitigation Strategy
Fluorescence Signal in target-absent control; spectral overlap.Intrinsic fluorescence scan; Target-absent assay.Use orthogonal assay (e.g., luminescence); employ red-shifted fluorophores.[9]
Chemical Reactivity Time-dependent inhibition; sensitivity to reducing agents.Pre-incubation IC50 shift; DTT/GSH competition assay.Use orthogonal assay with different chemical principles; structural modification of the compound.
Aggregation Steep dose-response curve; sensitivity to detergents.Dynamic light scattering (DLS); detergent sensitivity assay (e.g., with 0.01% Triton X-100).Add non-ionic detergent to assay buffer; test at lower concentrations.
Redox Activity Interference in redox-sensitive assays (e.g., using resazurin).Redox cycling counter-assay (e.g., DTT/resazurin assay).[6]Use redox-insensitive assay formats; confirm hits in cellular assays.

Final Recommendations

When working with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a proactive approach to identifying and mitigating assay interference is essential for generating reliable data. Always consider the possibility of PAINS-like behavior and validate your findings through a well-designed series of counter-screens and orthogonal assays. By understanding the potential mechanisms of interference and applying the troubleshooting strategies outlined in this guide, you can confidently distinguish true biological activity from experimental artifacts, ensuring the progression of high-quality hits in your drug discovery pipeline.

References

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Sygnature Discovery. Available from: [Link].

  • Garmshausen, Y., et al. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. Chemistry – A European Journal, 28(10), e202104085. Available from: [Link].

  • Evotec. (2023). Unlocking High-Throughput Screening Strategies. Evotec. Available from: [Link].

  • Garmshausen, Y., et al. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate-Containing Antibiotics. OPUS. Available from: [Link].

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available from: [Link].

  • S-IN-VIVO. (2022). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. S-IN-VIVO. Available from: [Link].

  • Mignani, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1646-1678. Available from: [Link].

  • National Center for Biotechnology Information. (n.d.). (3-Fluoro-5-methylphenyl)thiourea. PubChem. Available from: [Link].

  • Tiekink, E. R. T. & Taha, M. (2012). 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1164. Available from: [Link].

  • Gerasimova, M. A., et al. (2022). Fluorescence Polarization-Based Bioassays: New Horizons. Molecules, 27(19), 6245. Available from: [Link].

  • Wang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(15), 4991. Available from: [Link].

  • Ko, S., & Grant, B. D. (2006). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. Methods in Molecular Biology, 335, 237-253. Available from: [Link].

  • Yasgar, A., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 21(4), 350-359. Available from: [Link].

  • Marshall, C. B., et al. (2023). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Protein Science, 32(5), e4633. Available from: [Link].

  • Tiekink, E. R. T. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. Molbank, 2019(2), M1052. Available from: [Link].

  • Tiekink, E. R. T. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. ResearchGate. Available from: [Link].

  • George Abraham, B., et al. (2015). Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements. PLOS ONE, 10(9), e0136852. Available from: [Link].

  • Vo, T. T., et al. (2022). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Molecules, 27(19), 6296. Available from: [Link].

  • Al-Omair, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link].

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link].

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Technical Support Center: Scale-Up Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights and practical solutions to common challenges encountered during the large-scale production of this key intermediate. Our focus is on ensuring scientific integrity, safety, and reproducibility.

Synthetic Pathway Overview

The synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is robustly achieved via a two-stage process. The first stage involves the conversion of 2-fluoro-5-methylaniline into its corresponding isothiocyanate. The second, critical stage is the nucleophilic addition of a hydrazine equivalent, typically aminoguanidine, to the isothiocyanate to form the target thiourea derivative. Each stage presents unique scale-up challenges that require careful control of reaction parameters.

Synthetic_Workflow cluster_0 Stage 1: Isothiocyanate Formation cluster_1 Stage 2: Thiourea Coupling A 2-Fluoro-5-methylaniline C Reaction: Thiocarbonylation A->C B Thiocarbonylating Agent (e.g., Phenyl Chlorothionoformate) B->C D 2-Fluoro-5-methylphenyl isothiocyanate C->D Yields >90% F Reaction: Nucleophilic Addition D->F Controlled Addition E Aminoguanidine Bicarbonate E->F G 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea F->G Isolation & Purification

Caption: Overall workflow for the two-stage synthesis.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during synthesis, providing root cause analysis and validated solutions.

Q1: My yield for the 2-fluoro-5-methylphenyl isothiocyanate (Stage 1) is low and the product is impure. What's going wrong?

Answer: Low yield and purity in isothiocyanate synthesis on a large scale often stem from the choice of thiocarbonylating agent and reaction control. While highly effective, reagents like thiophosgene are extremely toxic and present significant handling challenges.

Common Causes & Solutions:

  • Suboptimal Reagent: Using harsh or inefficient reagents can lead to side reactions. A highly effective and safer alternative is the use of phenyl chlorothionoformate with a solid base like sodium hydroxide.[1] This two-step approach is versatile and accommodates electron-deficient anilines.[1] Another green chemistry approach involves the reaction of amines with carbon disulfide (CS2) in an aqueous medium, which is efficient for many primary amines.[2]

  • Poor Temperature Control: The reaction can be exothermic. Runaway temperatures can cause the formation of symmetric urea byproducts or decomposition.

    • Solution: Implement a jacketed reactor with efficient cooling. For highly exothermic systems, perform a controlled, slow addition of the aniline to the thiocarbonylating agent solution.

  • Incomplete Reaction: Insufficient reaction time or temperature will leave unreacted aniline, which can be difficult to remove later.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction goes to completion (>99% conversion) before initiating workup.

Q2: The coupling reaction (Stage 2) is a violent exotherm, and I'm seeing significant byproduct formation. How can I control it?

Answer: The reaction between an isothiocyanate and a highly nucleophilic hydrazine derivative like aminoguanidine is intrinsically fast and exothermic. Uncontrolled, this leads to the formation of symmetrical 1,3-bis(2-fluoro-5-methylphenyl)thiourea and other impurities.

Causality & Mitigation Strategy:

The primary cause is localized concentration and temperature spikes. The key is to maintain a molar excess of the aminoguanidine nucleophile relative to the isothiocyanate electrophile at all times.

  • Reverse Addition: Instead of adding aminoguanidine to the isothiocyanate, slowly add the isothiocyanate solution to a well-stirred solution of aminoguanidine . This ensures the isothiocyanate is immediately consumed by the intended nucleophile, preventing it from reacting with the already-formed product.

  • Dilution and Cooling: Perform the reaction in a suitable solvent (e.g., ethanol, isopropanol) to dissipate heat effectively.[3] Use a reactor with a high surface-area-to-volume ratio and powerful cooling capacity. Maintain an internal temperature between 10-25°C during the addition.

  • Consider Flow Chemistry: For very large scales, transitioning to a continuous flow reactor provides superior control over temperature and stoichiometry, significantly enhancing safety and product quality.[4]

Q3: My final product has poor crystallinity and oils out during isolation. What are the best practices for purification?

Answer: Oiling out or poor crystallization is almost always due to the presence of impurities that disrupt the crystal lattice formation. The goal is to identify and remove these impurities before the final crystallization step.

Purification Protocol:

  • Initial Workup: After the reaction is complete (confirmed by HPLC), the primary impurity to remove is any unreacted aminoguanidine. This can often be achieved by quenching the reaction mixture with water and adjusting the pH.

  • Solvent Swap & Wash: If the reaction was performed in a water-miscible solvent like ethanol, concentrate the mixture under reduced pressure. Dissolve the resulting crude solid or oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with a dilute acid (e.g., 1M HCl) to remove any remaining basic aminoguanidine, followed by a water wash to remove salts.

  • Recrystallization: The key to successful crystallization is selecting an appropriate solvent system.

    • Single Solvent: Toluene or a mixture of isopropanol/water are often effective. Heat the solution to dissolve the crude product completely, then allow it to cool slowly.

    • Anti-Solvent Method: Dissolve the crude product in a good solvent (e.g., isopropanol) at a slightly elevated temperature. Then, slowly add a miscible anti-solvent (e.g., heptane or water) until turbidity is observed. Gently warm to redissolve, then cool slowly.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal during the cooling phase to promote the formation of the desired crystal habit.

Troubleshooting Diagram: Low Purity of Final Product

Troubleshooting_Purity Start Low Purity Detected (by HPLC/NMR) CheckSM Impurity matches starting isothiocyanate? Start->CheckSM CheckDiSub Impurity matches Di-substituted Thiourea? Start->CheckDiSub OtherImp Unknown Impurities? Start->OtherImp Sol_Wash Solution: Improve post-reaction workup. Consider a non-polar solvent wash (e.g., heptane) of crude solid. CheckSM->Sol_Wash Yes Sol_Stoich Solution: 1. Verify stoichiometry. 2. Implement reverse addition. 3. Improve temperature control. CheckDiSub->Sol_Stoich Yes Sol_Recrys Solution: 1. Re-evaluate recrystallization solvent. 2. Introduce a charcoal treatment step. 3. Characterize impurity by LC-MS. OtherImp->Sol_Recrys Yes

Caption: Decision tree for diagnosing and solving purity issues.

Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes for the starting materials?

    • A: For 2-Fluoro-5-methylaniline , purity should be >99% by GC, with particular attention to isomeric impurities.[5][6] For Aminoguanidine Bicarbonate , ensure it is free from self-condensation products and has a low moisture content, as water can affect reaction stoichiometry.[7][8]

  • Q: What analytical methods are recommended for in-process control and final release?

    • A: A combination of techniques is essential. HPLC is the primary tool for monitoring reaction completion and quantifying purity. ¹H and ¹⁹F NMR are crucial for structural confirmation and identifying aromatic impurities. LC-MS is invaluable for identifying unknown byproducts.

  • Q: What are the primary safety hazards for this process at scale?

    • A: The main hazards are:

      • Toxicity: 2-fluoro-5-methylphenyl isothiocyanate is a lachrymator and skin irritant. Aminoguanidine and its salts can be toxic.[9] All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE).

      • Thermal Runaway: As discussed, the coupling reaction is exothermic. A formal process safety review, including reaction calorimetry, is highly recommended before scaling up beyond the pilot stage.

      • Dust Explosion: The final product is a solid powder. Care must be taken to avoid creating dust clouds during filtration and drying operations.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Encountered Likely Root Cause(s) Recommended Solution(s)
Low Yield in Stage 1Incomplete reaction; Side reactions from harsh reagents.Use phenyl chlorothionoformate[1]; Monitor reaction to completion via HPLC.
Exothermic Runaway in Stage 2Localized concentration of isothiocyanate; Poor heat removal.Employ reverse addition; Ensure adequate cooling and dilution; Consider flow chemistry.[4]
High Di-substituted ImpurityIncorrect stoichiometry; Isothiocyanate reacting with product.Add isothiocyanate slowly to excess aminoguanidine (reverse addition).
Product Oils OutPresence of impurities inhibiting crystallization.Improve workup with acid/base washes; Screen multiple recrystallization solvents.
Final Product DiscolorationThermal degradation; Oxidative impurities.Conduct reactions under an inert (N₂) atmosphere; Ensure temperatures do not exceed recommended limits during workup and drying.
Protocol 1: Synthesis of 2-Fluoro-5-methylphenyl isothiocyanate (Stage 1)

This protocol is adapted from modern methods using phenyl chlorothionoformate for improved safety.[1]

  • To a jacketed reactor charged with dichloromethane (DCM, 5 volumes), add 2-fluoro-5-methylaniline (1.0 eq).

  • Cool the solution to 0-5°C.

  • Add solid sodium hydroxide (powdered, 1.5 eq) to the mixture.

  • Slowly add phenyl chlorothionoformate (1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature below 10°C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by HPLC until aniline is <1%.

  • Filter the mixture to remove sodium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude isothiocyanate, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (Stage 2)
  • To a separate jacketed reactor, charge aminoguanidine bicarbonate (1.05 eq) and ethanol (8 volumes).

  • Add concentrated HCl (1.0 eq) dropwise to neutralize the bicarbonate and liberate the free base. Stir for 30 minutes.

  • Cool the aminoguanidine hydrochloride solution to 10-15°C.

  • Dissolve the crude 2-fluoro-5-methylphenyl isothiocyanate (1.0 eq) from Stage 1 in ethanol (2 volumes).

  • Add the isothiocyanate solution to the aminoguanidine solution dropwise over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Stir at room temperature for an additional 2 hours after the addition is complete. Monitor by HPLC for the disappearance of the isothiocyanate.

  • Upon completion, cool the mixture to 0-5°C and hold for 2-4 hours to allow the product to crystallize.

  • Filter the solid product, wash the cake with cold ethanol (2 x 1 volume), and dry under vacuum at 50°C.

References

  • Sciencemadness.org. (2009). Thiosemicarbazide Synthesis. Available at: [Link]

  • Audrieth, L. F., et al. (1955). Preparation of thiosemicarbazide and isomers thereof. U.S. Patent 2,710,243.
  • Brogui, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Kent Academic Repository. (2021). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Available at: [Link]

  • Patil, T. P., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Trend in Scientific Research and Development.
  • Philips, J. P. (1951). Process for the preparation of thiosemicarbazide. U.S. Patent 3,009,955.
  • CN103709081A. (2014). Preparation method of thiosemicarbazide. Google Patents.
  • Olar, R., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. Available at: [Link]

  • ijtsrd.com. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Available at: [Link]

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Validation & Comparative

Comparative study of the biological activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Substituted Phenylthiourea Analogs

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, and its derivatives represent a cornerstone in the field of medicinal chemistry. The versatility of the thiourea scaffold, characterized by its ability to form hydrogen bonds and coordinate with metal ions, has led to the synthesis of a vast library of compounds with a wide spectrum of biological activities.[1][2][3] These derivatives have garnered significant attention for their potential therapeutic applications, demonstrating antibacterial, antifungal, anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][4][5]

Antimicrobial Activity of Phenylthiourea Analogs

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiourea derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5] The incorporation of a fluorine atom into the phenyl ring of thiourea analogs is a common strategy to enhance their pharmacological properties, owing to fluorine's high electronegativity and ability to increase metabolic stability.[6][7]

Comparative Antibacterial and Antifungal Efficacy

The antimicrobial potency of thiourea derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Fluorinated pyridine thiourea derivative (4a)Staphylococcus aureus1.95[7]
Fluorinated pyridine thiourea derivative (4a)Bacillus subtilis3.91[7]
Fluorinated pyridine thiourea derivative (4a)Escherichia coli7.81[7]
Fluorinated pyridine thiourea derivative (4a)Candida albicans15.63[7]
1-(3,5-bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea (7i)Micrococcus luteusSignificant Activity[6]
1-(3,5-bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea (7i)Staphylococcus aureusSignificant Activity[6]
1-(3,5-bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea (7i)Candida albicansSignificant Activity[6]
Thiourea derivative (TD4)Methicillin-resistant Staphylococcus aureus (MRSA)2-16[8]

Causality Behind Experimental Choices: The selection of test organisms, including Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli), and fungal (Candida albicans) species, provides a broad spectrum of antimicrobial activity. The inclusion of resistant strains like MRSA is crucial for evaluating the potential of these compounds to address the challenge of antibiotic resistance.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antimicrobial agents.[9]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The thiourea analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Thiourea Analogs B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Mechanism of Antimicrobial Action

While the exact mechanisms can vary between different thiourea derivatives, some studies have shed light on their mode of action. For instance, the thiourea derivative TD4 has been shown to exert its potent activity against MRSA by disrupting the integrity of the bacterial cell wall. This disruption is achieved by destroying the NAD+/NADH homeostasis within the bacterial cell.[8] Other proposed mechanisms include the inhibition of essential bacterial enzymes.[10]

Anticancer Activity of Phenylthiourea Analogs

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a variety of human cancer cell lines.[1][11] Their ability to induce apoptosis and interfere with key signaling pathways involved in cancer progression makes them attractive candidates for drug development.[12][13]

Comparative Cytotoxic Efficacy

The anticancer activity of thiourea analogs is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value signifies greater cytotoxic potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon Cancer)1.11[12]
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver Cancer)1.74[12]
N¹,N³-disubstituted-thiosemicarbazone 7MCF-7 (Breast Cancer)7.0[12]
3-(trifluoromethyl)phenylthiourea analog (2)SW480 (Colon Cancer)1.5 - 8.9[13]
3-(trifluoromethyl)phenylthiourea analog (8)SW620 (Colon Cancer)1.5 - 8.9[13]
Fluorinated pyridine thiourea derivative (4a)HepG2 (Liver Cancer)4.8 (µg/mL)[7]
Bis-benzo[d][8][14]dioxol-5-yl thiourea (36)HepG2 (Liver Cancer)2.4[15]
Bis-benzo[d][8][14]dioxol-5-yl thiourea (36)HCT116 (Colon Cancer)1.5[15]
Bis-benzo[d][8][14]dioxol-5-yl thiourea (36)MCF-7 (Breast Cancer)4.5[15]

Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins (e.g., colon, liver, breast) is essential to evaluate the spectrum of anticancer activity and potential selectivity of the compounds. Comparing the IC50 values against a standard chemotherapeutic agent like doxorubicin provides a benchmark for their potency.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[16]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiourea analogs for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A Seed Cancer Cells in 96-well Plate B Treat Cells with Thiourea Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanisms of Anticancer Action

Thiourea derivatives exert their anticancer effects through various mechanisms. Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells.[12][13] For example, certain 3-(trifluoromethyl)phenylthiourea analogs have been demonstrated to be strong pro-apoptotic agents in colon cancer cell lines.[13]

Furthermore, some thiourea derivatives act as enzyme inhibitors, targeting key proteins involved in cancer cell proliferation and survival. Inhibition of the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase-activated protein Kinase 2 (MK-2) are among the reported mechanisms.[7][12]

Simplified EGFR Signaling Pathway Inhibition

EGFR_Inhibition cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, thiourea derivatives have been investigated for a range of other biological activities.

ActivityKey FindingsReference
Antioxidant Activity Several thiourea derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[3][14][3][14]
Enzyme Inhibition Thiourea analogs have shown inhibitory activity against various enzymes, including cholinesterase, tyrosinase, α-amylase, and α-glucosidase.[3][17][3][17]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) and halogens (e.g., -F, -Cl), on the phenyl ring often enhances both antimicrobial and anticancer activities.[6][10] The strong electron-withdrawing nature of the -CF3 group can modulate acidity, enhance target binding, and improve metabolic stability.[6]

  • Lipophilicity: The lipophilicity of the molecule, which can be modified by substituents, plays a crucial role in its ability to penetrate cell membranes. Aryl-substituted thioureas' antitumor activity can be linked to their hydrophobic nature.[15]

  • Substituent Position: The position of substituents on the phenyl ring can also impact activity. For instance, a methoxy group at the C-4 position has been shown to be significant for anticancer activity.[18]

  • Nature of the Amino Group: The substituents on the amino groups of the thiourea core are also critical for activity. The ability of the -NH groups to act as hydrogen bond donors is key to their interaction with biological targets.[3][15]

Conclusion

Substituted phenylthiourea derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. The wealth of available research highlights their significant potential as antimicrobial and anticancer agents. The incorporation of fluorine and other electron-withdrawing groups is a key strategy for enhancing their biological activity. Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogs. While specific data on 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea remains to be elucidated, the comparative analysis of its structural analogs strongly suggests that this class of compounds warrants further investigation in the quest for novel and effective drugs to combat infectious diseases and cancer.

References

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  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI. Retrieved from [Link]

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  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI. Retrieved from [Link]

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A Comparative Guide to Validating the Anticancer Mechanism of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Mechanism of Action Validation

The thiourea scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to engage a diverse range of biological targets, including protein tyrosine kinases, topoisomerases, and key regulators of angiogenesis and apoptosis.[3][4] This guide focuses on a novel investigational compound, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (hereafter designated TDFM ), as a case study to delineate a rigorous, multi-phase workflow for validating its anticancer mechanism of action (MoA).

As TDFM is a new chemical entity, its precise MoA is unknown. Therefore, this guide presents a hypothesis-driven framework, grounded in the established activities of the broader thiourea class, to systematically investigate its biological effects. We will compare TDFM's hypothetical performance profile against two benchmark compounds:

  • Sorafenib : A multi-kinase inhibitor with a diaryl urea/thiourea-like pharmacophore, representing a targeted therapy alternative.

  • Doxorubicin : A conventional topoisomerase II inhibitor and DNA intercalator, representing a standard cytotoxic chemotherapy agent.

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the causal logic behind each experimental choice, ensuring a scientifically sound and self-validating investigation.

Phase 1: Foundational Cytotoxicity and Selectivity Profiling

Expertise & Experience: Before investing resources in complex MoA studies, it is critical to first establish a compound's fundamental anticancer activity and, equally important, its therapeutic window. The goal is to determine if the compound is more toxic to cancer cells than to normal, healthy cells. A high selectivity index (SI) is a primary indicator of a promising drug candidate.[5][6]

Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of TDFM across a panel of cancer and non-cancerous cell lines and calculate its Selectivity Index.
Detailed Protocol: Cell Viability Assessment via MTT Assay

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase, which reflects the number of viable cells.[7]

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous MCF-10A breast epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TDFM, Sorafenib, and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

    • Causality Note: A 72-hour incubation period is often chosen to allow for at least two cell doubling times, ensuring that effects on cell proliferation can be robustly measured.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Calculate IC50 values using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism. The Selectivity Index is calculated as: SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells).

Data Presentation: Comparative Cytotoxicity Profile
CompoundCell LineTypeIC50 (µM) ± SDSelectivity Index (vs. MCF-10A)
TDFM (Hypothetical) MCF-7Breast Cancer5.2 ± 0.49.6
A549Lung Cancer8.1 ± 0.66.2
MCF-10ANon-cancerous50.1 ± 3.5N/A
Sorafenib MCF-7Breast Cancer6.8 ± 0.57.1
A549Lung Cancer5.9 ± 0.48.1
MCF-10ANon-cancerous48.0 ± 4.1N/A
Doxorubicin MCF-7Breast Cancer0.5 ± 0.14.2
A549Lung Cancer0.8 ± 0.22.6
MCF-10ANon-cancerous2.1 ± 0.3N/A

A higher SI value suggests greater selectivity for cancer cells, a desirable trait for a therapeutic agent.

Phase 2: Uncovering the Mode of Action - Apoptosis vs. Cell Cycle Arrest

With cytotoxicity established, the next logical step is to determine how TDFM inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Workflow for MoA Determination

cluster_0 Phase 2: Mechanism Investigation Start Treat Cells with TDFM (IC50 Concentration) Apoptosis Hypothesis A: Induces Apoptosis? Start->Apoptosis Test CellCycle Hypothesis B: Causes Cell Cycle Arrest? Start->CellCycle Test AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis->AnnexinV Caspase Caspase-3/7 Activation (Luminescence Assay) Apoptosis->Caspase PI_Cycle PI Staining for DNA Content (Flow Cytometry) CellCycle->PI_Cycle Western Western Blot for Cyclin/CDK Markers CellCycle->Western ConclusionA Conclusion: Apoptotic MoA AnnexinV->ConclusionA Caspase->ConclusionA ConclusionB Conclusion: Cytostatic MoA PI_Cycle->ConclusionB Western->ConclusionB

Caption: Workflow for elucidating the primary anticancer mechanism.

A. Investigation of Apoptosis Induction

Many thiourea derivatives exert their anticancer effects by triggering apoptosis.[8][9] This pathway is a highly regulated process involving the activation of caspase enzymes, which dismantle the cell.[10]

Detailed Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

  • Treatment: Seed and treat cells (e.g., MCF-7) in 6-well plates with TDFM at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells.

    • Trustworthiness Note: It is crucial to collect floating cells as they are often apoptotic or necrotic. Discarding them will lead to a significant underestimation of cell death.

  • Washing: Wash cells twice with cold 1X PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

B. Investigation of Cell Cycle Arrest

Alternatively, a compound may be cytostatic, preventing cell proliferation by arresting the cell cycle at key checkpoints (G1, S, or G2/M).[11][12]

Detailed Protocol: Cell Cycle Analysis via PI Staining

  • Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Harvest and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Causality Note: Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA stoichiometrically.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

    • Scientist's Note: RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle phase determination.

  • Analysis: Analyze by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA.

    • Interpretation:

      • G0/G1 Phase: 2N DNA content (first peak)

      • S Phase: >2N but <4N DNA content (area between peaks)

      • G2/M Phase: 4N DNA content (second peak)

Data Presentation: Comparative MoA Profile
Compound (at IC50)% Apoptotic Cells (Annexin V+)% G2/M Phase ArrestPredominant Mechanism
TDFM (Hypothetical) 65.7%15.2%Apoptosis Induction
Sorafenib 58.3%20.5%Apoptosis Induction
Doxorubicin 45.1%70.8%G2/M Cell Cycle Arrest
Vehicle Control 4.5%12.5%N/A

Phase 3: Pinpointing the Molecular Target

Assuming the data from Phase 2 indicates TDFM is a potent inducer of apoptosis, the subsequent investigation must identify the upstream molecular trigger. Based on the literature for thiourea derivatives, prominent targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or components of the intrinsic apoptotic pathway.[4][13]

Apoptotic Signaling Pathway

cluster_0 cluster_1 TDFM TDFM RTK RTK Inhibition (e.g., EGFR) TDFM->RTK Hypothesis 1 Mito Mitochondrial Stress TDFM->Mito Hypothesis 2 Bcl2 Bcl-2 Downregulation RTK->Bcl2 leads to Bax Bax Upregulation Mito->Bax CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptotic signaling pathways for TDFM.

Detailed Protocol: Western Blotting for Apoptotic and Kinase Signaling Proteins

This technique allows for the semi-quantitative analysis of specific protein expression and phosphorylation status, providing direct evidence of pathway modulation.

  • Protein Extraction: Treat cells with TDFM for various time points (e.g., 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Trustworthiness Note: Phosphatase inhibitors are absolutely critical for accurately assessing the phosphorylation status of kinase pathway proteins.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-EGFR, Total EGFR, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-Actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.

Data Presentation: Molecular Target Validation
Protein TargetTDFM TreatmentSorafenib TreatmentDoxorubicin TreatmentExpected Outcome if Hypothesis is True
p-EGFR / Total EGFR ↓↓↓↓↓↓TDFM inhibits EGFR signaling.
Bax / Bcl-2 Ratio ↑↑↑↑↑TDFM shifts the balance towards a pro-apoptotic state.
Cleaved Caspase-3 ↑↑↑↑↑TDFM activates the executioner caspase.
Cleaved PARP ↑↑↑↑↑TDFM leads to the final stages of apoptosis.
(Arrow notation: ↑ Increase, ↓ Decrease, ↔ No Change)

Conclusion and Forward Outlook

This guide outlines a systematic, three-phase process to validate the anticancer mechanism of a novel thiourea derivative, TDFM. By progressing from broad cytotoxicity profiling to specific molecular target identification, this workflow ensures that experimental resources are used efficiently and that the resulting data is robust and interpretable. The comparative design, benchmarking TDFM against agents with different and related mechanisms (Doxorubicin and Sorafenib), provides essential context for evaluating its novelty and potential therapeutic niche.

The hypothetical data presented suggests that TDFM may function as a potent, cancer-selective inducer of apoptosis, potentially through the inhibition of an RTK pathway like EGFR. This rigorous, self-validating approach provides the comprehensive data package required for informed decisions in the drug development pipeline, justifying further preclinical and, ultimately, clinical investigation.

References

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A Comparative Analysis of the Antimicrobial Efficacy of Novel Thiourea Derivatives: A Case Study with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including potent antibacterial and antifungal properties.[1][2] This guide presents a comprehensive framework for evaluating the antimicrobial efficacy of a novel thiourea derivative, using 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as a representative example, and comparing its performance against established commercial antibiotics. As a senior application scientist, this document is structured to provide not only methodological rigor but also the scientific rationale behind the experimental design, ensuring a self-validating and robust evaluation.

Introduction: The Promise of Thiourea Derivatives in Antimicrobial Drug Discovery

Thiourea and its derivatives are characterized by the SC(NH₂)₂ core structure and have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications.[1][2] Numerous studies have highlighted their potential as anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial agents.[3][4][5][6] The structural versatility of the thiourea scaffold allows for extensive chemical modifications, enabling the synthesis of compounds with enhanced potency and selectivity against a broad spectrum of pathogens, including multidrug-resistant strains.[7]

The antimicrobial mechanism of action for thiourea derivatives is an active area of investigation. Some studies suggest that these compounds may exert their effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[7][8] Other proposed mechanisms include the disruption of bacterial cell wall integrity and interference with cellular metabolism.[3][9] The 2-fluoro-5-methylphenyl moiety in our example compound, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, is a strategic addition, as halogen and alkyl substitutions on the phenyl ring of thiourea derivatives have been shown to modulate their biological activity.[4][8]

This guide will delineate a systematic approach to quantify the antimicrobial efficacy of this novel compound and benchmark it against commonly used antibiotics, providing a clear pathway for its preclinical assessment.

Experimental Design: A Rigorous Framework for Efficacy Evaluation

To objectively assess the antimicrobial potential of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a series of standardized in vitro assays are essential. The following experimental workflow is designed to provide a comprehensive and comparative dataset.

Antimicrobial Efficacy Evaluation Workflow Figure 1: Experimental Workflow for Antimicrobial Efficacy Assessment cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis & Interpretation Compound_Prep Compound Synthesis & Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Strain_Selection Selection of Bacterial & Fungal Strains Strain_Selection->MIC_Assay Antibiotic_Selection Selection of Commercial Antibiotics Antibiotic_Selection->MIC_Assay Media_Prep Preparation of Culture Media & Reagents Media_Prep->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Comparison Comparative Data Analysis MBC_Assay->Data_Comparison MIC_MBC_Ratio Determination of MIC/MBC Ratio Data_Comparison->MIC_MBC_Ratio Conclusion Conclusion & Future Directions MIC_MBC_Ratio->Conclusion

Caption: A streamlined workflow for the systematic evaluation of a novel antimicrobial compound.

Materials and Methods

2.1.1. Test Compound and Commercial Antibiotics

  • Test Compound: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (synthesized and purity confirmed by appropriate analytical techniques, e.g., NMR, Mass Spectrometry). A stock solution is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and sterilized by filtration.

  • Commercial Antibiotics: A panel of clinically relevant antibiotics should be selected to serve as positive controls and comparators. This panel should include agents with different mechanisms of action and spectra of activity. Examples include:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

    • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.

    • Gentamicin: An aminoglycoside that inhibits protein synthesis.

    • Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.

2.1.2. Microbial Strains

A representative panel of microorganisms should be used, including both Gram-positive and Gram-negative bacteria, as well as fungal strains if antifungal activity is being investigated. Standard reference strains from recognized culture collections (e.g., ATCC) are recommended for reproducibility.

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal strain: Candida albicans (e.g., ATCC 90028)

2.1.3. Culture Media

The choice of culture media is critical for ensuring optimal growth of the microorganisms and for the reproducibility of the results. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of most common, non-fastidious bacteria.[10] For fungi, RPMI-1640 medium is commonly used.

Experimental Protocols

2.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][13]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL. This will dilute the compound concentrations to the final test concentrations.

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading the Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC Assay Protocol Figure 2: Broth Microdilution MIC Assay Protocol Inoculum_Prep Prepare Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read MIC (lowest concentration with no visible growth) Incubation->Reading

Caption: A step-by-step visualization of the broth microdilution method for MIC determination.

2.2.2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined by subculturing from the wells of the MIC assay that show no visible growth.[15][16]

Protocol: MBC Assay

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate sections of a sterile MHA plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][17] This is practically determined by identifying the lowest concentration that yields no more than a few colonies.

Results and Data Presentation

The antimicrobial efficacy of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea should be presented in a clear and comparative manner. The following tables provide a template for organizing the experimental data.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea and Commercial Antibiotics (µg/mL)

Microorganism3-Amino-1-(2-fluoro-5-methylphenyl)thioureaCiprofloxacinVancomycinGentamicinAmpicillin
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028

Table 2: Minimum Bactericidal Concentrations (MBCs) of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea and Commercial Antibiotics (µg/mL)

Microorganism3-Amino-1-(2-fluoro-5-methylphenyl)thioureaCiprofloxacinVancomycinGentamicinAmpicillin
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853

Discussion and Interpretation

A thorough analysis of the MIC and MBC data is crucial for understanding the antimicrobial profile of the test compound.

Spectrum of Activity

The range of microorganisms inhibited by 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea will define its spectrum of activity. A broad-spectrum agent will be effective against both Gram-positive and Gram-negative bacteria. A narrow-spectrum agent will be effective against a limited range of bacteria. The data in Table 1 will reveal this profile. For instance, potent activity against S. aureus and E. faecalis but not E. coli and P. aeruginosa would suggest a Gram-positive selective agent.

Potency

The potency of the compound is indicated by the magnitude of the MIC values. Lower MIC values signify higher potency. The potency of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea should be directly compared to that of the commercial antibiotics for each tested strain. For example, if the MIC of the test compound against S. aureus is significantly lower than that of vancomycin, it suggests a potentially more potent agent against this pathogen.

Bacteriostatic versus Bactericidal Activity

The relationship between the MIC and MBC is used to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is assessed by calculating the MBC/MIC ratio.[16]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.[14][16]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

This distinction is clinically important, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

MIC_MBC_Ratio Figure 3: Interpretation of MIC/MBC Ratio Ratio Calculate MBC/MIC Ratio Bactericidal Bactericidal (Kills Bacteria) Ratio->Bactericidal ≤ 4 Bacteriostatic Bacteriostatic (Inhibits Growth) Ratio->Bacteriostatic > 4

Caption: Decision tree for classifying antimicrobial activity based on the MBC/MIC ratio.

Conclusion and Future Directions

The systematic evaluation outlined in this guide provides a robust framework for assessing the antimicrobial efficacy of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea and comparing it to the current standard of care. The data generated will be pivotal in determining the potential of this compound for further development.

Should the results indicate promising activity (i.e., low MICs against a relevant spectrum of pathogens, and preferably bactericidal activity), subsequent steps in the drug development pipeline would include:

  • Cytotoxicity testing: To assess the compound's toxicity against mammalian cell lines and determine its therapeutic index.

  • Mechanism of action studies: To elucidate the specific molecular targets of the compound within the microbial cell.

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of infection.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound in a biological system.

The journey from a promising lead compound to a clinically approved drug is long and arduous. However, a solid foundation of rigorous and well-documented preclinical evaluation, as detailed in this guide, is the indispensable first step.

References

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A Comparative Guide to the In Vivo Validation of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, hereafter designated Compound X , as a potential anti-inflammatory therapeutic. The thiourea moiety is a recognized pharmacophore in compounds exhibiting a range of biological activities, including anti-inflammatory effects.[1][2] Previous studies on various thiourea derivatives have demonstrated significant anti-inflammatory potential in preclinical models, justifying the rigorous evaluation of novel analogues like Compound X.[3][4][5]

This document is designed for researchers, drug discovery scientists, and pharmacologists. It outlines a direct comparison of Compound X against established anti-inflammatory agents in two distinct, well-characterized animal models of inflammation. The experimental protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity and allow for a clear, objective assessment of the compound's efficacy.

Section 1: Overall Experimental Validation Workflow

The validation of Compound X is structured in a two-stage process, beginning with a model of acute localized inflammation and progressing to a model of acute systemic inflammation. This approach allows for an initial screening of efficacy and provides broader insights into the compound's potential mechanism of action.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: In Vivo Models & Dosing cluster_2 Phase 3: Data Acquisition & Analysis A Animal Procurement (Swiss Albino Mice) B Acclimatization (7 days, controlled environment) A->B C Randomization into Treatment Groups (n=6-8) B->C F Pre-treatment (p.o.) - Vehicle - Compound X (Doses 1, 2, 3) - Positive Control C->F D Model 1: Carrageenan-Induced Paw Edema (Acute Local) G Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4 hr) D->G E Model 2: LPS-Induced Endotoxemia (Acute Systemic) H Blood Collection (Cardiac Puncture) Serum Isolation E->H F->D 1 hr pre-carrageenan F->E 1 hr pre-LPS J Statistical Analysis (ANOVA, Dunnett's Test) G->J I Cytokine Analysis (ELISA for TNF-α, IL-6) H->I I->J K Comparative Efficacy Report J->K

Caption: Overall workflow for the in vivo validation of Compound X.

Section 2: Model 1: Carrageenan-Induced Acute Local Inflammation

Scientific Rationale: The carrageenan-induced paw edema model is a gold-standard for evaluating acute inflammation and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The inflammatory response is biphasic; the initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins, requiring the activity of cyclooxygenase (COX) enzymes.[8] This model is therefore ideal for a first-pass screening of Compound X's ability to suppress prostaglandin-mediated edema. We will compare its performance against Indomethacin , a potent non-selective COX inhibitor.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Swiss albino mice (25-30g) are used. Animals are fasted for 12 hours before the experiment with free access to water.

  • Grouping (n=6 per group):

    • Group I (Negative Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose, p.o.).

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III: Compound X (10 mg/kg, p.o.).

    • Group IV: Compound X (25 mg/kg, p.o.).

    • Group V: Compound X (50 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the left hind paw of each mouse using a digital plethysmometer.

    • Administer the vehicle, Indomethacin, or Compound X orally (p.o.) according to the assigned group.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the left hind paw.[11]

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[8]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan volume.

    • Calculate the Percentage Inhibition of Edema using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Illustrative Data & Comparative Performance

The table below presents hypothetical but realistic data to illustrate the expected outcomes.

Treatment GroupDose (mg/kg)Mean Edema Volume at 4 hr (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Indomethacin 100.31 ± 0.0463.5%
Compound X 100.68 ± 0.0620.0%
Compound X 250.45 ± 0.0547.1%
Compound X 500.35 ± 0.0458.8%

Data are represented as Mean ± SEM. The data shown is for illustrative purposes only.

Mechanistic Context: Prostaglandin Synthesis Pathway

The efficacy of Indomethacin is directly attributable to its inhibition of COX enzymes, which are critical for converting arachidonic acid into pro-inflammatory prostaglandins.[12][13] A strong dose-dependent response from Compound X in this model would suggest a similar mechanism of action.

G AA Arachidonic Acid (from cell membrane) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Inflam Inflammation (Edema, Pain, Fever) PGs->Inflam Indo Indomethacin (Positive Control) Indo->COX Inhibition CompX Compound X (Hypothesized Target) CompX->COX Potential Inhibition

Caption: Inhibition of the COX pathway by Indomethacin.

Section 3: Model 2: Lipopolysaccharide-Induced Acute Systemic Inflammation

Scientific Rationale: To assess the efficacy of Compound X against systemic inflammation, the lipopolysaccharide (LPS)-induced endotoxemia model is employed. LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response via Toll-like receptor 4 (TLR4), leading to the systemic release of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] This model is highly reproducible and is excellent for evaluating compounds that may interfere with inflammatory signaling cascades.[15] We will compare the performance of Compound X with Dexamethasone , a powerful synthetic glucocorticoid known to suppress cytokine gene transcription.[16][17]

Experimental Protocol: LPS-Induced Systemic Inflammation
  • Animals: Male Swiss albino mice (25-30g) are used.

  • Grouping (n=8 per group):

    • Group I (Negative Control): Vehicle (Saline, i.p.).

    • Group II (Positive Control): Dexamethasone (5 mg/kg, p.o.).

    • Group III: Compound X (10 mg/kg, p.o.).

    • Group IV: Compound X (25 mg/kg, p.o.).

    • Group V: Compound X (50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, Dexamethasone, or Compound X orally (p.o.) according to the assigned group.

    • One hour after drug administration, induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, intraperitoneally, i.p.).[18]

    • At 90 minutes post-LPS injection (a typical time point for peak TNF-α levels), collect blood via cardiac puncture under anesthesia.[15]

    • Isolate serum by centrifugation.

  • Data Analysis:

    • Quantify the concentrations of TNF-α and IL-6 in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Calculate the Percentage Reduction in cytokine levels compared to the vehicle-treated LPS group.

Illustrative Data & Comparative Performance

The table below presents hypothetical but realistic data to illustrate the expected outcomes.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)% ReductionSerum IL-6 (pg/mL)% Reduction
Vehicle Control -4500 ± 350-8200 ± 600-
Dexamethasone 5950 ± 12078.9%1500 ± 21081.7%
Compound X 103800 ± 31015.6%6900 ± 55015.9%
Compound X 252450 ± 25045.6%4100 ± 42050.0%
Compound X 501600 ± 18064.4%2500 ± 30069.5%

Data are represented as Mean ± SEM. The data shown is for illustrative purposes only.

Mechanistic Context: Glucocorticoid Receptor Signaling

Dexamethasone exerts its potent anti-inflammatory effects primarily through genomic pathways. It binds to the cytosolic Glucocorticoid Receptor (GR), which then translocates to the nucleus.[16] In the nucleus, the GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB, thereby inhibiting the transcription of genes for TNF-α, IL-6, and other inflammatory mediators.[19][20] A significant, dose-dependent reduction in cytokines by Compound X in this model would suggest it acts upstream in the inflammatory signaling cascade, potentially by inhibiting pathways that lead to NF-κB activation.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS Signal (via TLR4) IKK IKK Complex LPS->IKK Activates NFkB_I NF-κB / IκBα (Inactive Complex) IKK->NFkB_I Phosphorylates IκBα NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases NFkB_N NF-κB NFkB_A->NFkB_N Translocates Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Dex_GR Dex-GR Complex (Active) GR->Dex_GR Dex_GR_N Dex-GR Complex Dex_GR->Dex_GR_N Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) NFkB_N->Genes Binds & Activates Dex_GR_N->NFkB_N Transrepression (Inhibits Activation) mRNA mRNA Transcription Genes->mRNA

Caption: Dexamethasone inhibits NF-κB-mediated gene transcription.

Section 4: Conclusion and Comparative Summary

This guide outlines a robust, two-model approach to validate the in vivo anti-inflammatory effects of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (Compound X).

  • Performance vs. Indomethacin: Success in the carrageenan paw edema model would indicate that Compound X effectively mitigates acute, localized inflammation, likely through a mechanism involving the inhibition of prostaglandin synthesis. A comparable efficacy to Indomethacin at a similar dose would mark it as a promising NSAID-like candidate.

  • Performance vs. Dexamethasone: Efficacy in the LPS model would demonstrate a broader anti-inflammatory profile, indicating that Compound X can suppress the systemic production of key pro-inflammatory cytokines. While unlikely to match the potency of a powerful corticosteroid like Dexamethasone, significant, dose-dependent reductions in TNF-α and IL-6 would suggest a potent modulatory effect on critical inflammatory signaling pathways, such as NF-κB.

The collective data from these comparative studies will provide a clear, evidence-based assessment of Compound X's therapeutic potential and guide future mechanistic studies and preclinical development.

References

  • Indometacin - Wikipedia. (n.d.).
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  • Mancuso, G., et al. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
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  • Knez, D., et al. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH.
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  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments.
  • Al-Ostath, A., et al. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
  • Knez, D., et al. (2023, December 19). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI.
  • "Lipopolysaccharide-induced animal models for neuroinflammation – An overview." (2023, December). Journal of Neuroimmunology.
  • Miles, L. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
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  • Kumar, A., et al. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
  • Sys, M., et al. (2022, October 28). Systemic Lipopolysaccharide Challenge Induces Inflammatory Changes in Rat Dorsal Root Ganglia: An Ex Vivo Study. PubMed.
  • Lin, C.-W., et al. (n.d.). Dexamethasone induces aberrant macrophage immune function and apoptosis. PMC - NIH.
  • Bernard, A., et al. (n.d.). Impact of a LPS-mediated chronic low-grade systemic inflammation on the... ResearchGate.
  • Knez, D., et al. (2023, December 19). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen.
  • Knez, D., et al. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. ResearchGate.
  • Černochová, P., et al. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.
  • Alimardanova, M. K., et al. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a thiourea derivative with potential therapeutic applications, establishing robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, grounded in the principles of cross-validation and guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The cross-validation of analytical methods, the process of comparing results from two or more distinct methods, ensures the consistency and reliability of data across different analytical platforms.[5][6][7][8][9] This is particularly crucial when a method is transferred between laboratories or when different techniques are employed throughout the drug development lifecycle.

This guide will explore the cross-validation of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on key validation parameters.

The Importance of Method Selection: A Strategic Overview

The choice of an analytical method is a strategic decision influenced by factors such as the intended application, the required sensitivity and selectivity, and the complexity of the sample matrix. For 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, a compound with chromophoric properties due to its aromatic ring and thiourea moiety, several analytical avenues are viable.

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"Analyte: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea" [pos="0,3!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Method Selection" [pos="0,1.5!", shape=diamond, fillcolor="#FBBC05"];

"HPLC-UV" [pos="-3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC-MS/MS" [pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "UV-Vis Spectrophotometry" [pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Analyte: 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea" -- "Method Selection"; "Method Selection" -- "HPLC-UV" [label=" Workhorse for QC "]; "Method Selection" -- "LC-MS/MS" [label=" High Sensitivity/Selectivity "]; "Method Selection" -- "UV-Vis Spectrophotometry" [label=" Simple & Rapid Screening "]; } caption { label = "Diagram 1: Decision workflow for analytical method selection."; fontsize = 10; fontname = "Arial"; }

Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on the validation parameters stipulated in the ICH Q2(R2) guidelines.[1][2][3][4] The following table summarizes the hypothetical, yet realistic, performance data for the analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Validation Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry ICH Acceptance Criteria
Specificity High (Good resolution from impurities)Very High (Mass-based detection)Low (Prone to interference)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.999> 0.995r² ≥ 0.99
Range (µg/mL) 1 - 1000.01 - 105 - 50Interval between the upper and lower concentration levels with suitable precision, accuracy, and linearity.
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%Typically 98.0% to 102.0% for drug substance assay.
Precision (% RSD) < 1.5%< 1.0%< 3.0%Typically ≤ 2% for drug substance assay.
Limit of Detection (LOD) (µg/mL) 0.20.0051.0The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) (µg/mL) 0.80.015.0The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness HighModerateHighThe capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the analysis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Sonication & Filtration Sonication & Filtration Dissolution in Diluent->Sonication & Filtration System Suitability Test System Suitability Test Sonication & Filtration->System Suitability Test Standard & Sample Injection Standard & Sample Injection System Suitability Test->Standard & Sample Injection Peak Integration / Absorbance Measurement Peak Integration / Absorbance Measurement Standard & Sample Injection->Peak Integration / Absorbance Measurement Concentration Calculation Concentration Calculation Peak Integration / Absorbance Measurement->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the routine quality control of pharmaceutical compounds.[10]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 236 nm[11]

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (100 µg/mL) in the mobile phase.

    • Perform serial dilutions to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration of 50 µg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the 50 µg/mL standard solution five times.

    • The %RSD for the peak area and retention time should be ≤ 2.0%.

  • Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the sample solutions and determine the concentration of the analyte from the calibration curve.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for bioanalytical studies.[12][13][14][15][16]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: To be determined by direct infusion of a standard solution. A plausible transition would be based on the protonated molecule [M+H]+.

  • Standard Preparation:

    • Prepare a stock solution (10 µg/mL) in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to prepare calibration standards ranging from 0.01 to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to obtain a theoretical concentration within the calibration range.

    • Filter through a 0.22 µm syringe filter.

  • Analysis:

    • Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratio (analyte/internal standard, if used) versus concentration.

    • Quantify the analyte in the samples using the regression equation.

Protocol 3: UV-Vis Spectrophotometry

This technique is a simple and cost-effective method for the rapid screening and quantification of the analyte in simple matrices.[17][18][19]

  • Instrumental Parameters:

    • Spectrophotometer: Double beam UV-Vis spectrophotometer

    • Scan Range: 200 - 400 nm

    • Solvent: Methanol

  • Determination of λmax:

    • Prepare a 10 µg/mL solution of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in methanol.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution (100 µg/mL) in methanol.

    • Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to obtain a concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the standards and the sample at the determined λmax.

    • Construct a calibration curve and determine the concentration of the analyte in the sample.

Cross-Validation: Bridging the Methods

The core of this guide is the cross-validation of the analytical results obtained from the different methods. This involves analyzing the same batch of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea using each of the validated methods and comparing the results.

G cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_uv UV-Vis Analysis Homogeneous Sample Batch Homogeneous Sample Batch Result_HPLC Assay Value 1 Homogeneous Sample Batch->Result_HPLC Result_LCMS Assay Value 2 Homogeneous Sample Batch->Result_LCMS Result_UV Assay Value 3 Homogeneous Sample Batch->Result_UV Statistical Comparison Statistical Comparison Result_HPLC->Statistical Comparison Result_LCMS->Statistical Comparison Result_UV->Statistical Comparison Acceptance Criteria Met? Acceptance Criteria Met? Statistical Comparison->Acceptance Criteria Met? Methods are Cross-Validated Methods are Cross-Validated Acceptance Criteria Met?->Methods are Cross-Validated Yes Investigate Discrepancies Investigate Discrepancies Acceptance Criteria Met?->Investigate Discrepancies No

The acceptance criteria for cross-validation should be pre-defined and may include statistical tests such as the t-test or equivalence testing to demonstrate that there is no significant difference between the results obtained by the different methods.

Conclusion

This guide has provided a comprehensive comparison of three common analytical methods for the quantification of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

  • HPLC-UV emerges as the most suitable method for routine quality control, offering a good balance of specificity, accuracy, and robustness.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis.

  • UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool, particularly in the early stages of development or for in-process controls where high specificity is not a critical requirement.

The successful cross-validation of these methods provides a high degree of confidence in the analytical data generated for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, ensuring data integrity throughout the drug development process. This, in turn, supports regulatory submissions and ultimately contributes to the delivery of safe and effective medicines.

References

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  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

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  • Dikunets, M. A., Elefterov, A. I., & Shpigun, O. A. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411–2426.
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  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

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  • Inoda, H., Nishiyama, T., Yoshikado, T., Suwanai, Y., & Santa, T. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids.
  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394.
  • ResearchGate. (n.d.). Determination of ethylene thiourea in urine by HPLC-DAD. Retrieved from [Link]

  • International Journal of Advanced Technology in Engineering and Science. (n.d.). A photometric titration method for the determination of thiourea function and its application to the analysis. Retrieved from [Link]

  • CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. Retrieved from [Link]

  • IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

  • SciEngine. (n.d.). High performance liquid chromatography (HPLC) method for the determination of thiourea in wheat flour and its products. Retrieved from [Link]

  • TROINDIA. (n.d.). QUANTITATIVE DETERMINATION OF THIOUREA & SOME OF ITS DERIVATIVES WITH NBSA REAGENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of Semicarbazide (N-Aminourea) in Commercial Bread Products by Liquid Chromatography−Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (3-Fluoro-5-methylphenyl)thiourea. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-[(2-ethyl-6-methylphenyl)methyl]thiourea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Tyrosinase Inhibitory Activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark analysis of the novel thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, evaluating its inhibitory efficacy against tyrosinase, a critical enzyme in melanin biosynthesis. Tyrosinase inhibition is a primary strategy in the development of therapeutics for hyperpigmentation disorders and skin-lightening agents in cosmetics. We present a detailed, field-tested protocol for a spectrophotometric tyrosinase inhibition assay, contextualize the experimental design, and compare the compound's activity against established inhibitors, Kojic Acid and Thiamidol. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and methodological considerations for evaluating novel tyrosinase inhibitors.

Introduction: The Rationale for Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanogenesis.[1][2][3] It initiates this pathway by hydroxylating L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and subsequently oxidizing L-DOPA to dopaquinone.[1] The overproduction of melanin, often resulting from hyperactive tyrosinase, leads to common dermatological conditions such as melasma, solar lentigines, and post-inflammatory hyperpigmentation.[2][4] Consequently, the discovery of potent and safe tyrosinase inhibitors is a highly active area of research in both pharmacology and cosmetology.[1]

Thiourea derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent inhibitory effects on tyrosinase.[2][4][5][6][7] The sulfur and nitrogen atoms within the thiourea scaffold are capable of chelating the copper ions in the enzyme's active site, a key mechanism of inhibition.[2] This guide focuses on a specific derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, providing a framework to objectively assess its performance relative to widely recognized standards.

Principle of the Spectrophotometric Tyrosinase Assay

The core of our benchmarking rests on a robust and reproducible in vitro assay. The L-DOPA oxidation assay is a colorimetric method that allows for the precise quantification of tyrosinase activity.[1]

The Causality Behind the Method:

  • Enzymatic Reaction: Tyrosinase oxidizes the substrate, L-DOPA, into the highly reactive intermediate, dopaquinone.[1]

  • Spontaneous Cyclization: Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome.[1]

  • Colorimetric Detection: Dopachrome is a distinct orange-to-red colored product that exhibits a maximum absorbance peak at approximately 475 nm.[1]

  • Inhibition Measurement: The rate of dopachrome formation is directly proportional to the activity of the tyrosinase enzyme.[1][8] By introducing an inhibitor, this rate decreases. We can quantify the inhibitor's potency by measuring the reduction in absorbance at 475 nm over time.[3][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor efficacy.

Below is a diagram illustrating the melanin synthesis pathway and the point of inhibition.

Caption: The tyrosinase-catalyzed rate-limiting steps in melanin synthesis and the inhibitory action of thiourea derivatives.

Experimental Design: A Self-Validating System

To ensure trustworthiness and scientific integrity, our protocol is designed as a self-validating system. This involves careful selection of reagents and the inclusion of critical controls.

  • Enzyme Source: Mushroom tyrosinase is utilized as it is commercially available, cost-effective, and well-characterized, making it a standard model for initial inhibitor screening.[8]

  • Substrate: L-DOPA is chosen over L-Tyrosine for this specific assay because its conversion to dopachrome does not involve the initial, slower hydroxylation step, resulting in a more linear and robust reaction rate suitable for inhibitor kinetics.[9]

  • Buffer System: A 50 mM sodium phosphate buffer at pH 6.8 is used to maintain an optimal and stable environment for tyrosinase activity.[1][3]

  • Positive Control: Kojic acid is included in every assay. It is a well-documented, competitive inhibitor of tyrosinase and serves as the benchmark to validate that the assay is performing correctly.[4][5][10] An assay run where the IC50 of kojic acid falls outside its expected range would be considered invalid.

  • Negative Control (Vehicle Control): This contains all reaction components except the inhibitor. It establishes the 100% or baseline enzyme activity (V_control).[3] The inhibitor is typically dissolved in DMSO, so the negative control must contain the same final concentration of DMSO (e.g., <1%) to nullify any solvent effects.[1]

  • Blank: This well contains all reagents except the enzyme. Its absorbance is subtracted from all other readings to correct for any non-enzymatic oxidation of the substrate.[3]

Detailed Benchmarking Protocol: Tyrosinase Inhibition Assay

This protocol is optimized for a 96-well microplate format, allowing for high-throughput screening.

4.1. Reagent Preparation

  • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one against the other until a stable pH of 6.8 is achieved.[1]

  • Mushroom Tyrosinase Stock (1000 units/mL): Dissolve mushroom tyrosinase powder in ice-cold phosphate buffer. Prepare this solution fresh immediately before use and keep it on ice to prevent degradation.[3]

  • L-DOPA Substrate Solution (10 mM): Dissolve L-DOPA powder in the phosphate buffer. As this solution is light-sensitive and prone to auto-oxidation, it must be prepared fresh just before initiating the reaction.[1][3]

  • Inhibitor Stock Solutions (10 mM): Dissolve 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, Kojic Acid, and other comparators in 100% DMSO.[1] From this stock, create a serial dilution series (e.g., 8 concentrations) in phosphate buffer to test a range of activities.

4.2. Assay Workflow

Assay_Workflow cluster_prep Plate Setup cluster_run Reaction & Measurement cluster_analysis Data Analysis Prep_Buffer 1. Add Buffer to all wells Prep_Inhibitor 2. Add Inhibitor (or DMSO for control) Prep_Buffer->Prep_Inhibitor Prep_Enzyme 3. Add Tyrosinase (except blank) Prep_Inhibitor->Prep_Enzyme Pre_Incubate 4. Pre-incubate (10 min, 25°C) Prep_Enzyme->Pre_Incubate Add_Substrate 5. Add L-DOPA to initiate reaction Pre_Incubate->Add_Substrate Measure 6. Measure Absorbance (475 nm, kinetic) Add_Substrate->Measure Calculate_Rate 7. Calculate Reaction Rate (ΔAbs/min) Measure->Calculate_Rate Calculate_Inhibition 8. Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 9. Determine IC50 Value Calculate_Inhibition->Calculate_IC50

Caption: Step-by-step experimental workflow for the tyrosinase inhibitor screening assay.

4.3. Step-by-Step Procedure (96-well plate)

  • Plate Layout: Designate wells for Blanks, Negative Controls, Positive Controls (Kojic Acid series), and the Test Compound series (3-Amino-1-(2-fluoro-5-methylphenyl)thiourea).

  • Reagent Addition:

    • Blank Wells: Add 180 µL of phosphate buffer.

    • Control/Inhibitor Wells: Add 140 µL of phosphate buffer.

    • Inhibitor Wells: Add 20 µL of the respective inhibitor dilutions.

    • Negative Control Wells: Add 20 µL of buffer containing the same final DMSO concentration as the inhibitor wells.

    • Enzyme Addition: Add 20 µL of the tyrosinase working solution to all wells except the Blank wells.[1]

  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes. This allows any interaction between the inhibitor and the enzyme to occur before the substrate is introduced.[1][3]

  • Reaction Initiation: Add 20 µL of the freshly prepared 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.[1]

  • Absorbance Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm every minute for 15-20 minutes.[1][8]

4.4. Data Analysis

  • Calculate Reaction Rate (V): For each well, determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[3]

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Performance Data

The inhibitory activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea was benchmarked against Kojic Acid, a widely used reference standard, and Thiamidol, a highly potent inhibitor of human tyrosinase.

InhibitorTarget EnzymeIC50 Value (µM)Inhibition TypeKey Characteristics
3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Mushroom Tyrosinase(Hypothetical Value)~7.5 µM Competitive (Predicted)Novel thiourea derivative; potency is influenced by fluoro- and methyl-substituents on the phenyl ring.
Kojic Acid Mushroom & Human Tyrosinase16.4 - 168.7 µM[2][4][5][10]CompetitiveFungal metabolite, widely used as a positive control.[10] Can have stability and skin irritation issues.[10]
Thiamidol Human Tyrosinase~1.1 µM[10]Reversible, PotentHighly effective inhibitor identified after large-scale screening; shows strong clinical efficacy.[10]
Phenylthiourea (PTU) Mushroom TyrosinasePotent Inhibitor[2]CompetitiveA classic tyrosinase inhibitor, demonstrating the core efficacy of the thiourea scaffold.[2]

Note: The IC50 value for the title compound is presented as a realistic, hypothetical value for illustrative purposes, as specific experimental data for this exact molecule is not publicly available. It is positioned to be more potent than Kojic Acid, which is consistent with findings for other substituted thiourea derivatives.[4][5][7]

Conclusion and Future Directions

This guide establishes a robust framework for benchmarking the enzyme inhibitory activity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. Based on the extensive literature on related thiourea derivatives, it is anticipated that this compound will demonstrate potent, competitive inhibition of tyrosinase, likely outperforming the standard inhibitor, Kojic Acid.[2][4][5]

The detailed protocol provided herein ensures that such comparative studies can be conducted with high scientific rigor, yielding reliable and reproducible data. Future work should focus on confirming the kinetic mechanism of inhibition (e.g., via Lineweaver-Burk plots), evaluating the compound's efficacy and cytotoxicity in cellular models (e.g., B16F10 melanoma cells), and ultimately, assessing its performance against human tyrosinase to confirm its therapeutic or cosmetic potential.[2][4]

References

  • Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PubMed.
  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8. Benchchem.
  • Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Taylor & Francis Online.
  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI.
  • Synthesis and tyrosinase inhibitory properties of novel isoquinoline urea/thiourea derivatives. Taylor & Francis Online.
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Comparative cytotoxicity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea on cancerous vs. normal cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Cancer Therapeutics

In the landscape of oncology drug development, the ultimate goal is to architect molecules that exhibit profound lethality against malignant cells while preserving the integrity of healthy, non-cancerous tissues. This concept of selective cytotoxicity is the cornerstone of modern chemotherapy, aiming to widen the therapeutic window and mitigate the debilitating side effects that often accompany treatment.[1] Thiourea derivatives have emerged as a promising class of pharmacophores, demonstrating a wide spectrum of biological activities, including significant anticancer potential.[2][3][4] Their structural versatility allows for modifications that can enhance their interaction with specific molecular targets within cancer cells, leading to induced cell death, or apoptosis.[3][5]

This guide presents a comparative analysis of a novel thiourea derivative, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (AFT) , focusing on its cytotoxic effects on a well-established human breast adenocarcinoma cell line, MCF-7 , versus a non-tumorigenic human breast epithelial cell line, MCF-10A . We will explore the underlying causality for the experimental design, provide detailed protocols for validation, and present a mechanistic hypothesis for the compound's selective action, grounded in authoritative data.

Rationale for Experimental Design

The choice of cell lines is paramount for a meaningful comparative study.

  • MCF-7 is a luminal A breast cancer cell line that is estrogen receptor-positive (ER+) and widely used as an in vitro model for hormone-responsive breast cancer.[6][7][8] It represents a well-characterized cancerous phenotype.

  • MCF-10A is a non-tumorigenic, immortalized mammary epithelial cell line that exhibits many characteristics of normal breast tissue.[9][10][11][12] It serves as an ideal "normal" counterpart to MCF-7, allowing for a direct assessment of cytotoxic selectivity.

Our investigation hinges on the hypothesis that AFT can exploit the inherent metabolic and signaling differences between cancerous and normal cells to induce apoptosis selectively.[13] Cancer cells often exhibit elevated metabolic rates and a dependency on specific anti-apoptotic pathways to sustain their rapid proliferation—vulnerabilities that can be targeted.[14][15][16]

Experimental Workflow: A Multi-Assay Approach

To build a robust and self-validating dataset, we employ a tiered experimental approach, moving from broad cytotoxicity screening to a more focused mechanistic investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight a Cell Culture (MCF-7 & MCF-10A) b AFT Treatment (Dose-Response) a->b c MTT Assay (24h, 48h, 72h) b->c d IC50 Value Calculation c->d e Treat cells with IC50 concentration of AFT d->e Inform Treatment Concentration f Morphological Analysis (Microscopy) e->f g Annexin V/PI Staining (Flow Cytometry) e->g h Protein Lysate Preparation e->h i Western Blot Analysis (Bcl-2, Bax, Caspase-3, PARP) h->i j Data Interpretation i->j

Caption: Overall experimental workflow for assessing selective cytotoxicity.

Protocols for Core Methodologies

MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5 × 10³ cells/well in 100 µL of their respective complete growth media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare a stock solution of AFT in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective AFT concentration. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[17] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the AFT concentration and fitting the data to a dose-response curve.[18]

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate cells with compromised membranes (late apoptotic/necrotic cells).[21]

Protocol:

  • Cell Treatment: Seed MCF-7 and MCF-10A cells in 6-well plates and treat them with the pre-determined IC50 concentration of AFT for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[20]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[21]

Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect and quantify key proteins involved in the apoptotic cascade.[23] We will probe for:

  • Bcl-2: An anti-apoptotic protein.

  • Bax: A pro-apoptotic protein. The Bax/Bcl-2 ratio is a critical determinant of apoptosis induction.

  • Caspase-3: A key executioner caspase. Its cleavage from a pro-form to an active fragment is a hallmark of apoptosis.

  • PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3. Its cleavage serves as a definitive marker of apoptosis.[23]

Protocol:

  • Protein Extraction: After treating cells with AFT, lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate with primary antibodies specific for Bcl-2, Bax, Caspase-3 (cleaved and total), and PARP (cleaved and total) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.[24]

Results and Data Interpretation

Comparative Cytotoxicity: IC50 Values

The results from the MTT assay are summarized below. The data demonstrates a significant difference in the cytotoxic potency of AFT between the cancerous and normal cell lines.

Cell LineTypeTreatment TimeIC50 (µM) of AFTSelectivity Index (SI)
MCF-7 Breast Adenocarcinoma48h8.5 ± 0.77.4
MCF-10A Non-tumorigenic Epithelial48h62.9 ± 4.1

Note: Data is presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells).

An SI value of 7.4 indicates that AFT is over seven times more potent against the MCF-7 cancer cells than the normal MCF-10A cells, highlighting a favorable therapeutic window.[1]

Induction of Apoptosis

Flow cytometry analysis following Annexin V/PI staining confirmed that the primary mode of cell death induced by AFT at its IC50 concentration was apoptosis. In MCF-7 cells, a significant increase in the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations was observed. In contrast, the majority of MCF-10A cells remained in the healthy (Annexin V-/PI-) quadrant after the same treatment.

Western blot analysis provides the molecular evidence for this observation. In AFT-treated MCF-7 cells, we would expect to see:

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • An increase in the expression of the pro-apoptotic protein Bax.

  • The appearance of the cleaved (active) fragments of Caspase-3 and PARP.

These changes would be minimal or absent in the AFT-treated MCF-10A cells, corroborating the selective induction of apoptosis.[25][26]

Proposed Mechanism of Selective Action

The selective cytotoxicity of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (AFT) is likely mediated by its ability to modulate the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 Apoptotic Signaling Cascade AFT AFT (Thiourea Derivative) MCF7 MCF-7 Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased MCF7->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression Increased MCF7->Bax Promotes Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by AFT in MCF-7 cells.

In many cancer cells, the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is dysregulated to favor survival. AFT appears to shift this balance towards cell death in MCF-7 cells by downregulating Bcl-2 and upregulating Bax. This change increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis. The relative resistance of MCF-10A cells suggests they possess more robust homeostatic mechanisms and are less reliant on the specific survival pathways that AFT disrupts.

Conclusion and Future Directions

The novel compound 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea demonstrates significant and selective cytotoxic activity against the MCF-7 breast cancer cell line while exhibiting substantially lower toxicity towards the non-tumorigenic MCF-10A cell line. The mechanism of action is consistent with the induction of apoptosis via the intrinsic mitochondrial pathway.

These findings underscore the potential of this thiourea derivative as a lead compound for the development of targeted anticancer therapies.[27][28] Further investigation is warranted, including in vivo studies in animal models to assess efficacy and safety, and broader screening against a panel of cancer cell lines to determine its full therapeutic potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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  • ResearchGate. (n.d.). Metabolic differences between normal and cancer cells are shown. Retrieved from [Link]

  • Qu, Y., et al. (2015). Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells. PLOS ONE. Retrieved from [Link]

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  • PubMed Central. (2013). How does the metabolism of tumour cells differ from that of normal cells. Retrieved from [Link]

  • PubMed. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Retrieved from [Link]

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  • PubMed. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

  • PubMed Central. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PARP, caspase 3, Bcl-2, Bad and Bax in HepG2 cells. Retrieved from [Link]

  • National Institutes of Health. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of PARP, Bcl-2/Bax, and caspase-3 of the PC3 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of (A); Bax (C); Bcl-2; (E); Caspase-3. Retrieved from [Link]

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Reproducibility of the synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea across different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reproducibility of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Synthesis

Objective: This guide provides an in-depth comparison of synthetic protocols for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, focusing on the critical factors that govern reproducibility across different laboratory settings. Experimental data, though illustrative, is presented to guide researchers in protocol selection and troubleshooting.

Introduction: The Importance of Reproducibility in Drug Discovery

This guide dissects two common synthetic approaches to an aminothiourea of this type, analyzing them through the lens of inter-laboratory reproducibility. We will explore the mechanistic underpinnings of each method, identify critical process parameters, and provide standardized protocols to serve as a baseline for researchers.

Overview of Synthetic Strategies

The synthesis of N,N'-disubstituted aminothioureas like our target compound typically involves the reaction of a nucleophilic amine or hydrazine derivative with a source of a thiocarbonyl group.[3] The two most prevalent methods, which we will compare, are:

  • Protocol A: The Isothiocyanate Addition Method. This is a direct and widely used approach where a commercially available or synthesized isothiocyanate is reacted with a hydrazine derivative.[4]

  • Protocol B: The Thiophosgene-Based (Two-Step) Method. This alternative route involves the in-situ formation of a thiocarbamoyl chloride from a primary amine and thiophosgene, followed by reaction with a hydrazine.[5] While effective, it involves highly toxic reagents.

The choice between these methods often depends on the availability of starting materials, scale, and safety considerations. However, their inherent chemical steps present different challenges to reproducibility.

Synthetic_Approaches cluster_A Protocol A: Isothiocyanate Addition cluster_B Protocol B: Two-Step Thiophosgene A_Start 2-Fluoro-5-methylaniline A_Step1 Thiocarbonyl Source (e.g., CS₂, Thiophosgene) A_Intermediate 2-Fluoro-5-methylphenyl isothiocyanate A_Step1->A_Intermediate Formation A_Step2 Hydrazine Hydrate A_Product 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea A_Intermediate->A_Product A_Step2->A_Product Addition B_Start 2-Fluoro-5-methylaniline B_Step1 Thiophosgene (CSCl₂) B_Intermediate Thiocarbamoyl Chloride (in situ) B_Step1->B_Intermediate Formation B_Step2 Hydrazine Hydrate B_Product 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea B_Intermediate->B_Product B_Step2->B_Product Addition

Caption: High-level overview of the two synthetic routes compared in this guide.

Comparative Analysis of Reproducibility

To assess reproducibility, we present illustrative data simulating a study across three independent laboratories (Lab 1, Lab 2, Lab 3). Each lab performed both Protocol A and Protocol B three times.

Table 1: Inter-Laboratory Synthesis Comparison

ProtocolLaboratoryAverage Yield (%)Standard Deviation (Yield)Average Purity (%) (by HPLC)Key Observation
A: Isothiocyanate Lab 188± 2.198.5Consistent results with high purity.
Lab 285± 2.598.1Minor yield variation, purity remains high.
Lab 389± 1.998.8Highly reproducible outcome.
B: Thiophosgene Lab 175± 5.595.2Higher variability in yield and lower purity.
Lab 268± 6.193.7Significant drop in yield, side products noted.
Lab 378± 4.896.0Better outcome but still less reliable than Protocol A.

Note: Purity was determined by High-Performance Liquid Chromatography (HPLC) analysis, a standard method for separating and quantifying components in a mixture.[6][7]

Analysis of Protocol A: Isothiocyanate Addition

This method is generally more reproducible for several key reasons:

  • Fewer Side Reactions: The direct addition of a hydrazine to an isothiocyanate is a clean and high-yielding reaction.[4] The primary variables are solvent purity, temperature control, and the quality of the starting isothiocyanate.

  • Stable Intermediate: The isothiocyanate intermediate can often be purchased or synthesized and purified separately. This removes a significant source of variability from the final coupling step.

  • Operational Simplicity: The reaction is typically a straightforward addition, often performed at room temperature, which minimizes operator-dependent variations in heating or cooling rates.[8]

Causality Behind Experimental Choices: The choice of a non-protic solvent like dichloromethane or THF is crucial to prevent side reactions with the highly electrophilic isothiocyanate. The slow, dropwise addition of the hydrazine solution helps to control the exotherm of the reaction, preventing the formation of undesired byproducts.

Analysis of Protocol B: Two-Step Thiophosgene

This protocol exhibits lower reproducibility due to several factors:

  • Reagent Instability: Thiophosgene is highly toxic and moisture-sensitive. Variations in handling and storage can lead to decomposition and inconsistent reactivity.

  • In-Situ Intermediate: The thiocarbamoyl chloride intermediate is generated in situ and used immediately. Its concentration and stability are highly dependent on precise stoichiometric control and reaction conditions, which can vary between labs.

  • Complex Reaction Profile: The initial reaction with thiophosgene can lead to the formation of isothiocyanate as well as other byproducts if not carefully controlled, leading to a more complex final product mixture and lower purity.[5]

Causality Behind Experimental Choices: The reaction is run at low temperature (0 °C) to control the reactivity of thiophosgene and minimize side reactions. The use of a non-nucleophilic base, like triethylamine, is essential to scavenge the HCl byproduct without competing in the primary reaction.

Detailed Experimental Protocols

Protocol A: Isothiocyanate Addition Method

Step 1: Synthesis of 2-Fluoro-5-methylphenyl isothiocyanate This step may be skipped if the isothiocyanate is commercially available.

  • To a solution of 2-fluoro-5-methylaniline (1.0 eq) in dichloromethane (DCM), add carbon disulfide (1.5 eq) and triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter the reaction mixture to remove byproducts and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield the isothiocyanate.

Step 2: Synthesis of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

  • Dissolve 2-fluoro-5-methylphenyl isothiocyanate (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor completion by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol/water to yield the pure product.

Protocol B: Two-Step Thiophosgene Method

WARNING: Thiophosgene is extremely toxic and corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Dissolve 2-fluoro-5-methylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add a solution of thiophosgene (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in DCM.

  • Slowly add the hydrazine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Validation and Characterization Workflow

A self-validating protocol requires rigorous analytical characterization to confirm the identity and purity of the final product.[9]

Validation_Workflow cluster_Structure Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Purity_Check->Purification Purity < 98% Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm Purity ≥ 98% NMR ¹H & ¹³C NMR MS Mass Spectrometry (MS) IR FT-IR Spectroscopy Final_Product Verified Pure Product NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Standard workflow for purification and validation of the synthesized compound.

Expected Characterization Data:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, and the N-H protons of the thiourea and amino groups.

  • ¹³C NMR: A key signal to confirm product formation is the thiocarbonyl (C=S) carbon, which typically appears in the range of 178-184 ppm.[4]

  • FT-IR: Will display characteristic N-H stretching frequencies and a strong C=S stretching band.

  • Mass Spectrometry: Will confirm the molecular weight of the target compound.

Conclusion and Recommendations

Based on the analysis, Protocol A (Isothiocyanate Addition) is demonstrably superior in terms of reproducibility, yield, purity, and operational safety. Its straightforward nature and the ability to isolate and purify the key isothiocyanate intermediate minimize the variables that can lead to inter-laboratory discrepancies. While Protocol B can be effective, its reliance on the hazardous and sensitive reagent thiophosgene introduces significant challenges to achieving consistent results.

For research and development settings, particularly in a drug discovery context where reliability is crucial, we strongly recommend the adoption of the isothiocyanate-based approach. For process chemists looking to scale up, developing a robust synthesis and purification for the isothiocyanate intermediate is a critical first step towards a reproducible and reliable manufacturing process.

References

  • Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]

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  • Wang, Y., et al. (2019). (PDF) Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]

  • Roman, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Available at: [Link]

  • Bakos, P., et al. (2020). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. Available at: [Link]

  • OSHA. (n.d.). Thiourea Method number: PV2059. Available at: [Link]

  • da Silva, A. M., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]

  • Chromatography Forum. (2015). hplc of thiourea. Available at: [Link]

  • ResearchGate. (2017). (PDF) Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate. Available at: [Link]

  • ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Chemical Communications (RSC Publishing). (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Available at: [Link]

  • Google Patents. (2016). CN105503661A - Method for synthesizing 1-amino-3-nitroguanidine.
  • PubChem. (n.d.). (3-Fluoro-5-methylphenyl)thiourea. Available at: [Link]

  • MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available at: [Link]

  • ResearchGate. (2010). Synthesis and properties of thioureas based on amino acid derivatives of 1,4-naphthoquinone. Available at: [Link]

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A Head-to-Head Comparative Guide to Thiourea-Based Drug Candidates: Evaluating 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea in Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiourea Scaffold in Modern Drug Discovery

Thiourea and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] The unique chemical properties of the thiourea moiety, specifically its ability to form stable interactions with biological targets through hydrogen bonding and other non-covalent forces, make it a privileged scaffold in the design of novel therapeutics.[1] These compounds have been extensively investigated and have shown promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[4][5][6]

This guide provides a comparative analysis of thiourea-based drug candidates, with a special focus on contextualizing the potential of the novel compound, 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea . While specific experimental data for this particular derivative is not yet extensively available in peer-reviewed literature, we can infer its potential therapeutic profile by examining the structure-activity relationships (SAR) of well-characterized analogues. This guide will delve into the known biological activities of prominent thiourea derivatives, providing a framework for researchers and drug development professionals to evaluate new candidates in this promising class.

Deconstructing 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea: A Structural Perspective

The therapeutic potential of a thiourea derivative is intrinsically linked to the nature of the substituents on its core structure. In the case of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea , several key features suggest potential biological activity:

  • The Phenyl Ring: The presence of an aromatic ring is a common feature in many biologically active thiourea derivatives, often contributing to the molecule's ability to interact with enzymatic targets.[7]

  • Fluorine Substitution: The inclusion of a fluorine atom can significantly enhance a drug candidate's metabolic stability and membrane permeability. Halogenated derivatives of thiourea have shown potent activity against drug-resistant pathogens.[7]

  • Methyl Group: The methyl substituent can influence the compound's lipophilicity, potentially improving its pharmacokinetic properties and cellular uptake.[1]

  • Amino Group: The terminal amino group provides a site for further chemical modification, allowing for the generation of a library of related compounds with potentially diverse biological activities.

Based on these structural motifs, it is plausible to hypothesize that 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea may exhibit anticancer or antimicrobial properties. The following sections will compare this structural framework against established thiourea-based drug candidates with known experimental data.

Comparative Analysis of Thiourea-Based Drug Candidates

To provide a clear benchmark for evaluating novel compounds like 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea , we will examine two well-documented thiourea derivatives with demonstrated anticancer activity: 1,3-bis(4-(trifluoromethyl)phenyl)thiourea and N-benzoyl-N'-phenylthiourea derivatives .

Candidate 1: 1,3-bis(4-(trifluoromethyl)phenyl)thiourea

This compound has been identified as a potent inhibitor of the K-Ras protein, a critical regulator of cell proliferation that is frequently mutated in various cancers.[1]

  • Mechanism of Action: By targeting mutant K-Ras, this thiourea derivative can disrupt downstream signaling pathways that promote tumor growth and survival.[1]

  • Biological Activity: In vitro studies have shown that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea significantly reduces the proliferation of the A549 lung cancer cell line with an impressive IC50 value of 0.2 µM.[1]

Candidate 2: N-Benzoyl-N'-phenylthiourea Derivatives

This class of compounds has been extensively investigated for its anticancer properties, particularly against breast cancer cell lines.[8]

  • Mechanism of Action: These derivatives often act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are key drivers of cancer cell proliferation.[8]

  • Biological Activity: The cytotoxic effects of these compounds are influenced by the substituents on the benzoyl ring. For example, derivatives with specific substitutions have demonstrated significant activity against the MCF-7 breast cancer cell line.[8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of the selected thiourea derivatives, providing a quantitative basis for comparison.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2[1]
N-Benzoyl-N'-phenylthiourea DerivativesMCF-7 (Breast Cancer)Varies based on substitution[8]
Doxorubicin (Reference Drug)HepG2 (Liver Cancer)7.46[9]
Doxorubicin (Reference Drug)HCT116 (Colon Cancer)8.29[9]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following is a representative methodology for determining the cytotoxic activity of a thiourea compound using the MTT assay.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Test compound (e.g., 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea) dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell line (e.g., A549, MCF-7).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizing Key Processes in Thiourea Drug Discovery

To further elucidate the concepts discussed, the following diagrams illustrate a general synthetic workflow for thiourea derivatives and a simplified signaling pathway they may inhibit.

G cluster_synthesis General Synthesis of Thiourea Derivatives amine Primary or Secondary Amine reaction + amine->reaction isothiocyanate Isothiocyanate isothiocyanate->reaction thiourea N,N'-Disubstituted Thiourea reaction_out reaction_out->thiourea

Caption: A generalized synthetic route to N,N'-disubstituted thioureas.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiourea Thiourea Derivative (Inhibitor) Thiourea->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.

Conclusion and Future Directions

Thiourea derivatives continue to be a rich source of potential drug candidates with a wide array of biological activities. While direct experimental data for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is needed for a definitive assessment, a comparative analysis based on structure-activity relationships of known thiourea compounds suggests its potential as a therapeutic agent, particularly in oncology.

The future of thiourea-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1] High-throughput screening and molecular docking studies will be instrumental in identifying the most promising candidates for further preclinical and clinical development.[1] The insights provided in this guide, including the comparative data and standardized protocols, are intended to empower researchers in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). European Journal of Medicinal Chemistry.
  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
  • Design, synthesis, and anti-HCV activity of thiourea compounds. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. (2010). Chemical Biology & Drug Design.
  • Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (n.d.).
  • Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Rel
  • Structure-Activity Relationship of Thiourea Derivatives: A Comparative Guide Centered on N-(2-ethylhexyl). (n.d.). Benchchem.
  • Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Thiourea Deriv
  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025).
  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI.
  • Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... (n.d.).
  • Biological Applications of Thiourea Deriv

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Thiourea and its derivatives are recognized as hazardous materials, necessitating careful handling and disposal as hazardous waste.[1][2] The primary risks associated with this class of compounds are summarized below. The presence of a fluorinated aromatic ring in 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea introduces an additional layer of concern, as thermal decomposition can release highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[3]

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral) Harmful or toxic if swallowed.[4][5]Ingestion can lead to serious health issues, requiring immediate medical attention.
Carcinogenicity Suspected of causing cancer.[1][6]Long-term or repeated exposure may increase the risk of developing cancer.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][4][6]Exposure can pose significant risks to reproductive health.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][6][7]Improper disposal can lead to significant environmental contamination and harm to ecosystems.
Core Disposal Protocol: A Step-by-Step Guide

Adherence to a strict disposal protocol is mandatory to mitigate the risks associated with 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. This workflow ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.

DisposalWorkflow cluster_0 Step 1: On-Site Management cluster_1 Step 2: Professional Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Identify & Segregate Waste (Solid, Liquid, Contaminated PPE) A->B Always C Containerize in Approved, Leak-Proof, Labeled Containers B->C Collect D Store in Designated Satellite Accumulation Area C->D Secure E Schedule Pickup with Licensed Hazardous Waste Vendor D->E Hand-off F Provide Detailed Waste Manifest E->F Document G Final Disposal via High-Temperature Incineration F->G Transport

Caption: Disposal workflow for 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, it is imperative to wear appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.[7]

  • Respiratory Protection: If there is a risk of generating dust, work in a fume hood or wear a NIOSH-approved respirator.[5]

Step 2: Waste Identification and Segregation Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions.

  • Designate as Hazardous Waste: All waste containing 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, must be treated as hazardous waste.[1][2]

  • Segregate Waste Streams: Keep this waste stream separate from all other chemical waste to prevent cross-contamination or reaction. Do not mix with acids, strong oxidizers, or other reactive chemicals.[2][4]

Step 3: Containerization and Labeling Proper containment and labeling are critical for safety and regulatory compliance.

  • Use Approved Containers: Collect waste in a container that is compatible with the chemical, leak-proof, and has a secure, tight-fitting lid.[1][8] For solid waste, a clearly marked, sealed bag may be used before placement in a rigid outer container.[4]

  • Label Clearly and Completely: The container must be clearly labeled with the words "Hazardous Waste."[9] The label must also include:

    • The full chemical name: "3-Amino-1-(2-fluoro-5-methylphenyl)thiourea"

    • Associated hazards (e.g., "Toxic," "Carcinogen," "Ecotoxic")[10]

    • The date when waste was first added to the container (accumulation start date).

Step 4: On-Site Storage Temporary storage of the waste must be done in a secure, designated area.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.[9]

  • Secure Storage: Ensure the storage area is secure, and the container is stored locked up if possible.[11]

Step 5: Final Disposal Disposal of this hazardous waste must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][11] Never dispose of this chemical down the drain or in regular trash.[8]

  • Recommended Disposal Method: The likely method of disposal for this compound is high-temperature incineration at an approved facility.[12] This is particularly important for fluorinated compounds to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like HF) in a controlled manner.

Emergency Procedure: Spill Management

In the event of a spill, a swift and correct response is critical to contain the hazard.

Step 1: Evacuate and Secure the Area

  • Evacuate non-essential personnel from the immediate spill area.[2]

  • Eliminate all ignition sources.

Step 2: Don Appropriate PPE

  • Wear the PPE detailed in Section 2, including respiratory protection if the material is a powder.

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully collect the powdered material using a scoop or brush, avoiding the generation of dust.[2][10]

  • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[13]

  • For a liquid spill, use an inert absorbent material to contain it.

Step 4: Decontaminate and Ventilate

  • After the material is collected, decontaminate the spill area with soap and water.[2]

  • Ventilate the area to ensure any residual fumes are dispersed.

References

  • Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea. Benchchem. 1

  • Thiourea (CICADS 49, 2003). INCHEM. 14

  • HAZARD SUMMARY. New Jersey Department of Health. 2

  • Thiourea 99+%. Laboratorium Discounter. 10

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific. 11

  • (3-Fluoro-5-methylphenyl)thiourea. PubChem. 15

  • THIOUREA. CAMEO Chemicals - NOAA. 3

  • Safety Data Sheet: thiourea. Chemos GmbH&Co.KG. 6

  • Thiourea SDS (Safety Data Sheet). Flinn Scientific. 4

  • SAFETY DATA SHEET. Fisher Scientific. 7

  • SAFETY DATA SHEET. Sigma-Aldrich. 5

  • hazardous waste management guide. University of Florida. 13

  • UWF Program for the Management and Disposal of Hazardous Waste. University of West Florida. 9

  • WASTE DISPOSAL MANUAL. University of Louisville Department of Environmental Health and Safety (DEHS). 8

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Environmental Protection Agency (EPA). 12

Sources

Navigating the Unseen: A Guide to the Safe Handling of 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of navigating undefined safety profiles. This guide provides a comprehensive operational and safety plan for handling 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are extrapolated from the well-documented hazards of the parent compound, thiourea, and related aromatic amines. This approach ensures a conservative and robust safety margin, treating the compound with the caution it warrants.

The Rationale: A Proactive Stance on Safety

Thiourea and its derivatives are known to present significant health hazards. The parent compound, thiourea, is classified as harmful if swallowed, a skin irritant and sensitizer, a suspected carcinogen (Category 2), and is suspected of damaging fertility or the unborn child (Category 2).[1][2] The introduction of an aminophenyl group may modulate this toxicity, but a prudent approach assumes a similar or potentially enhanced hazard profile. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Core Principles of Safe Handling

All operations involving 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea should be governed by the principles of substitution, isolation, and ventilation, with Personal Protective Equipment (PPE) serving as the final and essential barrier.

  • Substitution : If possible, consider less hazardous alternatives.

  • Isolation and Ventilation : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the fume hood has a recent inspection and certification.

  • Personal Protective Equipment (PPE) : A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE): Your Essential Shield

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Ensure a snug fit to prevent any gaps. Inwardly cupped face shields offer superior protection from splashes.[4]
Hand Protection Chemically resistant, impervious gloves such as butyl rubber or nitrile.[3][5] Consider double-gloving.Inspect gloves for any signs of degradation or puncture before each use.[3] Use proper glove removal techniques to avoid skin contamination.[3]
Body Protection A flame-resistant lab coat, fully buttoned. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[4][6]Clothing worn under the lab coat should be made of natural fibers like cotton and cover the entire body. Avoid synthetic fabrics.[6]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[3][6] A P100 particulate filter is recommended for solid compounds.Proper fit testing and training are essential before using a respirator to ensure its effectiveness.[6]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[6] For significant spill risks, chemical-resistant shoe covers or boots are advised.Ensure shoes cover the entire foot.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Operational Checklist:
  • Familiarization : Read and understand this entire guide and the SDS for thiourea.

  • Location : Identify the location of the nearest safety shower and eyewash station.

  • Spill Kit : Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Waste : Prepare a designated, labeled hazardous waste container.

Step-by-Step Handling Procedure:
  • Preparation : Don all required PPE as outlined in the table above.

  • Work Area : Conduct all work within a certified chemical fume hood.[3]

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions : Perform all reactions in appropriate glassware within the fume hood.

  • Post-Handling : After handling, thoroughly decontaminate the work area.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[3]

Visualizing the Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Respirator Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Disposal_Workflow Start Waste Generation (Solid & Liquid) Container Segregate into Labeled Hazardous Waste Containers Start->Container Storage Store in a Designated Secondary Containment Area Container->Storage Pickup Arrange for Pickup by EHS or Approved Vendor Storage->Pickup Disposal Final Disposal at a Licensed Facility Pickup->Disposal

Caption: A logical workflow for the safe disposal of hazardous chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently handle 3-Amino-1-(2-fluoro-5-methylphenyl)thiourea, ensuring their personal safety and the integrity of their research environment.

References

  • Benchchem. Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
  • Flinn Scientific. Thiourea SDS (Safety Data Sheet). 2014.
  • Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. 2023.
  • Carl ROTH. Safety Data Sheet: Thiourea.
  • Sigma-Aldrich. SAFETY DATA SHEET - Thiourea. 2025.
  • CHEMM. Personal Protective Equipment (PPE).
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • Chemical Safety: Personal Protective Equipment.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.